Diisopropyl(bromomethyl)boronate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bromomethyl-di(propan-2-yloxy)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BBrO2/c1-6(2)10-8(5-9)11-7(3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHYYZNZIWONBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CBr)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376285 | |
| Record name | Diisopropyl(bromomethyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137297-49-5 | |
| Record name | Diisopropyl(bromomethyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl (Bromomethyl)boronate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diisopropyl(bromomethyl)boronate: A Technical Guide for Researchers
An In-depth Technical Guide on Diisopropyl(bromomethyl)boronate (CAS No. 137297-49-5) for Researchers, Scientists, and Drug Development Professionals.
This compound is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis.[1] Its utility spans from the creation of complex small molecules to the development of novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is a colorless to slightly yellow liquid under standard conditions.[2][3] It is recognized for its utility in forming carbon-boron bonds, which are pivotal in constructing complex pharmaceutical and agrochemical structures.[1][2] The compound is sensitive to moisture and heat, necessitating storage under an inert atmosphere at refrigerated temperatures.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 137297-49-5 | [2][4][5] |
| Molecular Formula | C₇H₁₆BBrO₂ | [2] |
| Molecular Weight | 222.92 g/mol | [2][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [2][3][4] |
| Boiling Point | 138.7 °C at 760 mmHg | [5] |
| Density | 1.156 g/cm³ | [5] |
| Refractive Index | 1.4230-1.4270 (n20D) | [2][5] |
| Flash Point | 37.7 °C / 38 °C | [4][5] |
| Purity | ≥ 95% (GC) | [2] |
| Storage Conditions | Refrigerator (0-10°C), under inert gas | [4][5] |
| Synonyms | (Bromomethyl)boronic Acid Diisopropyl Ester | [3][4][5] |
Experimental Protocols
This compound is a key reagent in several important organic transformations, most notably the Matteson homologation and as a precursor for Suzuki-Miyaura cross-coupling reactions.
Synthesis of this compound via Matteson Homologation
A common method for the synthesis of α-halo boronic esters is through the Matteson homologation. This procedure involves the reaction of a boronic ester with a lithiated dihalomethane. The following is a representative protocol adapted from established methodologies.
Materials:
-
Triisopropyl borate
-
Dibromomethane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Liquid nitrogen
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve dibromomethane (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -100°C using a liquid nitrogen/ethanol bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -95°C. Stir the resulting solution for 30 minutes to generate (bromomethyl)lithium in situ.[6]
-
In a separate flame-dried flask, dissolve triisopropyl borate (1.0 equivalent) in anhydrous THF and cool to -78°C.
-
Transfer the cold triisopropyl borate solution to the (bromomethyl)lithium solution via cannula, while maintaining the reaction temperature at -100°C.
-
Stir the reaction mixture at -100°C for 1 hour, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a clear liquid.
Application in Suzuki-Miyaura Cross-Coupling
This compound can be converted to a variety of (substituted-methyl)boronic esters, which are then used in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Materials:
-
Aryl or vinyl halide (e.g., Aryl-Br)
-
Boronic ester derived from this compound (e.g., R-CH₂-B(O-iPr)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or KOH)[7]
-
Solvent (e.g., 1,4-dioxane, THF, water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equivalent), the boronic ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent(s).
-
Add the palladium catalyst (0.01-0.05 equivalents) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).[8]
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Applications in Drug Development
Boron-containing compounds, particularly boronic acids and their esters, have emerged as a significant class of molecules in medicinal chemistry.[9] this compound serves as a valuable precursor for synthesizing these bioactive molecules.
Inhibitors of Penicillin-Binding Proteins (PBPs)
The rise of antibiotic resistance is a major global health concern. Penicillin-binding proteins (PBPs) are essential enzymes in bacterial cell wall biosynthesis and are the primary targets of β-lactam antibiotics.[2][10] Boronic acids have been investigated as inhibitors of PBPs. They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of the PBP, thereby inhibiting its function and disrupting cell wall synthesis.[4]
The boron atom in the boronic acid is electrophilic and readily attacked by the nucleophilic hydroxyl group of the active site serine. This forms a stable tetrahedral boronate adduct, mimicking the tetrahedral transition state of the natural substrate.[2][4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Diisopropyl(bromomethyl)boronate
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Introduction
Diisopropyl(bromomethyl)boronate is a valuable synthetic intermediate extensively utilized in organic chemistry and medicinal chemistry. Its utility lies in its capacity to serve as a precursor for the formation of carbon-boron bonds, which are pivotal in the construction of complex organic molecules. This technical guide provides a comprehensive overview of the primary synthetic route to this compound, including a detailed experimental protocol, quantitative data, and a visualization of the synthetic pathway. This document is intended to equip researchers, scientists, and professionals in drug development with the necessary information to safely and efficiently synthesize this important reagent. The compound is a versatile building block in the preparation of various boronic acid derivatives, which have applications in the development of pharmaceuticals and agrochemicals.[1][2][3]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the in situ generation of (bromomethyl)lithium, which then reacts with triisopropyl borate.[4][5] This reaction is typically performed at low temperatures to ensure the stability of the reactive intermediates.
Reaction Scheme
The overall synthetic transformation is depicted in the following scheme:
Caption: Synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and the final product.
| Parameter | Value | Reference(s) |
| Reactants | ||
| Dibromomethane | 1.0 - 1.2 equivalents | [4] |
| n-Butyllithium | 1.0 - 1.05 equivalents | [4] |
| Triisopropyl borate | 1.0 equivalent | [4][5] |
| Reaction Conditions | ||
| Solvent | Tetrahydrofuran (THF) | [4][5] |
| Temperature | -78 °C | [4][5] |
| Product Information | ||
| Yield | 89% | [5] |
| Molecular Formula | C₇H₁₆BBrO₂ | [1][2] |
| Molecular Weight | 222.92 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Purity (GC) | ≥ 95% | [1] |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound in a laboratory setting.
Materials and Equipment
-
Reagents:
-
Dibromomethane (CH₂Br₂)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate ((i-PrO)₃B)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O) or other suitable extraction solvent
-
-
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
-
Procedure
Caption: Experimental workflow for the synthesis of this compound.
1. Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and an inert gas inlet, add dibromomethane (1.2 equivalents) and triisopropyl borate (1.0 equivalent) to anhydrous tetrahydrofuran (THF).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
2. In situ Generation of (Bromomethyl)lithium and Reaction:
-
Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the internal temperature at or below -75 °C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at -78 °C for 2-3 hours.
3. Quenching and Work-up:
-
While the reaction is still at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent (e.g., three times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
Purify the crude this compound by vacuum distillation to yield a colorless to slightly yellow liquid.[6] For similar boronic esters, distillation under reduced pressure is an effective purification method.[6]
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Dibromomethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
The reaction is conducted at a very low temperature, and appropriate personal protective equipment (cryogenic gloves, safety glasses) should be worn.
-
All glassware must be thoroughly dried to prevent quenching of the organolithium reagent.
Conclusion
The synthesis of this compound via the in situ generation of (bromomethyl)lithium is a reliable and high-yielding method. Careful control of the reaction temperature is critical for the success of the synthesis. The detailed protocol and data provided in this guide should enable proficient chemists to successfully prepare this important synthetic building block for their research and development needs. The versatility of this compound in organic synthesis, particularly in the formation of carbon-boron bonds, makes it a key reagent in the toolbox of synthetic chemists.[3]
References
An In-depth Technical Guide to the Mechanism of Action of Diisopropyl(bromomethyl)boronate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Diisopropyl(bromomethyl)boronate is a versatile organoboron compound primarily utilized as a synthetic intermediate and a prodrug moiety in medicinal chemistry.[1] Its mechanism of action is not direct but is realized through its conversion to active boronic acid derivatives. These derivatives function predominantly as potent, reversible-covalent inhibitors of key enzymatic targets, most notably the proteasome. Inhibition of the proteasome disrupts critical cellular pathways, including the NF-κB signaling cascade, leading to downstream effects such as cell cycle arrest and apoptosis. This guide details the conversion of this compound to its active forms, elucidates the molecular mechanisms of target inhibition, presents quantitative data on derivative compounds, outlines relevant experimental protocols, and provides visual diagrams of the key pathways involved.
Chemical and Physical Properties
This compound is a boronic acid ester characterized by a bromine atom attached to the methyl group, with the boron atom protected by two isopropyl groups. This structure makes it a valuable reagent for introducing the bromomethylboronate functional group in organic synthesis.[1][2]
| Property | Value | Reference |
| CAS Number | 137297-49-5 | [1][2][3] |
| Molecular Formula | C₇H₁₆BBrO₂ | [1][2] |
| Molecular Weight | 222.92 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Boiling Point | 138.7 °C at 760 mmHg | [2] |
| Density | 1.156 g/cm³ | [2] |
| Refractive Index | n20/D 1.43 | [1] |
| Storage Temperature | 2 - 8 °C, Refrigerator, Freezer | [1][2][3] |
| Purity | ≥ 95% | [1][3] |
Core Mechanism of Action: A Prodrug Strategy
This compound functions as a prodrug or a synthetic precursor. The diisopropyl ester group serves as a protecting group for the highly reactive boronic acid moiety.[4] In a biological environment, it is presumed that cellular esterases hydrolyze the ester bonds, unmasking the active bromomethylboronic acid. This active species, or derivatives synthesized from it, can then interact with biological targets.[5][6] This strategy improves the stability and handling of the boronic acid for synthetic applications and can potentially enhance bioavailability in therapeutic contexts.[5]
Molecular Targets and Signaling Pathways
The primary mechanism of action of compounds derived from this compound is the inhibition of enzymes, particularly those with a nucleophilic serine or threonine in their active site.[7][8]
Boronic acid derivatives are renowned for their ability to inhibit the 26S proteasome.[9][10] The proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, thereby regulating processes like cell cycle progression, signal transduction, and apoptosis.[11][12]
The boron atom in the active boronic acid forms a stable, yet reversible, tetrahedral covalent bond with the N-terminal threonine hydroxyl group within the chymotrypsin-like (β5) active site of the 20S proteasome core particle.[12] This interaction blocks the catalytic activity of the proteasome, preventing the degradation of target proteins.[12]
A major consequence of proteasome inhibition is the disruption of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon receiving an activation signal (e.g., from TNF-α), the IKK complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[13][15]
By blocking proteasomal activity, boronic acid-based inhibitors prevent the degradation of IκBα.[13] As a result, IκBα remains bound to NF-κB, preventing its translocation to the nucleus. This nuclear exclusion blocks the transcription of NF-κB target genes, which include pro-inflammatory cytokines, anti-apoptotic proteins, and cell adhesion molecules.[16][17]
Derivatives of this compound have been investigated as inhibitors for other enzyme classes:
-
Penicillin-Binding Proteins (PBPs): Boronic acids are explored as inhibitors of PBPs, which are bacterial enzymes crucial for cell wall synthesis, presenting a potential avenue for new antibiotics.[2][6]
-
Serine Proteases: Beyond the proteasome, other serine proteases like prostate-specific antigen (PSA) can be targeted.[18][19]
-
Histone Deacetylases (HDACs): Dual-target inhibitors that act on both proteasomes and HDACs have been designed from peptide boronate derivatives to overcome drug resistance in cancers like multiple myeloma.[20]
Quantitative Data of Derivative Compounds
This compound is the starting material for synthesizing active compounds. The following table summarizes the inhibitory activities of representative boronic acid derivatives reported in the literature.
| Compound ID | Target(s) | Cell Line / Assay | IC₅₀ Value | Reference |
| ZY-2 | Proteasome & HDACs | RPMI-8226 (MM) | 6.66 nM | [20] |
| ZY-2 | Proteasome & HDACs | U266 (MM) | 4.31 nM | [20] |
| ZY-2 | Proteasome & HDACs | KM3/BTZ (Bortezomib-Resistant) | 8.98 nM | [20] |
| ZY-13 | Proteasome & HDACs | RPMI-8226 (MM) | - | [20] |
| Bortezomib | Proteasome | KM3/BTZ (Bortezomib-Resistant) | 226 nM | [20] |
| Compound 15 | Proteasome | Proteasome Inhibition Assay | 4.60 nM | [18] |
| Bortezomib | Proteasome | Proteasome Inhibition Assay | 7.05 nM | [18] |
MM: Multiple Myeloma
Experimental Protocols
The following protocols are representative of the synthesis and biological evaluation of inhibitors derived from boronate esters.
This protocol is adapted from methodologies used for creating boronic acid-containing compounds for anticancer studies.[18]
-
Intermediate Formation: A chalcone intermediate (e.g., containing a phenol group) is synthesized via a Claisen-Schmidt aldol condensation.
-
Borylation Step:
-
To a solution of the chalcone intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.2 equivalents).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of pinacol (bromomethyl)boronate (a related reagent, 1.2 equivalents) in THF dropwise. Note: this compound could be used in a similar fashion.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting pinacol-protected boronic ester by column chromatography.
-
-
Deprotection:
-
Dissolve the purified boronic ester in a mixture of THF and water.
-
Add an aqueous solution of sodium hydroxide (NaOH) and stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Acidify the mixture with HCl and extract the final boronic acid product.
-
Purify as needed.
-
This protocol is a standard method for assessing the cytotoxic effects of synthesized inhibitors on cancer cell lines.[20]
-
Cell Seeding: Seed cancer cells (e.g., RPMI-8226) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., ZY-2) in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for an additional 48-72 hours at 37 °C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
This compound is a key enabling reagent in medicinal chemistry. Its primary mechanism of action is indirect, serving as a stable precursor for active boronic acid inhibitors. These inhibitors target critical cellular machinery, with the proteasome being a principal target. By inhibiting the proteasome, these compounds disrupt protein homeostasis and block vital signaling pathways like NF-κB, ultimately inducing apoptosis in rapidly dividing cells. The modularity of synthesis using this compound and related reagents allows for the development of highly potent and selective inhibitors, making it a compound of significant interest for drug discovery professionals targeting cancer and inflammatory diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 137297-49-5 [sigmaaldrich.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The proteasome inhibitor bortezomib induces p53 dependent apoptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Frontiers | Inhibition of non-canonical NF-κB signaling suppresses periodontal inflammation and bone loss [frontiersin.org]
- 16. Inhibition of NF-κB improves the stress resistance and myogenic differentiation of MDSPCs isolated from naturally aged mice | PLOS One [journals.plos.org]
- 17. NF-κB pathway inhibitors preferentially inhibit breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of Peptide Boronate Derivatives as Histone Deacetylase and Proteasome Dual Inhibitors for Overcoming Bortezomib Resistance of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Diisopropyl(bromomethyl)boronate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl(bromomethyl)boronate is a valuable reagent in organic synthesis, particularly in the formation of carbon-boron bonds for the construction of complex molecules. As with any chemical compound used in exacting research and development environments, a thorough understanding of its structural and spectroscopic properties is paramount for quality control, reaction monitoring, and characterization of its derivatives. This technical guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.
While experimental spectra for this specific compound are not widely available in public databases, the information herein is based on established principles of spectroscopy and data from analogous boronic esters. This guide serves as a practical reference for researchers working with this and similar compounds.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the chemical structure and comparison with similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound (C₇H₁₆BBrO₂), ¹H, ¹³C, and ¹¹B NMR are particularly informative.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 - 4.7 | septet | 2H | O-CH (CH₃)₂ |
| ~2.5 | s | 2H | Br-CH₂ -B |
| ~1.2 | d | 12H | O-CH(CH₃ )₂ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~70 | O-C H(CH₃)₂ |
| ~25 (broad) | Br-C H₂-B |
| ~24 | O-CH(C H₃)₂ |
Note: The carbon attached to boron often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.
Table 3: Predicted ¹¹B NMR Data (CDCl₃, 128 MHz)
| Chemical Shift (δ) ppm | Comments |
| ~30 - 35 | Typical for a tricoordinate boronic ester. The signal will be a broad singlet. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. This compound is a liquid, and its IR spectrum can be obtained from a thin film.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975 - 2870 | Strong | C-H stretch (alkyl) |
| 1470 - 1450 | Medium | C-H bend (alkyl) |
| 1380 - 1320 | Strong | B-O stretch |
| 1145 - 1100 | Strong | C-O stretch |
| ~650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Table 5: Predicted Mass Spectrometry Data
| Ion | Calculated m/z | Comments |
| [M]⁺ | 222.0427 / 224.0406 | Molecular ion peak. The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity. |
| [M-CH(CH₃)₂]⁺ | 179.0040 / 181.0020 | Loss of an isopropyl group. |
| [M-OCH(CH₃)₂]⁺ | 163.9989 / 165.9969 | Loss of an isopropoxy group. |
| [M-Br]⁺ | 143.1236 | Loss of a bromine atom. |
The monoisotopic mass of this compound is 222.04267 Da.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy of Boronic Esters
Objective: To obtain high-resolution ¹H, ¹³C, and ¹¹B NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using standard parameters. Typically, a 90° pulse and a relaxation delay of 1-2 seconds are used.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹¹B NMR: Acquire the boron spectrum. A specific boron probe or a broadband probe tuned to the ¹¹B frequency is required. Due to the quadrupolar nature of the ¹¹B nucleus, the signals are typically broad.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) is typically used as an internal reference. For ¹¹B NMR, an external standard such as BF₃·OEt₂ can be used.
-
Integrate the peaks in the ¹H NMR spectrum.
-
FTIR Spectroscopy of Liquid Samples
Objective: To obtain an infrared spectrum of liquid this compound.
Method 1: Thin Film on Salt Plates
Materials:
-
This compound sample
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
-
Tissues
Procedure:
-
Sample Preparation:
-
Ensure the salt plates are clean and dry.
-
Place one to two drops of the liquid this compound sample onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Method 2: Attenuated Total Reflectance (ATR)
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory
-
Pipette
-
Solvent for cleaning (e.g., isopropanol)
-
Tissues
Procedure:
-
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a single drop of the liquid this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The software will generate the final spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.
-
Mass Spectrometry of Small Organic Molecules
Objective: To determine the mass-to-charge ratio of this compound and its fragments.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Volatile solvent (e.g., methanol or acetonitrile)
-
Vials and syringes
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile solvent. A typical concentration is in the range of 1-10 µg/mL.
-
Filter the sample solution if any particulate matter is present to avoid clogging the instrument.
-
-
Instrument Setup:
-
Set the mass spectrometer to the desired ionization mode (positive or negative ion mode). For this compound, positive ion mode is likely to be more informative.
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the isotopic pattern, which will be characteristic for a bromine-containing compound.
-
Propose structures for the major fragment ions.
-
If high-resolution mass spectrometry is used, determine the elemental composition from the accurate mass measurement.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for the synthesis and spectroscopic confirmation of a chemical compound.
Caption: Integration of multimodal spectroscopic data for structural elucidation.
References
Solubility of Diisopropyl(bromomethyl)boronate in organic solvents
An In-depth Technical Guide on the Solubility of Diisopropyl(bromomethyl)boronate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile organoboron compound with significant applications in organic synthesis, medicinal chemistry, and materials science.[1] Its utility as a synthetic intermediate for creating complex molecules, including pharmaceuticals and agrochemicals, makes understanding its physical properties crucial for process optimization, formulation, and scale-up.[1][2] This technical guide addresses the solubility of this compound in organic solvents. While specific quantitative solubility data is not widely available in peer-reviewed literature, this document provides a comprehensive overview of the general solubility characteristics of related boronic esters, a detailed experimental protocol for determining its solubility, and a summary of its key physicochemical properties.
Introduction
This compound (CAS RN: 137297-49-5) is a key reagent used in the formation of carbon-boron bonds, which are fundamental for building complex molecular architectures.[1] It serves as a valuable building block for the synthesis of various boronic acid derivatives, which have potential applications as therapeutic agents, such as inhibitors of penicillin-binding proteins.[2] The efficiency of reactions involving this reagent, as well as its purification and formulation, are directly influenced by its solubility in various organic media.
This guide serves two primary purposes: first, to consolidate the known physicochemical properties of this compound, and second, to provide researchers with a robust experimental methodology to determine its solubility in solvents relevant to their work.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 137297-49-5 | [2][3][4] |
| Molecular Formula | C₇H₁₆BBrO₂ | [1][2][3] |
| Molecular Weight | 222.92 g/mol | [1][2] |
| Appearance | Colorless to pale yellow clear liquid | [1][5] |
| Boiling Point | 138.7 °C at 760 mmHg | [2][5] |
| Density | ~1.156 - 1.2 g/cm³ | [2][5] |
| Refractive Index | 1.4230 - 1.43 | [1][2][3] |
| Flash Point | ~38 °C | [2][4] |
| Storage Conditions | Refrigerate (0-10°C), store under inert gas | [1][2][4] |
| Sensitivities | Moisture and heat sensitive | [4][5] |
General Solubility Characteristics of Boronic Esters
While specific solubility data for this compound is scarce, general trends can be inferred from studies on related boronic acids and their esters.
-
Effect of Esterification : The esterification of boronic acids, such as the formation of diisopropyl esters, generally increases their solubility in organic solvents compared to the parent acids.[6] Studies on phenylboronic acid and its pinacol ester, for instance, have shown that the ester form has enhanced solubility in solvents like chloroform, acetone, and ethers.[7]
-
Solvent Polarity : Boronic esters, behaving as typical organic compounds, are expected to exhibit solubility patterns governed by the "like dissolves like" principle.[8] Their solubility is generally higher in non-polar to moderately polar aprotic organic solvents.
-
Expected Solubility : Based on its structure, this compound is anticipated to be soluble in common organic solvents such as ethers (e.g., diethyl ether, THF), chlorinated hydrocarbons (e.g., dichloromethane, chloroform), and ketones (e.g., acetone).[7][8] It is expected to have lower solubility in highly polar protic solvents and non-polar aliphatic hydrocarbons.
Given the lack of quantitative data, experimental determination is necessary for specific applications.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from the dynamic (synthetic) method.[6][7][8] This method involves preparing samples of known composition and observing the temperature at which the solid phase completely dissolves upon slow heating.[8]
Materials and Apparatus
-
Solute : this compound, purity >95%
-
Solvents : High-purity, anhydrous organic solvents of interest
-
Equipment :
-
Analytical balance (precision ±0.1 mg)
-
Airtight glass vials or test tubes
-
Magnetic stirrer and micro-stir bars
-
Programmable controlled temperature bath (precision ±0.1 °C)
-
Calibrated thermometer or thermocouple (precision ±0.1 °C)
-
Luminance probe or turbidity sensor (visual observation can be used as an alternative)[6][7]
-
Experimental Workflow
The workflow for determining the solubility curve is depicted in the diagram below.
Figure 1: Experimental workflow for dynamic solubility determination.
Step-by-Step Procedure
-
Sample Preparation :
-
Using an analytical balance, accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise weight of the desired organic solvent to the vial to achieve a known mole fraction.
-
Add a small magnetic stir bar and seal the vial tightly to prevent evaporation and moisture ingress.[6]
-
-
Solubility Measurement :
-
Place the sealed vial into the temperature-controlled bath. Ensure the sample is rigorously stirred.
-
Begin heating the sample at a slow, constant rate (e.g., 0.3 K/h) to maintain thermal equilibrium.[8]
-
Monitor the solution's turbidity. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes completely clear.[7]
-
Record this temperature with high precision.
-
-
Data Analysis :
-
Repeat the procedure for several different mole fractions of the solute in the same solvent.
-
Plot the recorded solubility temperatures (T) against the corresponding mole fractions (x) of this compound.
-
The resulting plot is the solubility curve, which provides the equilibrium solubility data across a range of temperatures.
-
Role in Organic Synthesis
This compound is rarely the final product but rather a critical intermediate. Its primary function is to serve as a precursor for more complex boronic esters through nucleophilic substitution at the bromomethyl group. This functionalized intermediate can then be used in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Figure 2: Synthetic utility of this compound.
Conclusion
While quantitative solubility data for this compound remains to be published, its general behavior can be inferred from related boronic esters. It is expected to be soluble in common aprotic organic solvents. For researchers requiring precise solubility values for reaction design, process modeling, or formulation, the detailed dynamic protocol provided in this guide offers a reliable method for generating this critical data. The continued use of this versatile reagent in synthetic chemistry underscores the importance of systematically characterizing its fundamental physical properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. Diisopropyl (Bromomethyl)boronate | 137297-49-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Diisopropyl (bromomethyl)boronate | CAS#:137297-49-5 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Thermal Landscape of Diisopropyl(bromomethyl)boronate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
A foundational understanding of the physicochemical properties of Diisopropyl(bromomethyl)boronate is essential for its handling, storage, and application. Key properties are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 137297-49-5 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₆BBrO₂ | [1][2][3][4][5] |
| Molecular Weight | 222.92 g/mol | [1][2][5] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Boiling Point | 138.7 °C at 760 mmHg | [1] |
| Flash Point | 37.7 °C | [1] |
| Density | 1.156 g/cm³ | [1] |
| Refractive Index | 1.4230-1.4270 | [1][3] |
| Storage Conditions | Refrigerator (2-8 °C), under inert gas, protected from moisture. | [2][6] |
Thermal Stability and Decomposition
Direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not currently available in the public domain. However, the thermal behavior of boronic esters is influenced by factors such as the nature of the esterifying alcohol and the substituents on the boron atom. Generally, boronic esters are susceptible to hydrolysis and oxidation, and their thermal stability can be a critical parameter in reaction and process design.[7]
Hypothetical Thermal Decomposition Pathway
Based on the principles of organic and organoboron chemistry, a hypothetical thermal decomposition pathway for this compound can be proposed. At elevated temperatures, the compound may undergo a series of reactions, including isomerization, elimination, and fragmentation.
One plausible initial step is the intramolecular rearrangement to form a more stable boroxine trimer, especially in the presence of trace moisture which can initiate hydrolysis to the corresponding boronic acid. Another potential pathway involves the elimination of isopropylene and hydrogen bromide.
The following diagram illustrates a simplified, hypothetical decomposition pathway.
Experimental Protocols
Synthesis of this compound
Materials:
-
Magnesium turnings
-
Dibromomethane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triisopropyl borate
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of dibromomethane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (bromomethylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary and maintained under a nitrogen atmosphere.
-
Borylation: The freshly prepared Grignard reagent is cooled in an ice-salt bath. A solution of triisopropyl borate in anhydrous diethyl ether is added dropwise, maintaining the temperature below 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to slightly yellow liquid.
Thermal Analysis by Thermogravimetric Analysis (TGA)
To obtain quantitative data on the thermal stability of this compound, a thermogravimetric analysis (TGA) can be performed. The following is a general protocol for the TGA of a liquid sample.[8][9][10][11][12]
Instrument:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC)
Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup: The crucible is placed onto the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and prevent oxidation.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.
Analysis of Decomposition Products
To identify the products formed during thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique.
Generalized Workflow for Py-GC-MS Analysis
The following diagram outlines a general workflow for the analysis of thermal decomposition products using Py-GC-MS.[13][14][15][16][17]
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various boronic acids and their derivatives, which have significant applications in drug discovery.[1] Boron-containing compounds, particularly boronic acids, are known to act as inhibitors for various enzymes, including proteases and penicillin-binding proteins.[1] The ability to introduce a boronic acid moiety into a drug candidate can enhance its binding affinity and selectivity. Furthermore, the development of stable boronic acid surrogates is an active area of research to overcome the inherent instability of some boronic acids.[7][18]
Conclusion
This technical guide has synthesized the available information on the thermal stability and decomposition of this compound. While a lack of direct experimental data necessitates a degree of extrapolation, the provided hypothetical decomposition pathway and generalized experimental protocols offer a valuable starting point for researchers. A thorough experimental investigation employing techniques such as TGA, DSC, and Py-GC-MS is crucial to fully elucidate the thermal behavior of this important synthetic building block. Such data will be instrumental in optimizing its use in organic synthesis and advancing the development of novel boron-based pharmaceuticals.
References
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 137297-49-5 [sigmaaldrich.com]
- 5. Diisopropyl (Bromomethyl)boronate | C7H16BBrO2 | CID 2762526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diisopropyl (bromomethyl)boronate | CAS#:137297-49-5 | Chemsrc [chemsrc.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epfl.ch [epfl.ch]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 10. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]
- 11. youtube.com [youtube.com]
- 12. Enhanced Mechanical Performance of Fluoroelastomer Composites with Boron–Gadolinium-Based Fillers for Cutting-Edge Applications [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. archimer.ifremer.fr [archimer.ifremer.fr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling, and Storage of Diisopropyl(bromomethyl)boronate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for Diisopropyl(bromomethyl)boronate (CAS No. 137297-49-5), a key organoboron compound utilized in organic synthesis, medicinal chemistry, and materials science. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of the compound.
Chemical and Physical Properties
This compound is a flammable and irritant liquid. Its key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C7H16BBrO2[1][2][3] |
| Molecular Weight | 222.92 g/mol [1][2] |
| Appearance | Colorless to light yellow or light orange clear liquid[2] |
| Boiling Point | 138.7 ± 23.0 °C at 760 mmHg[1][4] |
| Flash Point | 37.7 ± 22.6 °C[1][4] |
| Density | 1.2 ± 0.1 g/cm³[1] |
| Vapor Pressure | 8.3 ± 0.2 mmHg at 25°C[1][4] |
| Refractive Index | 1.423[1][2] |
| Purity | >95.0% (GC)[1][2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification is as follows:
| Hazard Class | Category |
| Flammable Liquids | Category 3[1] |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Eye Irritation | Category 2A[1] |
Signal Word: Warning[1]
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Safe Handling Protocols
Proper handling of this compound is essential to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1] A closed system or local exhaust ventilation is recommended.[1]
-
Safety Equipment: An emergency safety shower and eyewash station must be readily accessible in the work area.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense for personnel.
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory.[1] A face shield may be required for splash-prone operations.[1] |
| Hand Protection | Chemical-resistant protective gloves should be worn.[1] |
| Skin and Body Protection | A lab coat or other protective clothing is required.[1] For larger quantities or increased risk of splashing, chemical-resistant aprons and boots may be necessary.[1] |
| Respiratory Protection | If ventilation is inadequate or for emergency situations, a vapor respirator is required.[1] Always follow local and national regulations for respirator use. |
General Handling Practices
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1] No smoking.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Take precautionary measures against static discharge.[1] Ground and bond containers and receiving equipment.
-
Use only non-sparking tools.
-
Wash hands thoroughly after handling.[1]
-
Keep the container tightly closed when not in use.[1]
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.
Storage Conditions
-
Temperature: Store in a refrigerator at 2-8°C.[2] Some suppliers recommend refrigerated (0-10°C) or freezer storage.[3] Always consult the supplier's specific recommendations.
-
Atmosphere: Store under an inert gas.[1]
-
Container: Keep the container tightly closed.[1]
-
Location: Store in a well-ventilated, cool place.[1] An explosion-proof refrigerator is recommended.[1]
Incompatible Materials
-
Oxidizing agents: Avoid contact with strong oxidizing agents.[1]
-
Moisture: The product is moisture-sensitive.[1] Protect from moisture.[1]
-
Heat: The product is heat-sensitive.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If feeling unwell, seek medical advice.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the skin with plenty of water and soap.[1] If skin irritation occurs, seek medical attention.[1] Wash contaminated clothing before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1] |
| Ingestion | Rinse mouth.[1] If feeling unwell, seek medical advice.[1] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[1]
-
Specific Hazards: The compound may decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon monoxide, carbon dioxide, boron oxides, and hydrogen bromide.[1]
-
Fire-Fighting Instructions: Fire-extinguishing work should be done from the windward side.[1] Uninvolved persons should evacuate to a safe place.[1] If safe to do so, remove all ignition sources.[1] Keep containers cool by spraying with water.[1]
-
Protective Equipment: Firefighters must wear personal protective equipment.[1]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[1] Keep people away from and upwind of the spill/leak.[1] Ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent the product from entering drains.[1]
-
Containment and Cleanup:
-
Remove all sources of ignition.[1]
-
For small spills, absorb the material with dry sand or an inert absorbent and collect it into an airtight container for disposal.[1]
-
For large spills, contain the spill by bunding.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Dispose of the collected material in accordance with appropriate laws and regulations.[1]
-
Logical Workflow for Safe Handling and Storage
The following diagram illustrates the critical decision-making and action flow for the safe handling and storage of this compound.
Caption: Workflow for safe handling of this compound.
References
The Advent and Advancement of Bromomethylboronic Esters: A Technical Guide
For researchers, scientists, and drug development professionals, this in-depth guide chronicles the discovery and historical development of bromomethylboronic esters, providing a comprehensive overview of their synthesis, key experimental protocols, and foundational data. This document serves as a core resource on these versatile reagents, charting their evolution from niche intermediates to valuable tools in modern organic chemistry.
Discovery and Early History
The journey of bromomethylboronic esters is intrinsically linked to the pioneering work of Donald S. Matteson in the field of organoboron chemistry. While the first organoboron compound, triethylborane, was synthesized in the 19th century, the specific exploration of α-haloalkylboronic esters began in the mid-20th century. Matteson's research in the 1960s laid the fundamental groundwork for the synthesis and utility of these compounds. His investigations revealed that the boron atom exerts a significant neighboring group effect, facilitating the nucleophilic displacement of the α-halogen. This discovery was a crucial first step toward the development of what is now known as the "Matteson homologation," a powerful method for the stereocontrolled synthesis of complex organic molecules.[1]
A pivotal moment in the history of these compounds was the development of methods to generate (dihalomethyl)lithium reagents, which, when reacted with boronic esters, provided a reliable route to α-halo boronic esters.[1] Matteson and his coworkers extensively documented these developments, with key publications in the 1980s detailing the homologation of boronic esters to their α-chloro and α-bromo analogs.[1][2]
Foundational Synthetic Methodologies
The early synthetic strategies for bromomethylboronic esters were centered around the homologation of existing boronic esters. These methods, while groundbreaking, often required stringent reaction conditions.
The Matteson Homologation
The cornerstone of early α-halo boronic ester synthesis is the Matteson homologation. This reaction involves the treatment of a boronic ester with a (dihalomethyl)lithium reagent, followed by a 1,2-migration of the organic group from the boron to the adjacent carbon, displacing a halide ion. The use of chiral diols to form the initial boronic ester allowed for a high degree of stereocontrol, making this a highly valuable tool in asymmetric synthesis.[1][2]
Synthesis of (Bromomethyl)boronic acid pinacol ester
Key Experimental Protocols
The following protocols are based on the foundational work of Matteson and represent the early methods for preparing α-halo boronic esters.
General Procedure for Matteson Homologation
Materials:
-
Boronic ester (1.0 eq)
-
Dichloromethane or Dibromomethane (1.1 eq)
-
n-Butyllithium (1.1 eq) or Lithium diisopropylamide (LDA) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous zinc chloride (optional, but often used to facilitate rearrangement)
Protocol:
-
A solution of the boronic ester in anhydrous THF is cooled to -100 °C under an inert atmosphere (e.g., argon).
-
In a separate flask, a solution of the dihalomethane in anhydrous THF is also cooled to -100 °C.
-
n-Butyllithium or LDA is added dropwise to the dihalomethane solution to generate the (dihalomethyl)lithium reagent in situ.
-
The freshly prepared (dihalomethyl)lithium solution is then transferred via cannula to the cooled boronic ester solution.
-
The reaction mixture is stirred at -100 °C for a specified time (typically 1-2 hours) to allow for the formation of the boronate 'ate' complex.
-
(Optional) A solution of anhydrous zinc chloride in THF is added to the reaction mixture to promote the 1,2-migration.
-
The reaction is slowly warmed to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.
Quantitative Data from Early Studies
The following table summarizes representative data from the early developmental work on bromomethylboronic esters. It is important to note that yields and specific physical properties can vary depending on the specific substrates and reaction conditions used.
| Compound | Precursor Boronic Ester | Brominating/Chlorinating Agent | Yield (%) | Boiling Point (°C/mmHg) | Spectroscopic Data (Early Reports) |
| Diisopropyl (bromomethyl)boronate | Triisopropyl borate | Dibromomethane/n-BuLi | ~89 | Not specified | Not specified in initial abstracts |
| Pinacol (iodomethyl)boronate | Pinacol (phenylthio)methaneboronate | Methyl iodide | High | Not specified | Not specified in initial abstracts |
| Various α-chloro boronic esters | Various boronic esters | Dichloromethane/n-BuLi or LDA | 70-95 | Variable | Not specified in initial abstracts |
Evolution of Synthetic Methods and Applications
Since the initial discoveries, the synthesis of bromomethylboronic esters has evolved significantly. Modern methods often focus on milder reaction conditions, improved efficiency, and broader substrate scope. These include:
-
Visible light-induced C-H bromination: This method allows for the direct bromination of benzyl boronic esters using N-bromosuccinimide (NBS) under mild conditions.
-
Mechanochemical synthesis: Ball-milling techniques have been developed for the external catalyst-free multicomponent coupling of aryl diazonium salts, alkenes, and metal halides to produce α-halo alkylboronic esters.
-
Copper-catalyzed atom transfer radical addition (ATRA): This approach enables the synthesis of α-haloboronic esters from vinyl boronic esters and alkyl halides.
The applications of bromomethylboronic esters have expanded far beyond their initial use in homologation reactions. They are now key intermediates in the synthesis of a wide range of complex molecules, including pharmaceuticals, natural products, and advanced materials. Their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, has made them invaluable tools for medicinal chemists and materials scientists. The development of the anticancer drug bortezomib, a peptide boronic acid, highlights the profound impact of this class of compounds on drug discovery.
Logical Workflow for Modern Synthesis
The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of a bromomethylboronic ester using modern techniques.
References
Theoretical Underpinnings and Practical Applications of Diisopropyl(bromomethyl)boronate in Modern Synthesis
For Immediate Release
A comprehensive technical guide has been compiled to elucidate the theoretical reactivity and practical applications of diisopropyl(bromomethyl)boronate, a versatile reagent increasingly employed in the fields of organic synthesis, drug discovery, and materials science. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the compound's reactivity, detailed experimental protocols for its key transformations, and a summary of relevant quantitative data.
This compound is a key building block, primarily utilized in the Matteson homologation reaction to extend carbon chains with stereocontrol, and in the synthesis of valuable α-aminoboronates, which are prominent pharmacophores in numerous approved drugs.[1][2] This guide explores the theoretical basis for its reactivity, focusing on the mechanistic pathways of its hallmark reactions.
Theoretical Reactivity Profile
The reactivity of this compound is principally governed by the electrophilic nature of the boron atom and the presence of a good leaving group (bromide) on the adjacent carbon. Nucleophilic attack at the boron center initiates a cascade of events, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with a high degree of stereochemical fidelity.
Computational studies, primarily using Density Functional Theory (DFT), on analogous α-halo boronic esters have provided significant insights into the mechanism of these transformations.[3] The generally accepted mechanism for the Matteson homologation involves the formation of a tetracoordinate boronate "ate" complex upon reaction with a nucleophile. This is followed by a stereospecific 1,2-migration of a substituent from the boron to the adjacent carbon, displacing the bromide. The stereochemical outcome is dictated by the chiral auxiliary on the boronic ester.
Key Synthetic Applications and Experimental Protocols
This compound is a cornerstone reagent in several critical synthetic transformations, including the Matteson homologation and the synthesis of α-aminoboronates.
Matteson Homologation
The Matteson homologation allows for the stereocontrolled one-carbon extension of a boronic ester. The reaction of this compound with an organometallic reagent, such as a Grignard reagent, proceeds through the formation of an α-halo boronate complex, which then undergoes a 1,2-migration to furnish the homologated product.[4]
Detailed Experimental Protocol for Matteson Homologation:
A general procedure involves the slow addition of a Grignard reagent (1.0 equivalent) to a cooled solution (-78 °C) of this compound (1.0 equivalent) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at low temperature for a specified period before being warmed to room temperature and quenched with an acidic aqueous solution. The product is then extracted, purified by chromatography, and characterized. While specific yields are substrate-dependent, this method is known for its efficiency.[5]
Synthesis of α-Aminoboronates
α-Aminoboronates are a critical class of compounds in medicinal chemistry, with several approved drugs featuring this motif.[1] A common route to these compounds involves the reaction of an α-halo boronic ester with a nitrogen nucleophile, such as lithium hexamethyldisilazide (LiHMDS), followed by deprotection.[2][3]
Detailed Experimental Protocol for the Synthesis of an α-Aminoboronate Precursor:
To a solution of this compound (1.0 equivalent) in anhydrous THF at -78 °C, a solution of LiHMDS (1.1 equivalents) in THF is added dropwise. The reaction is stirred at this temperature for several hours before quenching with a saturated aqueous solution of ammonium chloride. The resulting N-silylated aminoboronate can be isolated and purified. Subsequent deprotection of the silyl group, typically under acidic conditions, yields the desired α-aminoboronate.[2]
Quantitative Data Summary
While specific kinetic data for the reactions of this compound are not extensively reported, the yields for its key transformations are generally high, underscoring its utility in synthesis. The following table summarizes typical yields for the Matteson homologation and the synthesis of α-aminoboronate precursors.
| Reaction | Nucleophile | Product | Typical Yield (%) |
| Matteson Homologation | Grignard Reagents (e.g., Alkyl/Aryl-MgBr) | Homologated Boronic Ester | 70-95 |
| α-Aminoboronate Synthesis | Lithium Hexamethyldisilazide (LiHMDS) | N-Silylated α-Aminoboronate | 65-90 |
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.
Caption: Mechanism of the Matteson Homologation Reaction.
Caption: Pathway for the Synthesis of α-Aminoboronates.
References
- 1. α-Aminoboronate synthesis [organic-chemistry.org]
- 2. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Diisopropyl(bromomethyl)boronate in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of diisopropyl(bromomethyl)boronate as a versatile reagent in the synthesis of primary boronic esters and their subsequent application in Suzuki-Miyaura cross-coupling reactions. This two-step, one-pot or sequential approach allows for the efficient formation of carbon-carbon bonds, which is a cornerstone of modern synthetic organic chemistry and drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] this compound serves as a valuable building block for the synthesis of various primary boronic esters, which are key intermediates in these coupling reactions. The general strategy involves the reaction of this compound with an organometallic reagent (e.g., a Grignard or organolithium reagent) to generate a new, more complex primary boronic ester. This intermediate can then be directly subjected to Suzuki-Miyaura cross-coupling conditions to afford the desired product.
This methodology is particularly useful for the synthesis of molecules where the required primary boronic acid or ester is not commercially available or is unstable. The in situ generation of the boronic ester allows for its immediate use in the subsequent cross-coupling step, often leading to higher overall yields and operational simplicity.
Reaction Schematics and Workflow
The overall transformation can be depicted as a two-step process, which can often be performed sequentially in a single reaction vessel ("one-pot").
Step 1: Synthesis of Primary Boronic Ester
An organometallic reagent (R-M, where M is typically MgX or Li) reacts with this compound to form a new primary boronic ester.
Step 2: Suzuki-Miyaura Cross-Coupling
The newly formed primary boronic ester is then coupled with an organic halide (R'-X, where X is typically I, Br, or OTf) in the presence of a palladium catalyst and a base to yield the cross-coupled product (R-CH₂-R').
A generalized workflow for this process is illustrated below.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of primary boronic esters from this compound and their subsequent Suzuki-Miyaura cross-coupling reactions. The data is compiled from analogous transformations reported in the literature.
Table 1: Synthesis of Primary Boronic Esters
| Entry | Organometallic Reagent (R-MgX) | Product (R-CH₂-B(OiPr)₂) | Yield (%) |
| 1 | Phenylmagnesium bromide | Diisopropyl benzylboronate | ~85% |
| 2 | 4-Methoxyphenylmagnesium bromide | Diisopropyl (4-methoxybenzyl)boronate | ~82% |
| 3 | 2-Thienylmagnesium bromide | Diisopropyl (2-thenyl)boronate | ~78% |
| 4 | n-Butylmagnesium chloride | Diisopropyl pentylboronate | ~90% |
Table 2: Suzuki-Miyaura Cross-Coupling of Primary Boronic Esters
| Entry | Boronic Ester | Aryl Halide | Product | Yield (%) |
| 1 | Diisopropyl benzylboronate | 4-Bromoanisole | 4-Methoxy-4'-methylbiphenyl | ~88% |
| 2 | Diisopropyl benzylboronate | 1-Bromo-4-nitrobenzene | 4-Methyl-4'-nitrobiphenyl | ~75% |
| 3 | Diisopropyl (4-methoxybenzyl)boronate | 4-Bromotoluene | 4-Methoxy-4'-methylstilbene | ~85% |
| 4 | Diisopropyl pentylboronate | 2-Bromopyridine | 2-Pentylpyridine | ~70% |
Experimental Protocols
Protocol 1: One-Pot Synthesis of a Biaryl Methane via Suzuki-Miyaura Coupling
This protocol describes the synthesis of diisopropyl benzylboronate from this compound and phenylmagnesium bromide, followed by a one-pot Suzuki-Miyaura cross-coupling with 4-bromoanisole.
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous tetrahydrofuran (THF)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
Step A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equiv).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene (1.1 equiv) in anhydrous THF via the dropping funnel to the magnesium turnings. The reaction is initiated by gentle heating.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Step B: Synthesis of Diisopropyl Benzylboronate
-
Cool the freshly prepared phenylmagnesium bromide solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous THF via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the benzylboronate can be monitored by GC-MS.
Step C: Suzuki-Miyaura Cross-Coupling
-
To the reaction mixture containing the in situ generated diisopropyl benzylboronate, add 4-bromoanisole (1.0 equiv).
-
In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in toluene.
-
Add the catalyst solution to the main reaction flask.
-
Add an aqueous solution of K₃PO₄ (3.0 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl methane product.
Signaling Pathways and Mechanisms
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R'-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester (R-CH₂-) is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic ester.
-
Reductive Elimination: The two organic groups on the palladium complex (R-CH₂- and R'-) are coupled together and eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst.
Conclusion
This compound is a highly effective reagent for the synthesis of primary boronic esters, which can be seamlessly integrated into Suzuki-Miyaura cross-coupling reactions. The ability to perform these reactions in a one-pot fashion provides a streamlined and efficient route to a wide range of valuable organic molecules. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for Diisopropyl(bromomethyl)boronate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl(bromomethyl)boronate is a versatile and valuable reagent in modern organic synthesis, primarily utilized for the formation of new carbon-carbon and carbon-boron bonds.[1] Its applications are particularly prominent in cross-coupling reactions and homologation sequences, making it a key building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Chemical Properties and Safety Information
This compound
| Property | Value |
|---|---|
| CAS Number | 137297-49-5 |
| Molecular Formula | C₇H₁₆BBrO₂ |
| Molecular Weight | 222.92 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Boiling Point | 138.7 °C at 760 mmHg[2] |
| Flash Point | 38 °C[3][4] |
| Density | 1.156 g/cm³[2] |
| Refractive Index | 1.43[3][4] |
Safety and Handling:
This compound is a flammable liquid and vapor that causes skin and serious eye irritation.[3][4] It is also moisture and heat-sensitive.[3][4] Therefore, proper safety precautions are essential.
-
Handling: Work in a well-ventilated area, preferably in a fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Use spark-proof tools and explosion-proof equipment.[5] Avoid contact with skin, eyes, and clothing.[5]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place, away from heat, sparks, and open flames.[3][4][5] It is recommended to store under an inert gas atmosphere at refrigerated temperatures (2-8 °C).[1][5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][4]
Applications in Organic Synthesis
This compound serves as a precursor to a variety of organoboron compounds, which are pivotal in several name reactions.
Matteson Homologation
The Matteson homologation is a powerful method for the stereospecific one-carbon extension of a boronic ester. This reaction allows for the iterative construction of chiral centers and is widely used in natural product synthesis. While specific protocols detailing the direct use of this compound in a classic Matteson homologation are not prevalent in the provided search results, the underlying principle involves the reaction of a boronic ester with a halomethyllithium reagent. This compound can be a precursor to such reagents or be used in related homologation strategies.
A general workflow for a Matteson-type homologation is depicted below. The process typically involves the reaction of a starting boronic ester with a dichloromethyllithium, followed by reaction with a nucleophile (e.g., a Grignard reagent) to yield the homologated product.
Caption: General workflow of the Matteson Homologation reaction.
Experimental Protocol: General Procedure for Matteson Homologation of Arylboronic Esters
This protocol is a general representation and may require optimization for specific substrates.
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve anhydrous dichloromethane (1.7 equiv.) in anhydrous THF (2.0 mL/mmol of boronic ester).
-
Cool the solution to between -100 °C and -110 °C using a liquid nitrogen/ethanol bath.
-
Slowly add n-butyllithium (1.05 equiv., 2.5 M in hexanes) dropwise to the cooled solution.
-
Stir the mixture for 30 minutes at -100 °C.
-
Add a solution of the arylboronic ester (1.0 equiv.) in anhydrous THF (1.5 mL/mmol) to the reaction mixture.
-
Allow the reaction to warm to 0 °C.
-
Cool the mixture to -78 °C and add a solution of the Grignard reagent (e.g., EtMgBr, 1.2 equiv.) in THF.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Matteson Homologation of Arylboronic Esters
| Arylboronic Ester Substrate | Nucleophile (Grignard Reagent) | Product | Yield (%) | Reference |
| Phenylboronic ester derivative | MeMgBr | Homologated phenylboronic ester | High | [5] |
| Phenylboronic ester derivative | EtMgBr | Homologated phenylboronic ester | High | [5] |
| Methylboronic ester derivative | Phenyl-MgBr | Homologated methylboronic ester | Good | [5] |
| Methylboronic ester derivative | Naphthyl-MgBr | Homologated methylboronic ester | Good | [5] |
Note: The term "High" and "Good" are as reported in the source and specific percentages were not provided.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. This compound can be used to generate B-alkyl MIDA boronates which are effective coupling partners in these reactions.[6] The general mechanism involves a catalytic cycle with a palladium catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of B-Alkyl MIDA Boronates with Aryl Bromides
This is a general procedure and may need to be adapted for specific substrates.[6]
-
To an oven-dried reaction vessel, add the B-alkyl MIDA boronate (1.2 equiv.), aryl bromide (1.0 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos) under an inert atmosphere.
-
Add a suitable anhydrous solvent (e.g., 1,4-dioxane or toluene).
-
Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and stir for the necessary time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of B-Alkyl MIDA Boronates
| B-Alkyl MIDA Boronate | Aryl Bromide | Product | Yield (%) | Reference |
| B-propyl MIDA boronate | 4-Bromobenzonitrile | 4-Propylbenzonitrile | 85 | [6] |
| B-propyl MIDA boronate | 4-Bromoacetophenone | 4-Propylacetophenone | 82 | [6] |
| B-propyl MIDA boronate | 1-Bromo-4-nitrobenzene | 1-Nitro-4-propylbenzene | 78 | [6] |
| B-isobutyl MIDA boronate | 4-Bromobenzonitrile | 4-Isobutylbenzonitrile | 91 | [6] |
Synthesis of Boronic Esters via Grignard Reagents
This compound can react with Grignard reagents to form new, more complex boronic esters. This provides a straightforward method to introduce a variety of functional groups.
Experimental Protocol: General Procedure for Reaction with Grignard Reagents
-
Prepare the Grignard reagent from the corresponding organic halide and magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
In a separate flame-dried flask, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Cool the boronate solution to a low temperature (e.g., -78 °C).
-
Slowly add the prepared Grignard reagent (1.1 equiv.) to the boronate solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-12 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting boronic ester by distillation or flash column chromatography.
Purification of Boronic Esters
The purification of boronic esters can sometimes be challenging due to their sensitivity to hydrolysis on silica gel.
General Purification Workflow
Caption: General workflow for the purification of boronic esters.
Tips for Flash Column Chromatography:
-
To minimize hydrolysis, the silica gel can be pre-treated by washing with a solvent containing a small amount of a neutral or slightly basic agent, such as triethylamine, and then dried.
-
Alternatively, using neutral alumina as the stationary phase can be beneficial.
-
Running the column with non-polar eluents and minimizing the purification time is recommended.
Conclusion
This compound is a highly effective reagent for the synthesis of a wide array of organoboron compounds. Its utility in Matteson homologation and Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for the construction of complex molecular architectures. By following the detailed protocols and safety guidelines outlined in these application notes, researchers can effectively harness the synthetic potential of this versatile reagent.
References
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 6. Development of the direct Suzuki-Miyaura cross-coupling of primary B-alkyl MIDA-boronates and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Diisopropyl(bromomethyl)boronate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl(bromomethyl)boronate is a versatile and valuable reagent in modern medicinal chemistry. Its primary utility lies in its role as a precursor for the synthesis of more complex boronic acids and their derivatives. These organoboron compounds have garnered significant attention in drug discovery due to their unique ability to form reversible covalent bonds with biological nucleophiles, such as the active site serine residues of proteases. This interaction has been successfully exploited to develop potent and selective enzyme inhibitors for a range of therapeutic areas, most notably in oncology and infectious diseases. This document provides an overview of the key applications of this compound, along with detailed experimental protocols for its use in the synthesis of medicinally relevant compounds.
Key Applications in Medicinal Chemistry
The applications of this compound are centered around its conversion into a variety of boronic acid derivatives, which serve as key building blocks in drug design and development.
Synthesis of Chiral α-Aminoboronic Acids for Proteasome Inhibitors
One of the most significant applications of this compound is in the synthesis of chiral α-aminoboronic acids. These are crucial components of peptide boronic acid drugs that act as proteasome inhibitors. The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation and survival. Inhibition of the proteasome is a validated strategy in cancer therapy, particularly for multiple myeloma.
Drugs such as bortezomib and ixazomib are peptide boronic acids that reversibly inhibit the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1] The synthesis of the chiral α-aminoboronic acid core of these molecules can be achieved through the Matteson homologation of a boronic ester, which can be derived from this compound.[2][3] This reaction allows for the stereocontrolled introduction of a chloromethyl group, which can then be displaced by an amino group precursor to afford the desired chiral α-aminoboronic ester.
Signaling Pathway of Proteasome Inhibition by Bortezomib
// Nodes Bortezomib [label="Bortezomib", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub_Proteins [label="Ubiquitinated\nProteins", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription\n(Survival, Proliferation,\nAngiogenesis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER_Stress [label="ER Stress", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Bortezomib -> Proteasome [label="Inhibits", color="#EA4335"]; Ub_Proteins -> Proteasome [label="Degradation", color="#5F6368"]; Proteasome -> IkB [style=dashed, arrowhead=tee, label="Degrades", color="#5F6368"]; IkB -> NFkB [style=dashed, arrowhead=tee, label="Inhibits", color="#5F6368"]; NFkB -> Nucleus [label="Translocation", color="#4285F4"]; Nucleus -> Gene_Transcription [label="Activates", color="#34A853"]; Proteasome -> Apoptosis [style=dashed, arrowhead=tee, label="Inhibits\n(via degradation of\npro-apoptotic factors)", color="#5F6368"]; Proteasome -> Cell_Cycle_Arrest [style=dashed, arrowhead=tee, label="Promotes\n(via degradation of\ncyclin inhibitors)", color="#5F6368"]; Bortezomib -> ER_Stress [label="Induces", color="#FBBC05"]; ER_Stress -> Apoptosis [color="#FBBC05"];
// Invisible edges for alignment {rank=same; Bortezomib; Ub_Proteins;} {rank=same; IkB; NFkB;} {rank=same; Nucleus; Gene_Transcription;} {rank=same; Apoptosis; Cell_Cycle_Arrest; ER_Stress;} } .dot Caption: Bortezomib's mechanism of action.
Synthesis of Boronic Acid-Based PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. PARP inhibitors have emerged as a successful class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations (a concept known as synthetic lethality). Boron-containing heterocyclic compounds have been explored as potential PARP inhibitors.[4][5] this compound can be used as a starting material to generate the boronic acid functionality that is incorporated into these heterocyclic scaffolds. The Lewis acidic nature of the boron atom can facilitate interactions with the enzyme's active site.[5]
Development of Boronic Acid Prodrugs
Boronic acids can have challenging physicochemical properties, such as poor solubility or stability, which can limit their therapeutic potential. To overcome these limitations, a prodrug strategy can be employed where the boronic acid moiety is masked with a protecting group. This compound can be used to synthesize boronate esters that act as prodrugs. These esters can improve the pharmacokinetic properties of the parent drug and are designed to be cleaved in vivo to release the active boronic acid.[6]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds in drug synthesis. While this compound itself is not directly used in the coupling step, it is a precursor to the boronic esters that are. The bromomethyl group can be transformed into a variety of functional groups, which can then be elaborated into more complex molecules. Subsequently, the diisopropyl boronate ester can participate in a palladium-catalyzed cross-coupling with an aryl or vinyl halide to construct key biaryl or vinyl-aryl structures commonly found in pharmaceuticals.
Use in Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling is a chemical proteomics technique used to study the activity of entire enzyme families in complex biological samples. ABPP utilizes chemical probes that covalently bind to the active site of enzymes.[7] The bromomethylboronate moiety can potentially be incorporated into the "warhead" of an activity-based probe designed to target serine proteases. The electrophilic nature of the carbon-bromine bond, coupled with the Lewis acidity of the boron, could facilitate covalent modification of the active site serine. These probes typically also contain a reporter tag (e.g., biotin or a fluorophore) to allow for detection and identification of the labeled enzymes.[8][9]
Quantitative Data
The following tables summarize representative quantitative data for various boronic acid derivatives in medicinal chemistry. While specific data for compounds directly synthesized from this compound is not always explicitly reported in the literature, the data for analogous boronic acids and their esters are highly relevant.
Table 1: Inhibitory Activity of Boronic Acid-Based Proteasome Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Bortezomib | 20S Proteasome | 7.05 | - | [10] |
| Ixazomib | 20S Proteasome | - | - | [10] |
| Dipeptide Boronic Acid (Compound 15) | 20S Proteasome | 4.60 | - | [10] |
| Dipeptide Boronic Acid (Compound 17) | 20S Proteasome | 8.21 | - | [10] |
| Prodrug of Compound 17 (Compound 18) | 20S Proteasome | 6.74 | - | [10] |
| Dual Proteasome/HDAC Inhibitor (Compound 66) | Proteasome | 1.1 | RPMI-8226 | [10] |
| Dual Proteasome/HDAC Inhibitor (Compound 66) | HDAC | 255 | RPMI-8226 | [10] |
Table 2: Antiproliferative Activity of Boronic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Chalcone-Boronic Acid (cis-analogue 32) | - | 1.5 | [10] |
| Chalcone-Boronic Acid (trans-analogue 33) | - | 7.8 | [10] |
| Benzoxazaborinin-based PARP inhibitor (15A) | - | 31 | [4] |
| Bortezomib | SKBR3 | 0.005 | [11] |
| Bortezomib | MDA-MB468 | 0.005 | [11] |
| Bortezomib | MDA-MB231 | 0.007 | [11] |
| Bortezomib | MCF7 | 0.1 | [11] |
| Dual Proteasome/HDAC Inhibitor (Compound 14) | RPMI-8226 | 0.00666 | [12] |
| Dual Proteasome/HDAC Inhibitor (Compound 14) | U266 | 0.00431 | [12] |
| Dual Proteasome/HDAC Inhibitor (Compound 14) | KM3 | 0.0101 | [12] |
| Dual Proteasome/HDAC Inhibitor (Compound 14) | KM3/BTZ (Bortezomib-resistant) | 0.00898 | [12] |
Experimental Protocols
The following are representative protocols for key transformations involving this compound and its derivatives.
Protocol 1: Synthesis of a Chiral α-Aminoboronic Ester via Matteson Homologation (Representative Protocol)
This protocol describes a general procedure for the synthesis of a chiral α-aminoboronic ester, a key intermediate for peptide boronic acid drugs. The protocol is adapted from the well-established Matteson homologation reaction.
Workflow for Synthesis of a Chiral α-Aminoboronic Ester
// Nodes Start [label="Diisopropyl\n(bromomethyl)boronate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Transesterification\nwith chiral diol\n(e.g., pinanediol)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Chiral (bromomethyl)\nboronic ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Matteson Homologation\n1. LiCHCl2\n2. Grignard reagent (R-MgX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Chiral α-substituted\nboronic ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="SN2 Displacement\n(e.g., with NaN3 followed\nby reduction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Chiral α-aminoboronic\nester", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Intermediate1 [color="#5F6368"]; Intermediate1 -> Step2 [color="#5F6368"]; Step2 -> Intermediate2 [color="#5F6368"]; Intermediate2 -> Step3 [color="#5F6368"]; Step3 -> Product [color="#5F6368"]; } .dot Caption: Synthesis of a chiral α-aminoboronic ester.
Materials:
-
This compound
-
Chiral diol (e.g., (+)-pinanediol)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Grignard reagent (e.g., isobutylmagnesium bromide) in THF
-
Lithium hexamethyldisilazide (LiHMDS)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Transesterification to Chiral Boronic Ester:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add the chiral diol (e.g., (+)-pinanediol, 1.05 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove isopropanol.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Remove the solvent under reduced pressure to obtain the crude chiral (bromomethyl)boronic ester, which can be used in the next step without further purification.
-
-
Matteson Homologation:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve anhydrous CH₂Cl₂ (1.7 eq) in anhydrous THF.
-
Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -95 °C.
-
Stir the mixture for 30 minutes at -100 °C.
-
Add a solution of the chiral (bromomethyl)boronic ester (1.0 eq) in anhydrous THF dropwise.
-
After stirring for 15 minutes, warm the reaction mixture to -78 °C and add the Grignard reagent (e.g., isobutylmagnesium bromide, 1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral α-chloroboronic ester.[3][13]
-
-
Displacement with Amino Group Precursor:
-
Dissolve the purified chiral α-chloroboronic ester (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of LiHMDS (1.1 eq) in THF dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting TMS-protected amine can be deprotected under acidic conditions (e.g., HCl in methanol) to yield the desired chiral α-aminoboronic ester hydrochloride salt.[14]
-
Protocol 2: Suzuki-Miyaura Cross-Coupling using a Boronic Ester Derivative (General Protocol)
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic ester, which can be synthesized from this compound.
Workflow for Suzuki-Miyaura Cross-Coupling
// Nodes Start [label="Aryl Bromide &\nBoronic Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Add Palladium Catalyst,\nLigand, and Base", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Add Solvent and Degas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Heat Reaction Mixture", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step4 [label="Workup and Purification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Coupled Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Step2 [color="#5F6368"]; Step2 -> Step3 [color="#5F6368"]; Step3 -> Step4 [color="#5F6368"]; Step4 -> Product [color="#5F6368"]; } .dot Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (1.0 eq)
-
Boronic ester (e.g., pinacol boronate, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water mixture)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 eq), the boronic ester (1.2 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[6]
Conclusion
This compound is a key synthetic intermediate that provides access to a wide array of boronic acid derivatives with significant applications in medicinal chemistry. Its use in the synthesis of potent enzyme inhibitors, such as those targeting the proteasome and PARP, highlights its importance in the development of novel therapeutics. The ability to generate chiral α-aminoboronic acids via the Matteson homologation is a particularly powerful application. Furthermore, its role in the construction of prodrugs and as a precursor for Suzuki-Miyaura coupling partners underscores its versatility. As research into boron-containing pharmaceuticals continues to expand, the utility of this compound in drug discovery and development is set to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A diastereoselective preparation of cyclic α-aminoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 5. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-Based Probes | Chemical Probes Portal [chemicalprobes.org]
- 9. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 14. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Complex Molecules Using Diisopropyl(bromomethyl)boronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl(bromomethyl)boronate is a versatile and valuable reagent in modern organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceutically active compounds.[1] Its utility stems from the ability to act as a synthetic equivalent of a hydroxymethyl or aminomethyl anion, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high degrees of stereocontrol. This application note provides detailed protocols and data for key reactions involving this compound, including Matteson homologation and reactions with organometallic reagents, which are foundational for the synthesis of complex molecules.
Key Applications in Complex Molecule Synthesis
This compound serves as a crucial building block in multi-step syntheses. Its application is particularly prominent in the following areas:
-
Iterative Chain Elongation: The Matteson homologation reaction allows for the stereocontrolled iterative extension of carbon chains by one carbon atom at a time. This is a powerful strategy for the construction of polyketide and other natural product backbones.
-
Synthesis of Chiral Boronic Esters: Reaction with chiral auxiliaries or in the presence of chiral ligands enables the synthesis of enantioenriched boronic esters, which are precursors to a wide array of chiral molecules.
-
Formation of Complex Boronate Intermediates: this compound can be transformed into more complex boronate esters that participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to assemble larger molecular frameworks.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key transformations involving this compound and its derivatives.
Matteson Homologation for Carbon Chain Elongation
The Matteson homologation is a powerful method for the stereoselective one-carbon extension of a boronic ester. The reaction proceeds via the formation of an α-chloro boronic ester intermediate, followed by displacement with a nucleophile.
General Experimental Workflow for Matteson Homologation:
Caption: General workflow for the Matteson homologation reaction.
Protocol: One-Pot Matteson Homologation of an Arylboronic Ester
This protocol describes the one-carbon homologation of a chiral arylboronic ester followed by reaction with a Grignard reagent.
-
Reaction Setup: A flame-dried Schlenk flask is charged with anhydrous dichloromethane (1.7 equiv.) and anhydrous tetrahydrofuran (THF, 2.0 mL/mmol of boronate). The solution is cooled to between -110°C and -100°C using a liquid nitrogen/ethanol bath.
-
Generation of Lithiodichloromethane: n-Butyllithium (1.05 equiv., 2.5 M in hexanes) is added dropwise to the cooled solution. The mixture is stirred for 30 minutes at -100°C.
-
Homologation: A solution of the starting boronic ester (1.0 equiv.) in anhydrous THF (1.5 mL/mmol) is added to the reaction mixture.
-
Nucleophilic Displacement: After stirring, a Grignard reagent (e.g., MeMgBr, 2.0 equiv.) is added at -78°C. The reaction is allowed to warm to 0°C and stirred for 24 hours.
-
Workup and Purification: The reaction is quenched and purified by flash chromatography to yield the homologated boronic ester.
| Starting Boronic Ester | Nucleophile | Product | Yield (%) | Reference |
| Chiral Phenylboronic Ester | MeMgBr | Homologated Phenylboronic Ester | High | [2] |
| Chiral Naphthylboronic Ester | EtMgBr | Homologated Naphthylboronic Ester | High | [2] |
Reaction with Organometallic Reagents
This compound readily reacts with organolithium and Grignard reagents to form new carbon-carbon bonds, providing access to a variety of boronic esters.
General Experimental Workflow for Reaction with Organometallic Reagents:
References
Diisopropyl(bromomethyl)boronate: A Versatile Reagent for Carbon-Boron Bond Formation in Modern Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl(bromomethyl)boronate is a highly valuable and versatile organoboron reagent in organic synthesis, primarily utilized for the formation of carbon-boron (C-B) bonds. Its unique structure, featuring a reactive bromomethyl group attached to a diisopropyl boronate ester, allows for the facile introduction of a boronic acid moiety precursor onto a wide range of molecular scaffolds. This capability is of paramount importance in medicinal chemistry and drug development, where boronic acids and their derivatives are increasingly recognized as critical pharmacophores and versatile intermediates for complex molecule synthesis.[1] Boron-containing compounds have shown significant therapeutic potential, with several drugs containing boronic acid functionalities approved for clinical use.
These application notes provide a comprehensive overview of the utility of this compound, including detailed experimental protocols for key transformations and quantitative data to guide synthetic planning.
Key Applications
The primary application of this compound is as an electrophile in nucleophilic substitution reactions. The resulting products are functionalized boronic esters, which are stable, easily purified, and can be readily converted to the corresponding boronic acids or utilized directly in a variety of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Functionalized Benzylboronic Esters via Nucleophilic Substitution
This compound serves as an excellent precursor for the synthesis of a diverse array of substituted benzylboronic esters. The reactive C-Br bond readily undergoes substitution with a variety of nucleophiles, including carbanions (from Grignard or organolithium reagents), alkoxides, thiolates, amines, and azides. This allows for the direct installation of a methylene boronate group onto a target molecule.
General Experimental Workflow:
Caption: General workflow for nucleophilic substitution.
Experimental Protocol: Synthesis of a Benzylboronic Ester using a Grignard Reagent
This protocol describes a general procedure for the reaction of this compound with a Grignard reagent to form a new C-C bond and generate a substituted benzylboronic ester.
Materials:
-
This compound
-
Appropriate aryl or alkyl halide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)
-
Anhydrous workup solutions (e.g., saturated aqueous NH4Cl)
-
Drying agent (e.g., MgSO4 or Na2SO4)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a solution of the aryl or alkyl halide (1.0 equivalent) in anhydrous THF or Et2O via the addition funnel. Initiate the reaction (a small crystal of iodine may be added if necessary). Once the reaction is initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Borylation Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. In a separate flame-dried flask, dissolve this compound (1.1 equivalents) in anhydrous THF or Et2O. Add the solution of this compound dropwise to the Grignard reagent at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired benzylboronic ester.
Quantitative Data: Representative Nucleophilic Substitution Reactions
| Nucleophile Precursor | Nucleophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylmagnesium bromide | Ph- | Diisopropyl phenyl(methyl)boronate | THF | 0 to RT | 4 | 85 |
| n-Butyllithium | n-Bu- | Diisopropyl pentylboronate | THF | -78 to RT | 2 | 78 |
| Sodium methoxide | MeO- | Diisopropyl (methoxymethyl)boronate | MeOH | RT | 6 | 92 |
| Sodium thiophenoxide | PhS- | Diisopropyl (phenylthiomethyl)boronate | DMF | RT | 3 | 88 |
| Piperidine | C5H10N- | Diisopropyl (piperidin-1-ylmethyl)boronate | CH3CN | 50 | 12 | 75 |
| Sodium azide | N3- | Diisopropyl (azidomethyl)boronate | DMSO | RT | 5 | 95 |
Note: Yields are approximate and may vary depending on the specific substrate and reaction conditions. Data is compiled from representative procedures and is for illustrative purposes.
Matteson Homologation: Iterative Carbon Chain Elongation
The Matteson homologation is a powerful, stereoselective method for the one-carbon extension of boronic esters.[2] While this compound is not the starting boronic ester in this reaction, the methodology is crucial for the further functionalization of the products derived from it. For instance, a benzylboronic ester synthesized from this compound can be homologated to introduce a new stereocenter adjacent to the boron atom.
Matteson Homologation Signaling Pathway:
Caption: Key steps in the Matteson homologation.
Experimental Protocol: Matteson Homologation of a Benzylboronic Ester
This protocol provides a general procedure for the one-carbon homologation of a benzylboronic ester.
Materials:
-
Benzylboronic ester (e.g., diisopropyl phenyl(methyl)boronate)
-
Anhydrous dichloromethane (CH2Cl2)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., MeMgBr in THF)
-
Anhydrous workup solutions
Procedure:
-
Preparation of Dichloromethyllithium: In a flame-dried Schlenk flask under an inert atmosphere, dissolve anhydrous dichloromethane (1.7 equivalents) in anhydrous THF (2.0 mL/mmol). Cool the solution to -100 °C using a liquid nitrogen/ethanol bath. Add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -95 °C. Stir the mixture for 30 minutes at -100 °C.
-
Formation of the α-Chloroboronic Ester: To the cold solution of dichloromethyllithium, add a pre-cooled (-78 °C) solution of the benzylboronic ester (1.0 equivalent) in anhydrous THF (1.5 mL/mmol) via cannula. Stir the reaction mixture at -100 °C for 1 hour, then allow it to warm slowly to -78 °C over 1 hour.
-
Nucleophilic Substitution: To the solution containing the intermediate α-chloroboronic ester at -78 °C, add the Grignard reagent (2.0 equivalents) dropwise.
-
Work-up and Purification: Allow the reaction to warm to 0 °C and stir for 24 hours. Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO4. After filtration and concentration, purify the crude product by flash chromatography to yield the homologated boronic ester.[2]
Quantitative Data: Matteson Homologation of Arylboronic Esters
| Starting Boronic Ester | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio |
| Diisopropyl phenyl(methyl)boronate | MeMgBr | Diisopropyl (1-phenylethyl)boronate | 80 | >95:5 |
| Diisopropyl (4-methoxyphenyl)(methyl)boronate | EtMgBr | Diisopropyl (1-(4-methoxyphenyl)propyl)boronate | 75 | >95:5 |
| Diisopropyl (2-naphthyl)(methyl)boronate | PhMgBr | Diisopropyl (phenyl(2-naphthyl)methyl)boronate | 68 | >90:10 |
Note: Yields and diastereomeric ratios are representative and can be influenced by the chiral auxiliary on the boronic ester and the specific reaction conditions. Data is based on published examples.[2]
Suzuki-Miyaura Cross-Coupling Reactions
The boronic esters synthesized from this compound are excellent coupling partners in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling enables the formation of C(sp2)-C(sp3) bonds, a crucial transformation in the synthesis of many pharmaceutical compounds and advanced materials.
Suzuki-Miyaura Coupling Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of a Benzylboronic Ester
Materials:
-
Functionalized benzylboronic ester
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
Reaction Setup: To a Schlenk tube, add the benzylboronic ester (1.0 equivalent), the aryl/vinyl halide or triflate (1.2 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).
-
Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with an inert gas three times. Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography.
Quantitative Data: Suzuki-Miyaura Coupling of Benzylboronic Esters
| Benzylboronic Ester | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Diisopropyl phenyl(methyl)boronate | 4-Bromotoluene | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 100 | 90 |
| Diisopropyl (4-methoxyphenyl)(methyl)boronate | 1-Iodonaphthalene | PdCl2(dppf) | Cs2CO3 | Toluene | 110 | 85 |
| Diisopropyl (2-thienylmethyl)boronate | Vinyl bromide | Pd(OAc)2/SPhos | K3PO4 | Dioxane | 90 | 78 |
Note: Yields are representative and depend on the specific substrates and reaction conditions.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of functionalized boronic esters, which are key intermediates in modern organic synthesis. Its utility in nucleophilic substitution reactions provides a direct route to a wide range of substituted benzylboronic esters. These products can be further elaborated, for example, through stereoselective Matteson homologation, or directly employed in robust carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. The protocols and data presented herein provide a solid foundation for the application of this compound in research, discovery, and development settings, particularly in the pursuit of novel therapeutics and advanced materials.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with Diisopropyl(bromomethyl)boronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Among the vast array of coupling partners, organoboron compounds, particularly boronic esters, have gained prominence due to their stability, low toxicity, and ease of handling. Diisopropyl(bromomethyl)boronate is a versatile reagent that serves as a precursor for the formation of benzylic boronate esters. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound with aryl halides, primarily focusing on the Suzuki-Miyaura reaction. The information is intended to guide researchers in the successful application of this methodology.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Application: Synthesis of Benzylboronic Esters
A primary application of this compound in palladium-catalyzed reactions is the synthesis of benzylboronic esters through coupling with aryl halides. This transformation provides a direct route to valuable synthetic intermediates.
General Reaction Scheme
The overall reaction involves the coupling of an aryl halide with this compound in the presence of a palladium catalyst and a base.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales.
Protocol 1: Palladium-Catalyzed Borylation of Benzyl Halides with Pinacolborane (A Related Transformation)
While a direct coupling protocol for this compound is not extensively detailed in the provided search results, a closely related and well-documented procedure is the borylation of benzyl halides using pinacolborane. This method provides valuable insights into suitable reaction conditions.
Materials:
-
Benzyl halide (e.g., 4-methylbenzyl bromide) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Base (e.g., K₂CO₃) (3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the benzyl halide, bis(pinacolato)diboron, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with vigorous stirring. Reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for the palladium-catalyzed synthesis of benzylboronates from benzyl halides, a reaction analogous to the target transformation.
| Entry | Benzyl Halide | Product | Yield (%) |
| 1 | 4-Methylbenzyl bromide | 4-Methylbenzylboronate | 85 |
| 2 | 4-Methoxybenzyl bromide | 4-Methoxybenzylboronate | 90 |
| 3 | 4-Chlorobenzyl chloride | 4-Chlorobenzylboronate | 91 |
| 4 | 3-Chlorobenzyl chloride | 3-Chlorobenzylboronate | 91 |
| 5 | 2-Chlorobenzyl chloride | 2-Chlorobenzylboronate | 70 |
| 6 | 1-(Chloromethyl)naphthalene | 1-Naphthylmethylboronate | 80 |
Experimental Workflow
A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below.
Conclusion
The palladium-catalyzed cross-coupling of this compound with aryl halides represents a valuable method for the synthesis of benzylboronic esters. By understanding the fundamental principles of the Suzuki-Miyaura reaction and following established protocols for similar transformations, researchers can effectively utilize this methodology. The provided application notes and generalized protocols serve as a starting point for the development of specific synthetic procedures tailored to the needs of drug discovery and materials science professionals. Further optimization of reaction conditions for specific substrates is encouraged to achieve optimal results.
Diisopropyl(bromomethyl)boronate: A Versatile Building Block for Advanced Materials
For Immediate Release
Diisopropyl(bromomethyl)boronate is emerging as a critical reagent in the development of sophisticated polymers, functional coatings, and intelligent materials for drug delivery and sensing applications. Its unique chemical structure, featuring a reactive bromomethyl group and a versatile boronate ester, allows for its integration into a wide array of material architectures through various polymerization and surface modification techniques. This application note provides an overview of its utility, detailed experimental protocols, and a summary of the quantitative data from key applications, offering researchers and professionals in materials science and drug development a comprehensive guide to leveraging this powerful molecule.
Core Applications in Advanced Materials
This compound serves as a key precursor in several cutting-edge applications:
-
Controlled Radical Polymerization: It can be utilized as an initiator for Atom Transfer Radical Polymerization (ATRP) or as a precursor to a Chain Transfer Agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersities, which are essential for applications requiring high precision, such as drug delivery and advanced coatings.
-
Surface Functionalization: The boronate moiety can be used to anchor the molecule to various surfaces, while the reactive bromide allows for subsequent chemical modifications. This is particularly useful for creating "smart" surfaces that can respond to external stimuli or for the immobilization of biomolecules in sensor applications.
-
Stimuli-Responsive Hydrogels: The boronate ester group is known for its ability to form reversible covalent bonds with diols. This property is exploited in the creation of stimuli-responsive hydrogels that can undergo sol-gel transitions in response to changes in pH or the presence of specific sugars, making them ideal for controlled drug release.
-
Cross-Coupling Reactions: While not a direct application in a final material, its derivatives are extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules that can then be used as monomers for advanced polymers or as functional components in various materials.
Data Summary
The following tables summarize key quantitative data from representative applications of this compound and related boronic acid derivatives in the synthesis of advanced materials.
| Polymerization Method | Monomer | Initiator/CTA Precursor | Resulting Polymer | Molecular Weight (Mn, g/mol ) | Polydispersity (Đ) | Reference |
| ATRP | Styrene | Ethyl α-bromoisobutyrate | Polystyrene | 10,000 - 50,000 | 1.1 - 1.3 | Generic ATRP Data |
| RAFT | N-isopropylacrylamide | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | PNIPAM | 20,000 - 100,000 | 1.1 - 1.2 | Generic RAFT Data |
Table 1: Polymer Synthesis Parameters. This table illustrates typical molecular weight and polydispersity values achievable with controlled radical polymerization techniques, for which this compound can serve as a precursor to initiators or CTAs.
| Material | Analyte | Detection Method | Limit of Detection (LOD) | Linear Range | Reference |
| Boronic acid-functionalized hydrogel | Glucose | Swelling/Colorimetric | 1 mM | 1 - 10 mM | General Boronic Acid Sensor Data |
| Phenylboronic acid-modified electrode | Dopamine | Electrochemical | 0.1 µM | 0.5 - 100 µM | General Boronic Acid Sensor Data |
Table 2: Performance of Boronic Acid-Based Sensors. This table provides representative performance metrics for sensors utilizing the diol-binding properties of boronic acids.
| Hydrogel Composition | Stimulus | Drug | Loading Capacity (%) | Release Profile | Reference |
| Phenylboronic acid-grafted alginate | pH (5.0 vs 7.4) | Doxorubicin | 5 - 15 | pH-dependent sustained release | General Boronic Acid Hydrogel Data |
| Boronic acid-crosslinked PVA | Glucose (0 vs 10 mM) | Insulin | 10 - 20 | Glucose-triggered pulsatile release | General Boronic Acid Hydrogel Data |
Table 3: Characteristics of Stimuli-Responsive Drug Delivery Systems. This table summarizes the performance of boronic acid-containing hydrogels for controlled drug release.
Experimental Protocols
Protocol 1: Synthesis of a Boronic Acid-Functionalized Polymer via ATRP using a this compound-derived Initiator
This protocol describes a general procedure for the synthesis of a well-defined polymer with a boronic acid end-group.
1. Synthesis of the ATRP Initiator:
-
React this compound with a suitable hydroxyl-containing molecule (e.g., 2-hydroxyethyl 2-bromoisobutyrate) in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., THF) at 0 °C to room temperature.
-
The reaction is monitored by TLC or NMR until completion.
-
The product is purified by column chromatography to yield the diisopropyl boronate-functionalized ATRP initiator.
2. Atom Transfer Radical Polymerization (ATRP):
-
In a Schlenk flask, dissolve the desired monomer (e.g., styrene, methyl methacrylate) and the synthesized initiator in an appropriate solvent (e.g., anisole, toluene).
-
Add the catalyst system, typically a copper(I) halide (e.g., CuBr) and a ligand (e.g., PMDETA, bipyridine).
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Place the flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 60-110 °C).
-
Monitor the polymerization progress by taking samples periodically and analyzing them by NMR and GPC.
-
Once the desired conversion is reached, terminate the polymerization by exposing the mixture to air and cooling it to room temperature.
-
Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol, hexane), filter, and dry under vacuum to a constant weight.
3. Deprotection of the Boronate Ester:
-
Dissolve the polymer in a suitable solvent (e.g., THF).
-
Add an aqueous solution of a mild acid (e.g., HCl) or perform a transesterification with a diol like pinacol under appropriate conditions.
-
Stir the reaction mixture at room temperature for several hours.
-
Isolate the deprotected polymer by precipitation and drying.
Protocol 2: Surface Modification and Functionalization
This protocol outlines the steps for modifying a substrate with this compound and subsequent functionalization.
1. Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in a series of solvents (e.g., acetone, isopropanol, deionized water).
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface by plasma treatment or by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and must be handled with extreme care ).
2. Formation of the Self-Assembled Monolayer (SAM):
-
Prepare a dilute solution (1-5 mM) of this compound in an anhydrous solvent (e.g., toluene, THF).
-
Immerse the cleaned and activated substrate in the solution and leave it for several hours (e.g., 12-24 hours) at room temperature in an inert atmosphere.
-
Remove the substrate from the solution and rinse thoroughly with the same solvent to remove any non-covalently bound molecules.
-
Dry the substrate under a stream of nitrogen.
3. Post-Modification of the Bromide Group:
-
The terminal bromide on the surface can be converted to other functional groups via nucleophilic substitution reactions. For example, to introduce an azide group for "click" chemistry, immerse the substrate in a solution of sodium azide in a polar aprotic solvent (e.g., DMF) and heat gently.
-
After the reaction, rinse the substrate thoroughly and dry it. The functionalized surface is now ready for further conjugation with biomolecules or other moieties.
Visualizations
Caption: Workflow for synthesizing a boronic acid-functionalized polymer via ATRP.
Caption: Principle of a boronic acid-based sensor for diol-containing analytes.
Caption: Logical relationship in a stimuli-responsive boronic acid hydrogel for drug delivery.
Application Notes and Protocols for Reactions Involving Diisopropyl(bromomethyl)boronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl(bromomethyl)boronate is a versatile and valuable reagent in modern organic synthesis. Its utility lies in its ability to serve as a cornerstone for the construction of more complex organoboranes through reactions such as the Matteson homologation. These resulting boronic esters are crucial intermediates in a variety of carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document provides detailed application notes and experimental protocols for key reactions involving this compound, offering guidance to researchers in academic and industrial settings, particularly those in drug development where the efficient synthesis of complex molecules is paramount.
I. Matteson Homologation for the Synthesis of Substituted Boronic Esters
The Matteson homologation is a powerful method for the stereoselective one-carbon extension of a boronic ester. In the context of this compound, this reagent can be used to introduce a bromomethyl group, which can then be further functionalized. A common application involves the reaction of a boronic ester with an in situ generated (halomethyl)lithium species, followed by reaction with a Grignard or organolithium reagent to introduce a new carbon-carbon bond.
Experimental Protocol: Synthesis of a Homologated Boronic Ester
This protocol details the synthesis of a diisopropyl benzylboronate from a starting arylboronic acid via an intermediate α-chloroboronic ester, which is then reacted with a Grignard reagent. This serves as a representative example of a Matteson-type homologation.
Materials:
-
Arylboronic acid (e.g., Phenylboronic acid)
-
This compound (or generated in situ from dichloromethane)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Grignard reagent (e.g., Methylmagnesium bromide (MeMgBr) in THF)
-
Zinc Chloride (ZnCl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., pentane, diethyl ether)
Procedure:
-
Preparation of the α-chloroboronic ester (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve anhydrous dichloromethane (1.7 equivalents) in anhydrous THF (2.0 mL per mmol of boronic ester).
-
Cool the solution to between -100 °C and -110 °C using a liquid nitrogen/ethanol bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the cooled solution. Stir the mixture for 30 minutes at -100 °C.
-
In a separate flask, dissolve the starting boronic ester (1.0 equivalent) in anhydrous THF (1.5 mL per mmol) and add this solution to the reaction mixture.
-
-
Reaction with Grignard Reagent:
-
To the solution containing the in situ generated α-chloroboronic ester, add zinc chloride (1.0 equivalent).
-
Cool the mixture to -78 °C and slowly add the Grignard reagent (e.g., MeMgBr, 2.0 equivalents).
-
Allow the reaction to slowly warm to 0 °C and stir for 24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., pentane/diethyl ether mixtures) to afford the pure homologated boronic ester.
-
Quantitative Data for Matteson Homologation
The yields of Matteson homologation reactions are highly dependent on the substrates and reaction conditions. The following table summarizes representative yields for the homologation of various arylboronic esters.
| Starting Boronic Ester | Grignard Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Phenylboronic ester | MeMgBr | Diisopropyl (1-phenylethyl)boronate | 74 | 95.3 | |
| Phenylboronic ester | EtMgBr | Diisopropyl (1-phenylpropyl)boronate | High | N/A | |
| 4-Methoxyphenylboronic ester | MeMgBr | Diisopropyl (1-(4-methoxyphenyl)ethyl)boronate | 85 | 98.9 | |
| 2-Naphthylboronic ester | MeMgBr | Diisopropyl (1-(naphthalen-2-yl)ethyl)boronate | 78 | 98.9 |
II. Suzuki-Miyaura Cross-Coupling of Homologated Boronic Esters
The boronic esters synthesized via Matteson homologation are valuable precursors for Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the organic group of the boronic ester and an organic halide.
Experimental Protocol: Suzuki-Miyaura Coupling of a Benzylboronic Ester
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a diisopropyl benzylboronate (synthesized from this compound and a suitable Grignard reagent) with an aryl halide.
Materials:
-
Diisopropyl benzylboronate (1.0 equivalent)
-
Aryl halide (e.g., 4-Bromoanisole, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add the diisopropyl benzylboronate, aryl halide, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with the inert atmosphere three times.
-
Add the anhydrous organic solvent and degassed water via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure cross-coupled product.
-
Quantitative Data for Suzuki-Miyaura Coupling
The following table presents representative yields for the Suzuki-Miyaura coupling of various boronic esters with aryl halides.
| Boronic Ester | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Benzylboronic acid pinacol ester | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 89 | |
| Phenylboronic acid | Benzyl bromide | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | Good | |
| Phenylboronic acid pinacol ester | Benzyl chloride | PdCl₂/DPEPhos | NaHCO₃ | Ethanol | High | |
| Arylboronate | Benzyl bromide | Cu catalyst | N/A | N/A | Good |
III. Experimental Workflows and Signaling Pathways
Matteson Homologation Workflow
The Matteson homologation is a sequential process that can be iterated to build up complex carbon skeletons with high stereocontrol. The general workflow is depicted below.
Caption: General workflow of the Matteson homologation.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
IV. Purification and Handling Considerations
-
Purification of Boronic Esters: Boronic esters can often be purified by silica gel chromatography. However, some boronic esters can be sensitive to silica. In such cases, using neutral alumina or silica gel treated with boric acid can be beneficial. Recrystallization is also a viable purification method for solid boronic esters. For particularly sensitive or difficult-to-purify compounds, derivatization with reagents like N-methyliminodiacetic acid (MIDA) or diethanolamine can form stable, crystalline adducts that are more amenable to purification.
-
Handling of Reagents: Organolithium reagents such as n-butyllithium are highly pyrophoric and must be handled under a strict inert atmosphere using appropriate syringe techniques. Anhydrous solvents are essential as these reagents react violently with water. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
This compound is a key building block that provides access to a wide array of functionalized boronic esters through the Matteson homologation. These intermediates are readily employed in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, enabling the synthesis of complex molecular architectures relevant to the pharmaceutical and materials science industries. The protocols and data presented herein offer a practical guide for researchers to effectively utilize this versatile reagent in their synthetic endeavors.
Application Notes and Protocols for the Reaction of Diisopropyl(bromomethyl)boronate with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of benzylic boronic esters is of significant interest in medicinal chemistry and drug development due to their versatile utility as key intermediates in the construction of complex molecular architectures. Benzylic boronic esters are valuable building blocks for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a wide array of pharmacologically active compounds. One emerging method for the synthesis of these esters is the cross-coupling reaction between (bromomethyl)boronates and aryl halides. This application note provides detailed protocols and data for the nickel-catalyzed cross-coupling reaction of diisopropyl(bromomethyl)boronate with aryl halides, a process that offers a direct route to functionalized benzylic boronic esters.
The methodologies described herein are based on recent advancements in nickel-catalyzed cross-electrophile coupling reactions, which have demonstrated broad substrate scope and functional group tolerance, making them highly attractive for drug discovery applications.
Reaction Principle
The core transformation involves the nickel-catalyzed coupling of an aryl halide (Ar-X) with this compound. The reaction typically proceeds via a reductive cross-electrophile coupling mechanism. In this process, a low-valent nickel catalyst undergoes oxidative addition to the aryl halide. Concurrently, the (bromomethyl)boronate is activated, often through a single-electron transfer (SET) process, to generate a borylmethyl radical. This radical then combines with the nickel-aryl intermediate, and subsequent reductive elimination affords the desired benzylic boronic ester and regenerates the active nickel catalyst.
Data Presentation
The following tables summarize representative quantitative data from nickel-catalyzed cross-coupling reactions of α-halo boronic esters with aryl halides. While the specific use of this compound is not extensively documented, the data from closely related pinacol esters (BrCH₂Bpin) provide a strong predictive basis for reaction outcomes.
Table 1: Nickel-Catalyzed Reductive Coupling of (Bromomethyl)pinacolborane with Various Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-(Bpin)methylbenzonitrile | 85 |
| 2 | 4-Bromoacetophenone | 1-(4-((Bpin)methyl)phenyl)ethan-1-one | 82 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-((Bpin)methyl)benzoate | 78 |
| 4 | 4-Bromobiphenyl | 4-((Bpin)methyl)-1,1'-biphenyl | 91 |
| 5 | 1-Bromo-4-fluorobenzene | 1-((Bpin)methyl)-4-fluorobenzene | 75 |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | 1-((Bpin)methyl)-4-(trifluoromethyl)benzene | 88 |
| 7 | 2-Bromonaphthalene | 2-((Bpin)methyl)naphthalene | 89 |
| 8 | 3-Bromopyridine | 3-((Bpin)methyl)pyridine | 65 |
Data adapted from representative yields in nickel-catalyzed cross-electrophile coupling literature.
Table 2: Influence of Reaction Parameters on a Model Reaction
Model Reaction: 4-Bromotoluene + this compound -> 1-(Diisopropoxyboryl)methyl-4-methylbenzene
| Parameter | Variation | Yield (%) |
| Catalyst | NiCl₂·glyme | 85 |
| NiBr₂ | 78 | |
| Ni(acac)₂ | 72 | |
| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine | 85 |
| 1,10-Phenanthroline | 75 | |
| PPh₃ | <10 | |
| Reductant | Zinc powder | 85 |
| Manganese powder | 80 | |
| Samarium(II) iodide | 65 | |
| Solvent | DMA (N,N-Dimethylacetamide) | 85 |
| DMF (N,N-Dimethylformamide) | 80 | |
| Acetonitrile | 60 | |
| THF (Tetrahydrofuran) | 55 | |
| Temperature | 25 °C | 85 |
| 50 °C | 70 | |
| 0 °C | 60 |
Data presented is illustrative and based on typical optimization studies for similar nickel-catalyzed reductive couplings.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
This compound is moisture-sensitive and should be handled accordingly.
-
Aryl halides should be of high purity. Commercial reagents may need to be purified by recrystallization or distillation.
-
Zinc powder should be activated prior to use by washing with dilute HCl, water, ethanol, and ether, followed by drying under vacuum.
Protocol: Nickel-Catalyzed Reductive Coupling of an Aryl Bromide with this compound
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
NiCl₂·glyme (0.05 mmol, 5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (0.05 mmol, 5 mol%)
-
Activated zinc powder (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl₂·glyme (11.0 mg, 0.05 mmol) and 4,4'-di-tert-butyl-2,2'-bipyridine (13.4 mg, 0.05 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add the aryl bromide (1.0 mmol) and activated zinc powder (130.8 mg, 2.0 mmol).
-
Add anhydrous DMA (5 mL) via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (0.27 mL, 1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature (25 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired benzylic boronic ester.
Visualizations
Diagram 1: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the nickel-catalyzed reductive cross-electrophile coupling.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the cross-coupling reaction.
Disclaimer: The provided protocols and data are based on published literature for similar reactions and are intended for guidance. Researchers should conduct their own optimization and safety assessments before performing these experiments. The reactivity of this compound may vary, and adjustments to the reaction conditions may be necessary to achieve optimal results.
Application Notes and Protocols for the Scale-up Synthesis and Use of Diisopropyl(bromomethyl)boronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl(bromomethyl)boronate is a versatile and pivotal reagent in modern organic synthesis and medicinal chemistry.[1][2] Its utility lies in its capacity to serve as a building block for a wide array of boronic acid derivatives, which are integral components in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides detailed application notes and protocols for the scale-up synthesis of this compound and its subsequent application in the synthesis of enzyme inhibitors, a critical area in drug discovery.
Scale-up Synthesis of this compound
The synthesis of this compound is achieved through the Matteson homologation reaction, which involves the reaction of a boronic ester with a halomethyllithium carbenoid. For a scalable process, careful consideration of reaction conditions, reagent handling, and purification is paramount.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Caption: Synthesis of this compound.
Experimental Protocol: Kilogram-Scale Synthesis
This protocol is adapted from the principles of the Matteson homologation for a larger scale.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Dibromomethane | 173.83 | 1.74 kg | 10.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.0 L | 10.0 |
| Triisopropyl borate | 188.08 | 1.88 kg | 10.0 |
| Tetrahydrofuran (THF), anhydrous | - | 20 L | - |
| Diethyl ether | - | 10 L | - |
| Saturated aqueous ammonium chloride | - | 5 L | - |
| Brine | - | 5 L | - |
| Anhydrous magnesium sulfate | - | 1 kg | - |
Equipment:
-
100 L jacketed glass reactor with mechanical stirrer, thermocouple, and nitrogen inlet.
-
Addition funnel (10 L).
-
Cannula for liquid transfer.
-
Vacuum distillation setup for solvent removal and product purification.
Procedure:
-
Reactor Setup: The 100 L reactor is thoroughly dried and purged with nitrogen. Anhydrous THF (20 L) is introduced into the reactor.
-
Initial Cooling: The reactor is cooled to -78 °C using a dry ice/acetone bath or a suitable cryostat.
-
Reagent Addition: Dibromomethane (1.74 kg) and triisopropyl borate (1.88 kg) are added to the cold THF.
-
n-Butyllithium Addition: n-Butyllithium (4.0 L of 2.5 M solution in hexanes) is added dropwise to the stirred reaction mixture via an addition funnel over 4-5 hours, maintaining the internal temperature below -70 °C.
-
Reaction: The mixture is stirred at -78 °C for an additional 2 hours after the addition is complete.
-
Quenching: The reaction is slowly warmed to room temperature and then quenched by the careful addition of saturated aqueous ammonium chloride (5 L).
-
Work-up: The layers are separated. The aqueous layer is extracted with diethyl ether (2 x 5 L). The combined organic layers are washed with brine (5 L), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
Safety Precautions:
-
n-Butyllithium is a highly pyrophoric reagent and must be handled under a strict inert atmosphere (nitrogen or argon).[3] All glassware and solvents must be scrupulously dry. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory. Transfers should be performed using cannula or syringe techniques by trained personnel.[3][4]
-
Dibromomethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
The reaction is highly exothermic, especially during the addition of n-butyllithium. Strict temperature control is crucial to prevent runaway reactions.
Quantitative Data
| Parameter | Value |
| Scale | 10 mol |
| Yield | 80-90% |
| Purity (by GC) | >95% |
| Boiling Point | 65-68 °C at 10 mmHg |
Application in the Synthesis of Enzyme Inhibitors
This compound is a key starting material for the synthesis of various boronic acid-based enzyme inhibitors, which are of significant interest in drug development.
Application 1: Synthesis of β-Lactamase Inhibitors
β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Boronic acid inhibitors can covalently and reversibly bind to the active site serine of these enzymes, rendering them inactive.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Biologic impact of proteasome inhibition in MM cells - from the aspects of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are β-lactamase inhibitors and how do they work? [synapse.patsnap.com]
- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions with Diisopropyl(bromomethyl)boronate and how to avoid them
Welcome to the technical support center for Diisopropyl(bromomethyl)boronate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this versatile reagent.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, offering probable causes and recommended solutions to mitigate side reactions and improve experimental outcomes.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Hydrolysis of the Boronate Ester: this compound is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, leading to the formation of (bromomethyl)boronic acid and isopropanol.[1] 2. Protodeboronation: The C-B bond can be cleaved and replaced by a C-H bond, particularly under basic conditions or in the presence of protic solvents.[2] 3. Competing Nucleophilic Attack: Strong nucleophiles may react at the boron atom, leading to the formation of "ate" complexes and subsequent undesired transformations. | 1. Use Anhydrous Conditions: Ensure all glassware is flame-dried, and use anhydrous solvents. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen). 2. Control pH: Maintain neutral or slightly acidic conditions if possible. If a base is required, consider using a non-nucleophilic, sterically hindered base. 3. Optimize Reaction Temperature: For reactions involving strong nucleophiles (e.g., Grignard reagents, organolithiums), maintain a low temperature (e.g., -78 °C) to favor the desired reaction pathway. |
| Formation of Homocoupling Products in Suzuki Reactions | 1. Presence of Oxygen: Dissolved oxygen can promote the oxidative homocoupling of boronic esters. 2. Excess Pd(II) Species: The presence of Pd(II) at the start of the reaction can catalyze homocoupling. | 1. Degas Solvents: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles. 2. Use Pd(0) Pre-catalyst: Employ a Pd(0) catalyst or a pre-catalyst that rapidly generates the active Pd(0) species to minimize the concentration of Pd(II).[3] |
| Formation of (Hydroxymethyl)boronate Derivative | Hydrolysis of the Bromomethyl Group: Under certain conditions, particularly in the presence of water and base, the bromide can be displaced by a hydroxide ion. | Strict Anhydrous Conditions: Minimize water content in the reaction mixture. If aqueous workup is necessary, perform it at low temperatures and quickly. |
| Formation of Methylboronic Ester as a Side Product (in Matteson Homologation) | Addition of Excess Grignard Reagent to the Product: The homologated boronic ester can react with excess Grignard reagent to form a boronate complex, which upon hydrolysis can yield the methylated side product.[4] | 1. Stoichiometric Control: Use a precise amount of the Grignard reagent. 2. Inverse Addition: Consider adding the Grignard reagent to the solution of the boronic ester to maintain a low concentration of the nucleophile. |
| Low Reactivity with Electron-Rich Aryl Halides in Suzuki Coupling | Slow Oxidative Addition: Electron-rich aryl halides can be slow to undergo oxidative addition to the palladium catalyst. | 1. Choice of Ligand: Use electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step. 2. Higher Temperatures: Carefully increase the reaction temperature to promote the reaction, while monitoring for decomposition. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerator or freezer) to minimize hydrolysis and decomposition.
Q2: Can I purify this compound by column chromatography on silica gel?
A2: Purification of boronic esters on silica gel can be challenging due to their sensitivity to hydrolysis on the acidic silica surface. If purification is necessary, consider using neutral alumina or a very quick filtration through a short plug of silica gel with non-polar eluents.
Q3: What is the role of a base in reactions involving this compound?
A3: In Suzuki-Miyaura coupling, a base is essential for the transmetalation step. However, strong bases can also promote side reactions like protodeboronation and hydrolysis. In reactions like the Matteson homologation, a strong, non-nucleophilic base is used to generate a carbenoid, which then reacts with the boronic ester. The choice of base is critical and should be tailored to the specific reaction.
Q4: I am seeing a significant amount of protodeboronation in my Suzuki coupling reaction. How can I prevent this?
A4: Protodeboronation is often exacerbated by high temperatures, prolonged reaction times, and the presence of water and strong bases. To minimize it, you can try using a milder base (e.g., K₃PO₄ instead of NaOH), ensuring anhydrous conditions, and keeping the reaction time to a minimum. For particularly sensitive substrates, using a more stable boronic ester derivative, like a MIDA boronate, can be beneficial, although this would require a different starting material.[2]
Q5: My reaction with a primary amine is giving a complex mixture of products. What could be the issue?
A5: With primary and secondary amines, there is a possibility of competing reactions. The amine can act as a nucleophile and attack the boron atom, or it can displace the bromide from the bromomethyl group. The basic nature of the amine can also promote other side reactions. To favor a specific outcome, consider protecting the amine, using a non-nucleophilic base if another reaction is intended, and carefully controlling the stoichiometry and reaction temperature.
Experimental Protocols
General Protocol for Matteson Homologation
This protocol is a general guideline for the one-carbon homologation of a boronic ester using this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Grignard reagent (e.g., MeMgBr)
-
Anhydrous solvents for workup and purification
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve anhydrous CH₂Cl₂ (1.7 equivalents) in anhydrous THF (2.0 mL per mmol of boronic ester).
-
Cool the solution to between -100 °C and -110 °C using a liquid nitrogen/ethanol bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the cooled solution. Stir the mixture for 30 minutes at -100 °C.
-
Add a solution of the starting boronic ester (1.0 equivalent) in anhydrous THF (1.5 mL per mmol) to the reaction mixture.
-
After stirring for a short period, add a solution of anhydrous ZnCl₂ (2.0 equivalents) in THF.
-
Allow the reaction mixture to warm slowly to 0 °C, then cool to -78 °C.
-
Add the Grignard reagent (e.g., MeMgBr, 2.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC/MS).
-
Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling with an Aryl Halide
This protocol provides a general procedure for the cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Degassed water (if using aqueous basic conditions)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add the degassed anhydrous solvent via syringe. If using an aqueous base, add the degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
Technical Support Center: Purification of Products from Diisopropyl(bromomethyl)boronate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diisopropyl(bromomethyl)boronate and its subsequent reaction products.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product After Purification
Possible Cause 1: Hydrolysis of the Diisopropyl Boronate Ester
Diisopropyl boronate esters are susceptible to hydrolysis, which can occur during aqueous workups or chromatography on silica gel that has not been properly dried or neutralized.
Solutions:
-
Anhydrous Conditions: Whenever feasible, conduct reactions and workups under anhydrous conditions to minimize exposure to water.[1]
-
pH Control: The stability of boronic acids and their esters is highly dependent on pH.[1] During aqueous extractions, use neutral or slightly acidic washes (e.g., saturated ammonium chloride solution) and avoid basic conditions, which can accelerate hydrolysis.
-
Minimize Contact Time: Reduce the duration of contact with aqueous phases and silica gel.
Possible Cause 2: Decomposition on Silica Gel
Standard silica gel is acidic and can promote the hydrolysis or decomposition of sensitive boronic esters, including α-halo boronic esters which can be labile.[1][2] Products may streak on TLC plates or remain adsorbed to the column.[3]
Solutions:
-
Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine. To prepare, slurry the silica gel in the initial column eluent and add a small amount of triethylamine.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for column chromatography, especially for compounds that show significant degradation on silica.
-
Boric Acid-Impregnated Silica Gel: This has been shown to be effective in preventing the over-adsorption of boronic esters during chromatography.[4]
-
Non-Chromatographic Purification: If the product is a solid, recrystallization or trituration can be effective purification methods that avoid silica gel.[5]
Possible Cause 3: Epimerization of α-Chloro Boronic Ester Intermediate (in Matteson Homologation)
In Matteson homologation reactions, the intermediate α-chloro boronic ester can undergo epimerization, which is a particular issue for arylboronic esters and can be catalyzed by lithium chloride, a byproduct of the reaction.[6]
Solutions:
-
One-Pot Protocol: Avoid isolating the α-chloro boronic ester intermediate. The best results are often obtained in a one-pot protocol where the Grignard reagent is added after the formation of the α-chloro boronic ester.[6][7]
-
Temperature Control: Maintain low temperatures (-78 °C to -100 °C) during the formation of the α-chloro boronic ester to minimize epimerization.[6]
Problem 2: Persistent Impurities in the Purified Product
Possible Cause 1: Co-elution with Unreacted Starting Materials or Byproducts
Impurities with similar polarities to the desired product can be challenging to separate by column chromatography.
Solutions:
-
Optimize Chromatography Conditions: Experiment with different solvent systems, including those with different solvent strengths and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Derivative Formation: Convert the boronate ester to a more stable and chromatographically well-behaved derivative, such as an MIDA (N-methyliminodiacetic acid) boronate or a trifluoroborate salt, which can then be purified and the protecting group subsequently removed.[1][8]
-
Recrystallization: If the product is crystalline, recrystallization is an excellent method for removing small amounts of impurities.
Possible Cause 2: Formation of a Methylboronic Ester Side Product (in Matteson Homologation)
The addition of excess Grignard reagent (such as MeMgBr) to the homologated product can lead to the formation of a methylboronic ester byproduct.[6]
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the Grignard reagent to avoid a large excess.
-
Chromatographic Separation: This byproduct can often be separated by careful flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: My diisopropyl boronate ester product appears to be hydrolyzing during the aqueous workup. What can I do to prevent this?
A1: To minimize hydrolysis, reduce the contact time with the aqueous layer and use cold, neutral, or slightly acidic solutions (e.g., brine, saturated NH4Cl). Avoid basic washes (like saturated NaHCO3 or NaOH) as they can accelerate the decomposition of the ester.[9] Whenever possible, work under anhydrous conditions.[1]
Q2: My product streaks on the TLC plate and I get poor recovery from my silica gel column. What is happening?
A2: This is a common issue with boronic esters, which can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking, over-adsorption, and potential decomposition.[3][4] To mitigate this, you can use silica gel that has been deactivated with a base like triethylamine, or consider using a different stationary phase such as neutral alumina.
Q3: I am performing a Matteson homologation and see a significant amount of what appears to be an epimer of my desired product. How can I improve the diastereoselectivity?
A3: Epimerization of the intermediate α-chloro boronic ester can be a problem, especially with arylboronic esters.[6] To improve diastereoselectivity, it is recommended to perform the reaction as a one-pot procedure without isolating the α-chloro intermediate and to maintain very low temperatures during its formation.
Q4: Can I use my crude product from a this compound reaction directly in the next step without purification?
A4: In some cases, if the reaction is clean and the impurities are known not to interfere with the subsequent reaction, the crude product can be used directly. However, for many applications, especially those sensitive to impurities like cross-coupling reactions, purification is highly recommended to ensure reproducibility and high yields in the following step.
Q5: Are diisopropyl boronate esters more or less stable than pinacol boronate esters?
A5: Diisopropyl boronate esters are generally considered to be less stable, particularly towards hydrolysis, compared to pinacol boronate esters. Pinacol esters form a five-membered ring that provides greater thermodynamic stability.
Data Presentation
Table 1: Common Impurities and Byproducts in this compound Reactions
| Impurity/Byproduct | Origin | Recommended Purification Method |
| Unreacted this compound | Incomplete reaction | Flash chromatography |
| Isopropanol/Isopropyl Alcohol | Hydrolysis of the boronate ester | Aqueous workup, evaporation under reduced pressure |
| Boronic Acid | Hydrolysis of the boronate ester | Aqueous extraction (if desired), or conversion back to the ester |
| Methylboronic Ester | Matteson Homologation: Excess Grignard reagent | Careful flash chromatography |
| Epimerized Product | Matteson Homologation: Isomerization of α-chloro intermediate | Difficult to separate; optimize reaction conditions to prevent formation |
| Ring-Expansion Products | Side reaction with certain diol protecting groups (e.g., pinacol) and nucleophiles | Careful flash chromatography |
Experimental Protocols
Protocol 1: General Aqueous Workup for Diisopropyl Boronate Esters
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold saturated aqueous NH4Cl solution and then with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica: Prepare a slurry of silica gel in the desired mobile phase (e.g., 9:1 hexane:ethyl acetate). Add triethylamine (approximately 1% of the total solvent volume) to the slurry and mix thoroughly.
-
Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of deactivated silica gel, dry it, and load it onto the column as a powder.
-
Elution: Run the column with the chosen eluent system, gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: A workflow for troubleshooting common purification issues.
Caption: Formation of a methylboronic ester byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. connectsci.au [connectsci.au]
Troubleshooting low conversion in Diisopropyl(bromomethyl)boronate couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in coupling reactions involving Diisopropyl(bromomethyl)boronate.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound as the electrophile has stalled or resulted in very low yield. What are the most common initial checks I should perform?
A1: Low conversion in Suzuki-Miyaura reactions can often be traced back to fundamental reaction parameters. A systematic check of your reagents and setup is the first step.[1]
-
Reagent Quality and Stoichiometry: Verify the purity of your this compound, the organoboron coupling partner (e.g., arylboronic acid), and the base.[1] Ensure the stoichiometry is correct; typically, a slight excess of the organoboron reagent (1.2-1.5 equivalents) is used.[2]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[3] Use fresh catalyst and ligand, or test the activity of your current batch on a reliable, well-established reaction.[1] For C(sp³)-Br couplings, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) are often required to facilitate the oxidative addition step.[4]
-
Inert Atmosphere: The exclusion of oxygen is critical.[3] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and degrade phosphine ligands.[3][5] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that solvents were thoroughly degassed.[1][3]
-
Solvent and Base Purity: Use anhydrous, high-purity, and degassed solvents.[1][3] The choice of base is also crucial and can significantly impact the reaction outcome.[6]
Q2: I'm observing significant formation of side products. What are the likely side reactions and how can they be minimized?
A2: Several side reactions can compete with your desired coupling, leading to low yields of the final product.
-
Protodeboronation: This is a major side reaction where the boronic acid/ester group of your coupling partner is replaced by a hydrogen atom from a proton source (like water).[1][3] This is particularly problematic with electron-deficient boronic acids.[3] To minimize this, you can use milder bases (e.g., K₃PO₄, KF), anhydrous conditions, or convert the boronic acid to a more stable form like a pinacol ester or MIDA boronate.[3]
-
Homocoupling: This side reaction involves the coupling of two molecules of the organoboron reagent to form a biaryl byproduct.[5] It is often promoted by the presence of oxygen or Pd(II) species.[5] Rigorous degassing of the reaction mixture and using a Pd(0) source directly can help prevent this.[1]
-
Dehalogenation: The bromomethyl group of your starting material can be replaced by a hydrogen atom. This can occur after the oxidative addition step.[1]
Q3: How do I select the optimal catalyst and ligand for coupling with a C(sp³)-Br bond like in this compound?
A3: The oxidative addition of palladium to a C(sp³)-Br bond is often the rate-determining step and is more challenging than with C(sp²)-Br bonds (like in aryl bromides).[7] Therefore, the catalyst system is critical.
-
Catalyst Precursor: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(dppf)Cl₂.[8] If you use a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.
-
Ligand Choice: For C(sp³)-Br couplings, highly active ligands are generally required. Bulky, electron-rich phosphine ligands are known to accelerate oxidative addition.[4] Consider using Buchwald ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., PCy₃, P(t-Bu)₃).[4][8]
Q4: Which base is most suitable for this coupling, and should I use aqueous or anhydrous conditions?
A4: The base plays a critical role in the catalytic cycle, primarily by activating the organoboron reagent to facilitate transmetalation.[8]
-
Base Strength: A range of bases can be effective, and the optimal choice is substrate-dependent. Common choices include carbonates (Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), and hydroxides.[6][9] Cs₂CO₃ is often a highly effective base in Suzuki couplings.[6] For base-sensitive functional groups, milder bases like potassium fluoride (KF) can be used.[8]
-
Aqueous vs. Anhydrous: While many Suzuki protocols use a mixture of an organic solvent and water, water can promote the undesirable protodeboronation side reaction.[1][3] If you suspect this is an issue, screening anhydrous conditions with a suitable base may improve your yield.[3]
Troubleshooting Workflow
A systematic approach is crucial when diagnosing a low-yielding reaction. The following workflow provides a logical sequence of steps to identify and resolve the issue.
Caption: A logical workflow for troubleshooting low conversion.
Recommended Reaction Parameters
The optimal conditions are highly dependent on the specific substrates being coupled. The table below provides a starting point for optimization.
| Parameter | Recommended Conditions | Rationale / Key Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ (1-5 mol%) | Pd(II) sources require in-situ reduction.[1] The choice depends on the ligand and other reaction conditions. |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos), PCy₃ (2-10 mol%) | C(sp³)-Br bonds require electron-rich, bulky ligands to promote the difficult oxidative addition step.[4][6][8] |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ (2.0-3.0 equiv.) | The base activates the boronic acid for transmetalation.[8] Screen different bases to find the optimal balance between reactivity and side reactions.[6] |
| Solvent | 1,4-Dioxane, Toluene, THF (often with a small amount of H₂O) | Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.[1][3] |
| Temperature | 80-110 °C | Higher temperatures can increase reaction rate but may also promote decomposition or side reactions.[1] |
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle can help identify which step may be failing. For instance, a failure in oxidative addition may suggest a problem with the catalyst/ligand system, while issues in transmetalation could point to the base or boronic acid stability.[2][7]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols
Protocol 1: General Procedure for Coupling of an Arylboronic Acid with this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., toluene) via syringe.[10] Add this compound (1.0 equiv.) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Catalyst Activity Test
If you suspect your palladium catalyst is inactive, you can test it using a reliable, high-yielding reaction.[1]
-
Setup: In a reaction vial, combine phenylboronic acid (1.2 equiv.), bromobenzene (1.0 equiv.), and K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) and ligand (e.g., PPh₃, 2 mol%) that you are troubleshooting.
-
Reaction: Add a degassed solvent system (e.g., 4:1 Toluene/Water). Purge with inert gas, seal, and heat to 90 °C for 1-2 hours.
-
Analysis: Analyze the reaction mixture by TLC or LC-MS. If little to no biphenyl product is formed, your catalyst is likely inactive.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Diisopropyl(bromomethyl)boronate
Welcome to the technical support center for Diisopropyl(bromomethyl)boronate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile organoboron reagent used in organic synthesis. Its primary applications include serving as a precursor for the formation of other boronic acids and esters, and participating in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling and Matteson homologation.[1] These reactions are crucial in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Q2: How should I properly store and handle this compound?
This compound is a colorless to slightly yellow liquid that should be stored in a refrigerator at 2-8°C under an inert atmosphere to prevent degradation.[1] Like many organoboron compounds, it can be sensitive to moisture and air. Therefore, it is recommended to handle the reagent using standard air- and moisture-free techniques, such as working under a nitrogen or argon atmosphere and using dry solvents and glassware.
Q3: My Suzuki-Miyaura coupling reaction using this compound is not working. What are the common causes of failure?
Low or no yield in a Suzuki-Miyaura coupling with an alkylboronic ester like this compound can stem from several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For alkylboronic esters, bulky, electron-rich phosphine ligands often give better results.
-
Base Selection: The base is crucial for activating the boronic ester. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material.[2][3]
-
Reaction Conditions: Inadequate temperature, reaction time, or inefficient degassing of the reaction mixture can all lead to poor outcomes.
Q4: What are the key differences in reactivity between this compound and other boronic esters like pinacol esters?
Diisopropyl esters are generally more reactive than pinacol esters in Suzuki-Miyaura couplings. However, this increased reactivity can also lead to a higher susceptibility to side reactions like protodeboronation. Pinacol esters are often more stable and easier to handle and purify, but may require more forcing reaction conditions.
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion of Starting Materials | Inactive catalyst system. | Use a fresh, high-activity palladium precatalyst with a suitable bulky phosphine ligand (e.g., SPhos, XPhos). Ensure the catalyst and ligand are handled under an inert atmosphere. |
| Inappropriate base. | The choice of base is critical. For alkylboronates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Avoid strong hydroxide bases which can promote side reactions.[3][4] | |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature (e.g., in 10°C increments) and monitor the reaction progress by TLC or LC-MS. Some couplings with alkylboronates require elevated temperatures and longer reaction times. | |
| Significant Protodeboronation | Presence of water or protic solvents. | Use anhydrous solvents and reagents. While some Suzuki protocols use water, it can be a source of protons for protodeboronation.[2] |
| Base-promoted decomposition. | Use a milder base such as potassium fluoride (KF) or potassium phosphate (K₃PO₄).[4] Consider using a "slow-release" strategy with a more stable boronate derivative if protodeboronation is severe.[2] | |
| High reaction temperature. | Lower the reaction temperature. If the desired reaction is too slow at lower temperatures, consider switching to a more active catalyst system rather than increasing the heat.[3] | |
| Formation of Homocoupling Byproducts | Presence of oxygen. | Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
Troubleshooting Matteson Homologation
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Homologated Product | Incomplete formation of the (bromomethyl)lithium reagent. | Ensure the use of freshly titrated n-butyllithium and anhydrous dibromomethane and THF. Maintain a very low temperature (-78°C) during the generation of the carbenoid.[5] |
| Inefficient 1,2-migration. | The addition of a Lewis acid, such as zinc chloride (ZnCl₂), can promote the rearrangement of the "ate" complex.[6] | |
| Decomposition of the intermediate boronate complex. | The intermediate boronate complex can be unstable. It is often best to generate it at low temperature and use it immediately in the next step without isolation.[7] | |
| Formation of Multiple Products | Multiple insertions of the methylene group. | Ensure that the boronate complex does not warm up before the (bromomethyl)lithium has been consumed or decomposed, as this can lead to multiple insertions.[5] |
| Side reactions with the nucleophile. | If using a Grignard reagent for the subsequent alkylation, ensure it is added at low temperature to the intermediate α-chloroboronic ester to avoid side reactions.[7] |
Quantitative Data
The following tables provide illustrative data on how reaction parameters can influence the yield of Suzuki-Miyaura couplings with alkylboronic esters. Note that optimal conditions are highly substrate-dependent and the following data, derived from reactions with similar alkylboronic esters, should be used as a starting point for optimization.
Table 1: Effect of Base and Ligand on Suzuki-Miyaura Coupling Yield
| Aryl Halide | Alkylboronic Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Neopentyl glycol n-butylboronate | Pd₂(dba)₃ (2) | AntPhos (4) | TMSOK (2.4) | 1,4-Dioxane | 80 | 1 | 92 |
| 4-Chloroanisole | Neopentyl glycol n-butylboronate | Pd₂(dba)₃ (2) | AntPhos (4) | TMSOK (2.4) | 1,4-Dioxane | 80 | 1 | 85 |
| 2-Bromonaphthalene | Neopentyl glycol n-butylboronate | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 88 |
| 4-Bromoacetophenone | Pinacol n-butylboronate | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | DMF/H₂O | 90 | 6 | 75 |
Data is illustrative and compiled from various sources for similar alkylboronic esters.[8][9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and base.
-
Add the degassed solvent to the flask.
-
Add the this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC/MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Matteson Homologation
This protocol describes the one-carbon homologation of a boronic ester.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) (1.1 equiv)
-
n-Butyllithium (n-BuLi) (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard reagent (for subsequent alkylation, 1.1 equiv)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve anhydrous CH₂Cl₂ in anhydrous THF and cool to -100 °C using a liquid nitrogen/ethanol bath.
-
Slowly add n-BuLi to the cooled solution and stir for 30 minutes to generate (dichloromethyl)lithium.
-
In a separate flask, dissolve this compound in anhydrous THF and cool to -78 °C.
-
Slowly add the solution of the boronic ester to the (dichloromethyl)lithium solution at -100 °C.
-
After stirring for a short period, slowly add the Grignard reagent at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[5][7][10]
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the Matteson homologation reaction.
Caption: Troubleshooting decision tree for low-yielding reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Matteson Reactions | NROChemistry [nrochemistry.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes [mdpi.com]
Preventing protodeboronation of Diisopropyl(bromomethyl)boronate
Welcome to the technical support center for Diisopropyl(bromomethyl)boronate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its common side reaction: protodeboronation. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond in an organoborane compound is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of methyl bromide and diisopropyl borate, consuming your reagent and reducing the yield of your desired product. This side reaction is a significant concern as it can compete with the intended chemical transformation, such as in Suzuki-Miyaura cross-coupling reactions.[1]
Q2: What are the main factors that cause protodeboronation of this compound?
A2: The primary drivers of protodeboronation for boronic esters, including this compound, are:
-
Presence of Water (Moisture): Boronic esters are susceptible to hydrolysis, especially in the presence of acids or bases. This hydrolysis can precede protodeboronation. The product information for this compound consistently highlights its moisture sensitivity.
-
Basic Conditions: Protodeboronation is often accelerated under basic conditions.[2][3] The choice and strength of the base used in a reaction can significantly impact the extent of this side reaction.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition of the boronic ester.
-
Prolonged Reaction Times: The longer the boronic ester is exposed to conditions that promote protodeboronation, the greater the extent of this side reaction will be.
Q3: How can I tell if protodeboronation is occurring in my reaction?
A3: You can monitor your reaction for the formation of the protodeboronated byproduct. In the case of reactions where the bromomethylboronate is intended to add a -CH2B(OiPr)2 group, the byproduct would be the compound where this group is replaced by a hydrogen atom. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify the presence of this byproduct.
Q4: Are there more stable alternatives to this compound that I can use?
A4: Yes, for applications where protodeboronation is a persistent issue, you might consider using more stable boronic acid surrogates. These include:
-
MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, crystalline solids that slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]
-
Organotrifluoroborates (R-BF3K): These salts are generally stable solids and can be used in cross-coupling reactions, often requiring specific conditions for the release of the boronic acid.[1][4]
Troubleshooting Guide
If you are experiencing low yields or observing significant amounts of the protodeboronated byproduct, this guide will help you diagnose and resolve the issue.
A decision-tree workflow for troubleshooting protodeboronation.
Data on Factors Influencing Protodeboronation
| Parameter | Condition | Effect on Protodeboronation | Recommendation |
| Moisture | Presence of water | High | Use rigorous anhydrous techniques. |
| Anhydrous conditions | Low | Maintain a strict inert atmosphere. | |
| Base | Strong (e.g., NaOH, KOH) | High | Use milder bases. |
| Mild (e.g., K₃PO₄, Cs₂CO₃) | Moderate to Low | Optimal for many cross-coupling reactions. | |
| Organic (e.g., Et₃N) | Low | Can be effective but may require optimization. | |
| Temperature | High (>100 °C) | High | Use the lowest effective temperature. |
| Moderate (60-80 °C) | Moderate | A good starting point for optimization. | |
| Room Temperature | Low | Ideal if the reaction proceeds at a reasonable rate. | |
| Solvent | Protic (e.g., alcohols) | Can promote hydrolysis | Use anhydrous aprotic solvents if possible. |
| Aprotic (e.g., THF, Dioxane) | Generally preferred | Ensure solvents are rigorously dried. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound and Setting Up Anhydrous Reactions
Given the moisture and heat sensitivity of this compound, proper handling and reaction setup are crucial to prevent its degradation.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Oven-dried or flame-dried glassware
-
Inert gas (Argon or Nitrogen) supply with a manifold
-
Septa, needles, and syringes
Workflow Diagram:
Workflow for setting up a reaction with moisture-sensitive reagents.
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight or by flame-drying under vacuum.[5] Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (Argon or Nitrogen).[5] Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent and Solvent Preparation: Use freshly distilled or commercially available anhydrous solvents. Ensure all solid reagents are dried in a vacuum oven or desiccator.
-
Reaction Setup:
-
To the assembled, cooled, and inerted reaction flask, add any solid reagents.
-
Add the anhydrous solvent via a dry syringe.
-
If the reaction requires cooling, bring the flask to the desired temperature.
-
Using a dry syringe, carefully transfer the required amount of this compound from its original container to the reaction flask. It is recommended to do this under a positive pressure of inert gas.
-
-
Running the Reaction:
-
Maintain a positive pressure of inert gas throughout the reaction. A bubbler filled with mineral oil at the outlet of the inert gas line is a good indicator of positive pressure.
-
Stir the reaction at the optimized temperature.
-
Monitor the reaction's progress periodically to avoid unnecessarily long reaction times.
-
Protocol 2: A General Suzuki-Miyaura Coupling Reaction Minimizing Protodeboronation
This protocol provides a starting point for a Suzuki-Miyaura cross-coupling reaction using this compound, with conditions chosen to minimize protodeboronation.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous mild base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
Signaling Pathway of a Suzuki-Miyaura Coupling and the Competing Protodeboronation:
// Nodes for Suzuki Cycle pd0 [label="Pd(0)L_n"]; oxidative_addition [label="Oxidative Addition\n(Ar-X)"]; ar_pd_x [label="Ar-Pd(II)-X"]; transmetalation [label="Transmetalation\n(Base, R-B(OR')2)"]; ar_pd_r [label="Ar-Pd(II)-R"]; reductive_elimination [label="Reductive Elimination"]; product [label="Ar-R\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for Protodeboronation boronate [label="R-B(OR')2\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Hydrolysis\n(H2O, Base)"]; boronic_acid [label="R-B(OH)2"]; protodeboronation [label="Protodeboronation\n(H+)"]; byproduct [label="R-H\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for Suzuki Cycle pd0 -> ar_pd_x [label=" ", color="#4285F4", arrowhead=vee]; ar_pd_x -> ar_pd_r [label=" ", color="#4285F4", arrowhead=vee]; ar_pd_r -> product [label=" ", color="#4285F4", arrowhead=vee]; product -> pd0 [label="Regenerates\nCatalyst", style=dashed, color="#4285F4", arrowhead=vee];
// Edges for Protodeboronation boronate -> hydrolysis [style=dashed, color="#EA4335", arrowhead=vee]; hydrolysis -> boronic_acid [style=dashed, color="#EA4335", arrowhead=vee]; boronic_acid -> protodeboronation [style=dashed, color="#EA4335", arrowhead=vee]; protodeboronation -> byproduct [style=dashed, color="#EA4335", arrowhead=vee];
// Invisible nodes for alignment {rank=same; pd0; boronate;} {rank=same; ar_pd_x; hydrolysis;} {rank=same; ar_pd_r; boronic_acid;} {rank=same; product; protodeboronation;} {rank=same; byproduct;}
// Annotations oxidative_addition [shape=plaintext, fontcolor="#5F6368"]; pd0 -> oxidative_addition [style=invis]; oxidative_addition -> ar_pd_x [style=invis];
transmetalation [shape=plaintext, fontcolor="#5F6368"]; ar_pd_x -> transmetalation [style=invis]; transmetalation -> ar_pd_r [style=invis];
reductive_elimination [shape=plaintext, fontcolor="#5F6368"]; ar_pd_r -> reductive_elimination [style=invis]; reductive_elimination -> product [style=invis];
}
Competing pathways of a desired Suzuki-Miyaura coupling versus protodeboronation.
Procedure:
-
Following Protocol 1 , set up an oven-dried Schlenk flask under an inert atmosphere.
-
To the flask, add the aryl halide (1.0 eq), the anhydrous mild base (e.g., K₃PO₄, 2.5 eq), and the palladium catalyst (e.g., 2 mol%).
-
Add the anhydrous solvent via syringe.
-
Add the this compound (1.3 eq) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography.
By carefully controlling the reaction conditions, particularly by excluding moisture and using a mild base, the undesired protodeboronation of this compound can be significantly suppressed, leading to higher yields of the desired cross-coupled product.
References
Dealing with impurities in Diisopropyl(bromomethyl)boronate
Welcome to the technical support center for Diisopropyl(bromomethyl)boronate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurities encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound and how might they affect my reaction?
A1: this compound is a reactive compound, and impurities can arise from its synthesis, degradation, or improper storage. The most common impurities include:
-
(Bromomethyl)boronic Acid: This is the primary hydrolysis product, formed when the ester reacts with ambient moisture. Boronic acids have different reactivity and solubility compared to their esters, which can lead to inconsistent reaction rates, formation of undesired byproducts, and difficulties in product isolation.
-
Isopropanol: Also a product of hydrolysis. While often benign, its presence can alter the solvent environment of your reaction.
-
Triisopropyl Borate: A common starting material in the synthesis of this compound. Its presence indicates an incomplete reaction and can interfere with subsequent transformations by competing for reagents.[1]
-
Other Boronate Species: Side reactions during synthesis, particularly if temperatures are not well-controlled, can lead to the formation of other boronate ester byproducts.[2]
These impurities can lead to lower yields, unexpected side products, and irreproducible results.
Q2: My reaction yield is unexpectedly low. Could impurities in my this compound be the cause?
A2: Yes, this is a strong possibility. If your reagent has partially hydrolyzed to (bromomethyl)boronic acid, the effective concentration of the active ester is lower than calculated, leading to incomplete conversion and reduced yield. Furthermore, the presence of triisopropyl borate can consume reagents intended to react with your substrate.
Q3: The reagent in my bottle has turned slightly yellow and appears viscous. Is it still usable?
A3: A colorless to slightly yellow appearance is normal for this reagent.[3] However, increased viscosity could indicate the formation of boronic acid or other degradation products. It is highly recommended to assess the purity of the reagent before use if you observe any significant change in its physical appearance.
Q4: How can I check the purity of my this compound?
A4: The purity of this compound can be effectively assessed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. Commercial suppliers often use GC to determine purity, with standards typically at ≥95%.[3]
-
NMR Spectroscopy (¹H, ¹¹B, ¹³C): NMR can provide detailed structural information. ¹H NMR can be used to detect isopropanol and the parent boronic acid. ¹¹B NMR is particularly useful as boronic acids and their esters give distinct signals, allowing for straightforward quantification of hydrolysis.[4]
Q5: What is the best way to purify this compound?
A5: For thermally stable impurities with different boiling points, vacuum distillation is the most effective purification method. Since this compound is a liquid, this technique can efficiently remove less volatile impurities (like the corresponding boronic acid) and more volatile ones (like isopropanol or residual solvents). For non-volatile or thermally sensitive impurities, column chromatography on silica gel can be used, but care must be taken as the acidic nature of silica can sometimes promote hydrolysis.[5]
Q6: How should I properly store this compound to prevent impurity formation?
A6: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. It should be kept refrigerated at 2-8°C.[3]
Data on Impurity Impact
The presence of impurities, particularly from hydrolysis, can significantly impact reaction outcomes. The following table illustrates a hypothetical, yet typical, impact of reagent purity on the yield of a standard cross-coupling reaction.
| Reagent Purity (by GC) | Active Reagent (%) | Hydrolysis Product (%) | Expected Yield (%) |
| 98% | 98 | 2 | 90-95% |
| 90% | 90 | 10 | 75-85% |
| 80% | 80 | 20 | 60-70% |
| <70% | <70 | >30 | <50% (Purity analysis and purification recommended) |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for analyzing the purity of this compound.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a dry, aprotic solvent such as dichloromethane or anhydrous diethyl ether.
-
Instrument Setup:
-
GC Column: Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injection: Inject 1 µL of the prepared sample. Use a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase temperature at a rate of 30°C/minute to 240°C.
-
Final Hold: Hold at 240°C for 4 minutes.
-
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: Scan from m/z 29 to 300.
-
-
Data Analysis: Integrate the peak areas of all components. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. Identify impurity peaks by their mass spectra and retention times.
Protocol 2: Purification by Vacuum Distillation
This protocol describes the purification of this compound from non-volatile impurities.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to prevent moisture contamination.
-
Procedure:
-
Place the impure this compound into the distillation flask with a magnetic stir bar.
-
Attach the flask to the distillation apparatus and ensure all joints are securely sealed with high-vacuum grease.
-
Begin stirring and slowly reduce the pressure using a vacuum pump protected by a cold trap.
-
Gently heat the distillation flask using an oil bath.
-
Collect the fraction that distills at the appropriate temperature and pressure (the boiling point of this compound is 138.7°C at 760 mmHg, so the boiling point under vacuum will be significantly lower).[6]
-
Monitor the distillation process carefully. The pure product should be a colorless liquid.[3][7]
-
-
Storage: Transfer the purified product to a clean, dry, amber glass bottle, flush with inert gas, seal tightly, and store in a refrigerator.
Visual Guides
Troubleshooting Workflow for Unexpected Reaction Results
The following diagram outlines a logical workflow for troubleshooting issues that may arise from impure this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Decision Tree for Purification Method Selection
This diagram provides a simple decision-making tool for choosing an appropriate purification strategy.
Caption: Decision tree for selecting a suitable purification method.
References
Stability issues of Diisopropyl(bromomethyl)boronate under reaction conditions
Welcome to the technical support center for Diisopropyl(bromomethyl)boronate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile organoboron compound used as a reagent in organic synthesis.[1][2] It is particularly valuable for creating carbon-boron bonds, which are crucial intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1][2] Its applications include cross-coupling reactions, medicinal chemistry for developing therapeutic agents, and in materials science for creating advanced polymers and coatings.[1]
Q2: What are the key stability concerns with this compound?
A2: The primary stability concerns are its sensitivity to moisture and heat.[3][4] Like other boronic esters, it is susceptible to hydrolysis, which can lead to the formation of the corresponding boronic acid and isopropanol. It is recommended to store the reagent under an inert atmosphere at refrigerated temperatures (0-10°C).[3][4]
Q3: How should I properly handle and store this compound?
A3: this compound should be handled in a well-ventilated area, avoiding contact with skin, eyes, and clothing.[5] Due to its moisture sensitivity, it should be stored under an inert gas (e.g., argon or nitrogen).[3][4] It is also heat-sensitive and should be kept refrigerated.[2][3][4] The compound is a flammable liquid, so it must be kept away from heat, sparks, and open flames.[3][4]
Q4: What are the signs of decomposition of this compound?
A4: Decomposition may not always be visually apparent. However, a common sign of hydrolysis is the presence of boric acid or isopropanol as impurities, which can be detected by techniques like NMR spectroscopy. Inconsistent reaction outcomes or lower yields compared to established protocols can also indicate reagent degradation.
Q5: Can I use this compound in aqueous or protic solvents?
A5: Caution should be exercised when using this reagent in the presence of water or protic solvents due to its susceptibility to hydrolysis. While some reactions, like the Suzuki-Miyaura coupling, are often performed in the presence of water, the rate of hydrolysis can compete with the desired reaction.[6] It is crucial to use anhydrous solvents whenever possible and to minimize the exposure of the reagent to moisture.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
| Potential Cause | Troubleshooting Step |
| Reagent Decomposition | Ensure the this compound has been properly stored under an inert atmosphere and at refrigerated temperatures. If decomposition is suspected, consider using a fresh bottle of the reagent. |
| Hydrolysis of the Boronate Ester | While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can lead to rapid hydrolysis of the boronate ester. Use anhydrous solvents for the reaction setup and add water as a co-solvent in a controlled manner. Consider using a base that is less hydrolytic. |
| Inefficient Transmetalation | Diisopropyl boronate esters are less sterically hindered than pinacol esters, which can affect their reactivity.[7] Ensure that the base used is appropriate for activating the boronic ester for transmetalation. Common bases include carbonates, phosphates, and hydroxides.[6] |
| Catalyst Inactivation | Ensure the palladium catalyst is active and that the reaction is performed under an inert atmosphere to prevent catalyst oxidation. |
Issue 2: Inconsistent Results in Matteson Homologation
| Potential Cause | Troubleshooting Step |
| Reaction Temperature | Matteson homologation reactions are typically performed at very low temperatures (e.g., -78°C) to control the reactivity of the generated carbenoid and prevent side reactions.[8] Ensure that the reaction temperature is maintained throughout the addition of reagents. |
| Base Sensitivity | The strong bases used in Matteson homologation (e.g., n-butyllithium, LDA) can potentially react with the boronate ester.[8] The order of addition of reagents is critical. Typically, the base is used to generate the carbenoid in situ in the presence of the boronic ester at low temperature. |
| Moisture Contamination | The presence of moisture can quench the strong bases used and interfere with the reaction. Ensure all glassware is oven-dried and solvents are anhydrous. |
Issue 3: Difficulty in Purifying the Product
| Potential Cause | Troubleshooting Step |
| Product Instability on Silica Gel | Boronic esters can sometimes be unstable on silica gel, leading to decomposition during column chromatography.[9] Consider using neutral alumina for chromatographic purification. |
| Co-elution with Boron-containing Byproducts | Boronic acid byproducts from hydrolysis can complicate purification. An aqueous wash of the crude reaction mixture can sometimes help remove these polar impurities. |
| Crystallization Issues | If the product is a solid, recrystallization can be an effective purification method.[9] Experiment with different solvent systems to find suitable conditions for crystallization. |
Data and Protocols
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 137297-49-5 | [1][2] |
| Molecular Formula | C₇H₁₆BBrO₂ | [1][2] |
| Molecular Weight | 222.92 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Boiling Point | 138.7 °C at 760 mmHg | [2] |
| Flash Point | 37.7 °C | [2] |
| Refractive Index | 1.4230-1.4270 | [2] |
| Storage Temperature | 2 - 8 °C | [1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a general guideline and may need to be optimized for specific substrates.
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add an anhydrous solvent (e.g., dioxane, THF) via syringe.
-
Add an aqueous solution of a base (e.g., 2M Na₂CO₃).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visual Guides
Caption: General hydrolysis pathway of this compound.
Caption: Typical workflow for a Suzuki-Miyaura coupling reaction.
Caption: A logical approach to troubleshooting low yield reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. Diisopropyl (Bromomethyl)boronate | 137297-49-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Diisopropyl (Bromomethyl)boronate | 137297-49-5 | TCI AMERICA [tcichemicals.com]
- 5. Diisopropyl (bromomethyl)boronate | CAS#:137297-49-5 | Chemsrc [chemsrc.com]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diisopropyl(bromomethyl)boronate Reactions
Welcome to the technical support center for optimizing reactions involving Diisopropyl(bromomethyl)boronate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experimental outcomes. This compound is a versatile organoboron compound used in various organic synthesis applications, particularly in cross-coupling reactions to form carbon-boron and carbon-carbon bonds.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organoboron reagent with the chemical formula C7H16BBrO2.[3][4] It serves as a key building block in organic synthesis.[2] Its primary applications include:
-
Suzuki-Miyaura Cross-Coupling: As a coupling partner to form C-C bonds, which is a fundamental transformation in pharmaceutical and materials science.[1][5]
-
Matteson Homologation: For the insertion of a methylene group into a carbon-boron bond, allowing for the synthesis of more complex boronic esters.[6]
-
Preparation of Boronic Acid Derivatives: It is a versatile precursor for synthesizing various boronic acids and their derivatives, which are important in medicinal chemistry.[1][2]
Q2: What are the most common challenges encountered when using this compound in cross-coupling reactions?
A2: Researchers may face several challenges, including:
-
Low Reaction Yield: This can be due to inefficient catalysis, poor reagent solubility, or decomposition of the boronate.[7][8]
-
Side Reactions: Common side reactions include protodeboronation (loss of the boronic ester group), homocoupling of the boronic ester, and β-hydride elimination.[5][9]
-
Slow Transmetalation: The transfer of the organic group from boron to the palladium catalyst can be a rate-limiting step, particularly for alkylboronates.[5]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities, leading to reduced activity.[8]
Q3: Which palladium catalyst is most effective for reactions with this compound?
A3: The choice of a palladium catalyst is critical for success. While traditional catalysts like Pd(PPh₃)₄ can be used, modern catalyst systems often provide superior results.[10] Highly effective catalysts often feature bulky, electron-rich phosphine ligands.[5][11] Pre-formed catalysts or palladacycles, such as those from the Buchwald-type ligand family (e.g., XPhos, SPhos), are frequently recommended for challenging couplings.[10][12]
Q4: What is the role of the ligand, and how do I choose the right one?
A4: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting steps of oxidative addition and reductive elimination in the catalytic cycle.[5][11][13] The choice of ligand can significantly influence reaction efficiency and selectivity.[13] For C(sp²)-C(sp³) couplings involving alkylboronates, ligands like Buchwald's dialkylbiaryl phosphines are often highly effective.[11]
Q5: How does the choice of base and solvent impact the reaction?
A5: The base and solvent system is crucial for reaction success.
-
Base: The base activates the boronic ester to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8][10] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[11] The choice of base can affect yield and side product formation.[10]
-
Solvent: The solvent must solubilize the reactants and catalyst.[7] Common solvents include toluene, dioxane, and tetrahydrofuran (THF), often with water as a co-solvent to dissolve the inorganic base.[7][14] However, anhydrous conditions can sometimes be beneficial to prevent protodeboronation and accelerate transmetalation.[5][15] The polarity of the solvent can also influence the reaction rate and selectivity.[7][16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to oxygen. | Ensure all reagents and solvents are thoroughly degassed. Use fresh catalyst or a pre-catalyst.[8] Consider using a more robust ligand. |
| Inefficient Transmetalation: The transfer of the alkyl group from boron to palladium is slow. | Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) to promote the formation of the active boronate species.[8][11] Consider using a more electron-rich ligand.[5] | |
| Poor Solubility: Reactants, base, or catalyst are not fully dissolved. | Use a co-solvent system (e.g., Toluene/Water, THF/Water) to improve solubility.[7] Ensure vigorous stirring to overcome mass transfer limitations in biphasic systems.[7] | |
| Formation of Side Products | Protodeboronation: Loss of the boronate group due to reaction with a proton source. | Use anhydrous solvents and reagents if possible.[15] Minimize reaction time and temperature. A more stable boronate ester could be considered.[10] |
| Homocoupling: Coupling of two boronic ester molecules. | Rigorously degas the reaction mixture to remove oxygen, which can promote homocoupling.[7][9] Using a Pd(0) source can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[8] | |
| Dehalogenation of Aryl Halide: The starting halide is reduced instead of coupled. | This can be influenced by the choice of base and solvent.[10] Lowering the reaction temperature or shortening the reaction time may help.[10] | |
| Inconsistent Reaction Rates | Biphasic Reaction Mixture: Poor mixing between the organic and aqueous phases. | Ensure vigorous and efficient stirring throughout the reaction. |
| Irreproducible Kinetics: Often due to the biphasic nature of the reaction mixture. | Consider using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) to create a homogeneous system.[5] |
Catalyst and Condition Optimization Data
The following tables provide illustrative data on how different components can affect reaction outcomes. Optimization is often substrate-specific.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| Pd(OAc)₂ (2) | XPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 65 |
| Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | DMF | 110 | 18 | 75 |
Note: This data is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions.
Table 2: Effect of Base and Solvent on Yield
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 89 |
| Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 | 81 |
| Pd₂(dba)₃ / SPhos | KF | THF/H₂O | 80 | 24 | 70 |
Note: This data is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos-Pd-G2, 1-3 mol%) and ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene) and degassed water (if using a biphasic system) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. Diisopropyl (Bromomethyl)boronate | C7H16BBrO2 | CID 2762526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matteson Reactions | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes [dspace.mit.edu]
- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Containing Diisopropyl(bromomethyl)boronate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisopropyl(bromomethyl)boronate. The information is designed to address specific issues that may be encountered during the work-up of reactions involving this reagent.
Troubleshooting Guide
Navigating the work-up of reactions with this compound can present challenges, primarily related to the stability of the boronic ester and the removal of boron-containing byproducts. This guide provides a systematic approach to identifying and resolving common issues.
A common impurity in reactions involving boronic esters is the corresponding boronic acid, formed via hydrolysis. The presence of excess boronic acid can complicate purification.
Problem: Incomplete Removal of Boronic Acid Byproducts
-
Symptom: Presence of baseline material on TLC, or signals corresponding to the boronic acid in the 1H NMR spectrum of the crude product.
-
Solution: Employ an aqueous basic wash. The basic conditions convert the boronic acid into its more water-soluble boronate salt, facilitating its removal into the aqueous phase.[1][2]
Problem: Hydrolysis of the this compound or Product Boronic Ester During Work-up
-
Symptom: Reduced yield of the desired product and the appearance of the corresponding boronic acid. Diisopropyl boronic esters are generally less stable to hydrolysis than pinacol esters.
-
Solution:
-
Minimize contact time with aqueous phases.
-
Use milder basic conditions for washes (e.g., saturated sodium bicarbonate instead of sodium hydroxide).
-
Consider a non-aqueous work-up if the product is sufficiently non-polar.
-
Problem: Difficulty in Purifying the Product by Silica Gel Chromatography
-
Symptom: Streaking of the product on the column, poor separation from impurities, or decomposition of the product on the silica gel. Boronic esters can sometimes adhere strongly to silica.
-
Solution:
-
Use of Neutral Alumina: Consider using neutral alumina for column chromatography, as it can be less harsh than silica gel for sensitive compounds.[3]
-
Boric Acid Impregnated Silica Gel: A technique that has shown success for the purification of some boronic esters involves using silica gel impregnated with boric acid. This can suppress the over-adsorption of the boronic ester to the stationary phase.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method that avoids the potential issues associated with chromatography.[3]
-
Logical Workflow for Troubleshooting Work-up Issues
Caption: Troubleshooting workflow for work-up and purification.
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove boronic acid byproducts from my reaction mixture?
A1: An aqueous basic wash is the most common and effective method. By treating the organic extract with a basic solution, such as saturated aqueous sodium bicarbonate or dilute sodium hydroxide, the boronic acid is converted to its corresponding boronate salt. This salt is significantly more soluble in water than in organic solvents and will be partitioned into the aqueous layer.[1][2] For sensitive substrates, milder bases like potassium carbonate are recommended.
Q2: My diisopropyl boronate ester seems to be hydrolyzing during the work-up. What can I do to prevent this?
A2: Diisopropyl boronate esters are more susceptible to hydrolysis than other esters like pinacol boronates. To minimize hydrolysis, you should:
-
Reduce the time the organic layer is in contact with the aqueous phase.
-
Use a milder base for the aqueous wash, such as saturated sodium bicarbonate.
-
Ensure the organic solvent is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate after the aqueous wash.
-
If possible, for non-polar products, a non-aqueous work-up could be considered. This might involve filtering the reaction mixture through a pad of celite and then concentrating the filtrate before purification.
Q3: I am having trouble purifying my product using silica gel chromatography. What are my options?
A3: If you are experiencing issues with silica gel chromatography, such as streaking or decomposition, consider the following alternatives:
-
Neutral Alumina Chromatography: This can be a good alternative as it is less acidic than silica gel.[3]
-
Crystallization: If your product is a solid, recrystallization is an excellent method for purification and can often yield very pure material.[3]
-
Preparative TLC or HPLC: For small-scale reactions or when other methods fail, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.
Q4: Can I use a scavenger to remove excess boronic acid?
A4: Yes, scavenger resins or reagents can be used to remove excess boronic acids. Diethanolamine (DEA) is a known scavenger for boronic acids, forming a stable adduct that can often be filtered off.[4] There are also commercially available silica-bound scavengers that can be effective.[5]
Data Presentation
Table 1: Comparison of Boronic Ester Stability to Hydrolysis
| Boronic Ester Type | Relative Stability to Hydrolysis | Notes |
| Pinacol | High | Generally stable to chromatography and aqueous work-up. |
| Diisopropyl | Moderate | More susceptible to hydrolysis than pinacol esters. |
| N-Methyliminodiacetic acid (MIDA) | High (under neutral/acidic conditions) | Readily hydrolyzed under basic conditions (e.g., NaOH).[6] |
| Diethanolamine (DEA) | High | Forms a stable tetracoordinate species. |
Table 2: Effectiveness of Basic Washes for Boronic Acid Removal
| Basic Solution | Concentration | Relative Efficiency | Recommended Use |
| Saturated NaHCO₃ | ~1 M | Good | For products sensitive to strong bases. |
| 1 M Na₂CO₃ | 1 M | Very Good | A good general-purpose basic wash. |
| 1 M NaOH | 1 M | Excellent | For robust products where the risk of base-mediated side reactions is low. |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by the slow addition of an appropriate quenching agent (e.g., water, saturated ammonium chloride).
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a basic solution (e.g., saturated aqueous NaHCO₃). Shake the funnel, allowing for the release of any pressure, and then separate the layers.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography on Neutral Alumina
-
Slurry Preparation: Prepare a slurry of neutral alumina in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain to the top of the alumina bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Experimental Workflow Diagram
References
Validation & Comparative
A Head-to-Head Battle of Boronates: Diisopropyl(bromomethyl)boronate vs. Pinacol(bromomethyl)boronate in Suzuki Coupling
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in pharmaceutical and materials science research. The choice of the organoboron reagent is pivotal to the success of this reaction, with boronic esters being favored for their stability and ease of handling compared to their corresponding acids. Among these, pinacol (bromomethyl)boronate is a commercially available and widely used reagent. However, the less common diisopropyl(bromomethyl)boronate presents an intriguing alternative. This guide provides a detailed comparison of these two reagents, drawing upon mechanistic studies and stability data to inform researchers on their respective merits in Suzuki coupling reactions.
At a Glance: Key Differences
| Feature | This compound | Pinacol(bromomethyl)boronate |
| Structure | Acyclic diisopropyl ester | Cyclic pinacol ester |
| Reactivity | Higher intrinsic reactivity in transmetalation | Lower intrinsic reactivity in transmetalation |
| Stability | More susceptible to hydrolysis | More stable towards hydrolysis |
| Handling | Requires more careful handling due to lower stability | Robust and easier to handle |
| Commercial Availability | Less common | Widely available |
The Reactivity-Stability Trade-Off: A Deeper Dive
The primary distinction between diisopropyl and pinacol boronic esters lies in the inherent trade-off between reactivity and stability, a consequence of their structural differences.
Reactivity in Transmetalation:
The key step in the Suzuki-Miyaura catalytic cycle where the organic group is transferred from boron to palladium is transmetalation. Mechanistic studies have shown that acyclic boronic esters, such as the diisopropyl variant, exhibit faster rates of transmetalation compared to their cyclic counterparts like pinacol esters.[1] This is attributed to the lower steric hindrance around the boron atom in the acyclic ester, which facilitates the formation of the necessary intermediate with the palladium catalyst. In contrast, the bulkier, cyclic structure of the pinacol ester presents a greater steric barrier, slowing down this crucial step.[1]
This suggests that for challenging Suzuki couplings that are sluggish due to a slow transmetalation step, this compound could potentially offer higher yields or allow for milder reaction conditions.
Stability and Handling:
While higher reactivity is often desirable, it typically comes at the cost of reduced stability. Pinacol boronic esters are well-regarded for their exceptional stability.[2] They are often crystalline solids that are less prone to decomposition and can be stored for extended periods under normal laboratory conditions.[2] Their robustness simplifies handling, weighing, and purification.[2]
Experimental Data: A Comparative Overview
A direct, side-by-side comparison of this compound and pinacol(bromomethyl)boronate across a range of Suzuki coupling reactions is not extensively documented in the literature. However, we can infer their relative performance from mechanistic studies and general observations of Suzuki couplings with different boronic esters.
Table 1: Comparison of Properties and Inferred Performance in Suzuki Coupling
| Parameter | This compound | Pinacol(bromomethyl)boronate | Supporting Evidence |
| Transmetalation Rate | Faster | Slower | Mechanistic studies show acyclic esters have lower steric hindrance.[1] |
| Predicted Yields | Potentially higher for difficult couplings | Generally good, but may be lower for sterically hindered substrates | Inferred from transmetalation rates. |
| Reaction Times | Potentially shorter | May require longer reaction times or higher temperatures | Inferred from transmetalation rates. |
| Hydrolytic Stability | Lower | Higher | General trend for acyclic vs. cyclic boronic esters. |
| Handling & Storage | Requires inert atmosphere and anhydrous conditions | Stable under ambient conditions | Pinacol esters are known for their high stability.[2] |
Experimental Protocols
The following are generalized protocols for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic ester (diisopropyl or pinacol (bromomethyl)boronate, 1.2 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., dioxane, toluene, or DMF). Degas the mixture by bubbling the inert gas through it for 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.02-0.05 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reagent Selection
The choice between this compound and pinacol(bromomethyl)boronate depends on the specific requirements of the synthesis. The following decision tree can guide the selection process.
References
Comparative study of different boronic esters in cross-coupling reactions
A Comparative Guide to Boronic Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selection of an appropriate boronic acid surrogate is a critical decision that profoundly influences the efficiency, reproducibility, and scope of cross-coupling reactions. Boronic esters have emerged as indispensable tools, offering enhanced stability and handling properties compared to their corresponding boronic acids. This guide provides an objective comparison of the performance of different boronic esters in cross-coupling reactions, with a focus on the widely used Suzuki-Miyaura coupling, supported by experimental data and detailed methodologies.
The Stability-Reactivity Trade-Off
The primary consideration when choosing a boronic ester lies in the balance between stability and reactivity. While boronic acids are generally more reactive, often leading to faster reaction times, they are prone to decomposition pathways such as protodeboronation and oxidation, which can compromise their shelf-life and reaction yields.[1][2] Boronic esters, on the other hand, offer significantly improved stability, often as crystalline solids that are easier to handle, purify, and store.[1] This stability, however, can sometimes come at the cost of reduced reactivity.[1]
The most commonly employed boronic esters in cross-coupling reactions include those derived from pinacol (Bpin), neopentyl glycol (Bneop), and N-methyliminodiacetic acid (MIDA).[3] The choice among these and other esters depends on the specific requirements of the reaction, including the stability of the organoboron reagent and the desired reaction kinetics.
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies, comparing the performance of different boronic esters in the Suzuki-Miyaura cross-coupling reaction.
Table 1: Relative Rates of Transmetalation for Various Boron Reagents
This table compares the relative rates of the crucial transmetalation step for different boronic esters compared to the parent arylboronic acid.
| Entry | Boron Reagent | Pretransmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | Arylboronic acid | Observed | 5.78 ± 0.13 | 1.00 |
| 2 | Catechol boronic ester | Observed | 26.6 ± 0.70 | 4.60 |
| 3 | Pinacol boronic ester (Bpin) | Observed | Sigmoidal kinetics observedᵃ | ~0.22ᵇ |
| 4 | Neopentyl boronic ester (Bneop) | Observed | Sigmoidal kinetics observedᵃ | ~3.77ᵇ |
| 5 | Glycol boronic ester | Observed | 133 ± 7.0 | 23.0 |
| 6 | Dimethyl boronic ester | Not Observed | 54.0 ± 1.5 | 9.33 |
| 7 | α-Hydroxyisobutyrate boronic ester | Observed | 2.26 ± 0.31 | 0.39 |
Data sourced from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction.[1][4] ᵃ Sigmoidal kinetic profiles were observed, precluding the determination of a first-order rate constant.[1] ᵇ Relative rates are estimated from reaction times.[1][4]
Table 2: General Properties of Pinacol vs. MIDA Boronate Esters
This table provides a qualitative comparison of the key features of the two most popular classes of boronic esters.
| Feature | Pinacol Boronic Ester (Bpin) | MIDA Boronate Ester |
| Boron Hybridization | sp² (trigonal planar) | sp³ (tetracoordinate) |
| Stability | Moderate; can be susceptible to hydrolysis and protodeboronation.[5] | High; generally stable to air, moisture, and chromatography.[5] |
| Reactivity | Generally less reactive than boronic acids.[5] | Unreactive until deprotection ("slow-release" of the boronic acid).[5] |
| Handling | Can be challenging to purify via chromatography.[5] | Generally crystalline solids, compatible with standard purification techniques.[5] |
| Key Advantage | Widely commercially available and extensively used. | Enables the use of unstable boronic acids and iterative cross-coupling.[5] |
| Primary Limitation | Potential for decomposition with sensitive substrates.[5] | Requires a deprotection step (hydrolysis) to participate in the reaction.[5] |
A direct comparison in a Suzuki-Miyaura polymerization study demonstrated that a thienyl MIDA boronate ester monomer outperformed its pinacol ester counterpart, resulting in higher molecular weight polymers and improved yields under identical reaction conditions.[6][7]
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boronic ester directly impacts the critical transmetalation step.[1] While it was once debated whether boronic esters hydrolyze to the corresponding boronic acid in situ, there is now substantial evidence that direct transmetalation from the ester is a viable and often preferred pathway.[8][9]
General Experimental Workflow
The following diagram illustrates a general workflow for comparing the reactivity of different boronic esters in a cross-coupling reaction.
Logical Relationships in Reagent Selection
The choice between different boronic esters is dictated by several factors, primarily the stability of the parent boronic acid and the complexity of the synthetic route.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for comparative studies. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions which can be adapted to compare the performance of different boronic esters.
General Suzuki-Miyaura Coupling Protocol
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic ester, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Protocol for Cross-Coupling with MIDA Boronate Esters
This protocol is adapted for the use of MIDA boronate esters, which require an initial hydrolysis step.
Materials:
-
MIDA boronate ester (1.2-1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 6 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Solvent (e.g., THF/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the MIDA boronate ester, aryl or heteroaryl halide, palladium catalyst, and ligand.
-
Add the anhydrous solvent under an inert atmosphere.
-
Add the base and a controlled amount of water to initiate the hydrolysis of the MIDA ester.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]
Conclusion
The selection of a boronic ester for cross-coupling reactions is a nuanced decision that requires careful consideration of the stability of the boron reagent and the specific demands of the synthetic route. Pinacol boronic esters remain a workhorse in organic synthesis due to their widespread availability and general utility. However, for challenging substrates involving unstable boronic acids or for advanced synthetic strategies such as iterative cross-coupling, MIDA boronates offer a superior alternative due to their exceptional stability and the ability for controlled, slow release of the reactive boronic acid. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers to make informed decisions and optimize their cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Validating the Efficacy of Diisopropyl(bromomethyl)boronate in Novel Syntheses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of boronic acid moieties into organic molecules is a cornerstone of modern synthetic chemistry, enabling the construction of complex architectures with applications ranging from pharmaceuticals to materials science. Diisopropyl(bromomethyl)boronate has emerged as a versatile reagent for the efficient formation of carbon-boron bonds, particularly in the synthesis of valuable α-substituted boronic esters. This guide provides an objective comparison of its performance with a key alternative, (bromomethyl)boronic acid pinacol ester, supported by representative experimental data and detailed protocols for a novel synthetic application.
Performance Comparison: Diisopropyl vs. Pinacol Esters
While direct, side-by-side comparative studies of this compound and its pinacol counterpart in specific novel syntheses are not extensively documented in publicly available literature, a comparison can be drawn based on the known properties of the respective diol protecting groups. Pinacol esters are generally recognized for their superior stability.[1][2] This enhanced stability, attributed to the steric hindrance provided by the gem-dimethyl groups of the pinacol, can be advantageous in multi-step syntheses where the boronic ester moiety must endure various reaction conditions.[1]
However, the reactivity of the boronic ester can be influenced by the electronic and steric nature of the diol. The less sterically hindered diisopropyl ester may exhibit enhanced reactivity in certain transformations, potentially leading to faster reaction times or lower required temperatures. The choice between the two reagents often represents a trade-off between stability and reactivity, which must be considered in the context of the specific synthetic target and reaction sequence.
Table 1: Qualitative Comparison of Bromomethyl Boronic Esters
| Feature | This compound | (Bromomethyl)boronic acid pinacol ester | Rationale |
| Stability | Moderate | High | The gem-dimethyl groups of the pinacol ligand provide greater steric protection to the boron center, reducing susceptibility to hydrolysis and degradation.[1][2] |
| Reactivity | Potentially Higher | Moderate | The less sterically encumbered diisopropyl ester may facilitate faster reactions in some cases due to easier access to the boron center for reactants. |
| Purification | Typically a liquid, purified by distillation | Often a solid, can be purified by crystallization or chromatography | The physical state can influence the ease and method of purification. |
| Applications | Synthesis of α-substituted boronic esters, Matteson homologation | Synthesis of α-substituted boronic esters, Matteson homologation, Suzuki-Miyaura coupling | Both are used in similar applications, with the choice often depending on the specific requirements of the synthesis. |
Novel Synthesis Application: Stereoselective Synthesis of an α-Amino Boronic Ester
A significant application of bromomethyl boronic esters is the Matteson homologation, a powerful method for the stereoselective one-carbon extension of boronic esters.[3][4][5] This reaction is instrumental in the synthesis of chiral α-amino boronic acids, which are key components of several therapeutic agents, including the proteasome inhibitor Bortezomib.[5][6] The following section details a representative experimental protocol for the synthesis of a protected α-amino boronic ester using this compound.
Experimental Protocol: Synthesis of Diisopropyl (R)-(1-((bis(trimethylsilyl)amino)methyl)propyl)boronate
This protocol is adapted from established procedures for the Matteson homologation and subsequent amination.[5][6]
Materials:
-
Diisopropyl propylboronate
-
Dichloromethane (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Zinc chloride (ZnCl₂, 1 M in diethyl ether)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1 M in THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Homologation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and anhydrous dichloromethane (1.2 equiv.). Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Slowly add n-butyllithium (1.1 equiv.) dropwise, maintaining the temperature below -95 °C. Stir the resulting solution for 30 minutes.
-
Add a solution of diisopropyl propylboronate (1.0 equiv.) in anhydrous THF (20 mL) dropwise to the reaction mixture, again keeping the temperature below -95 °C.
-
After stirring for 15 minutes, add zinc chloride solution (1.1 equiv.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Work-up (Homologation): Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield the crude diisopropyl (R)-(1-chloropropyl)boronate. This intermediate is often used in the next step without further purification.
-
Amination: Dissolve the crude diisopropyl (R)-(1-chloropropyl)boronate in anhydrous THF (50 mL) in a flame-dried flask under argon and cool to -78 °C.
-
Add LiHMDS solution (1.2 equiv.) dropwise and stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 10 hours.
-
Work-up (Amination): Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by vacuum distillation to afford the pure diisopropyl (R)-(1-((bis(trimethylsilyl)amino)methyl)propyl)boronate.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key transformations in the synthesis of the α-amino boronic ester.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 4. A diastereoselective preparation of cyclic α-aminoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
A Head-to-Head Comparison of Diisopropyl(bromomethyl)boronate and MIDA Boronates for Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Boronic acids and their derivatives are cornerstone reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a detailed head-to-head comparison of two important classes of boronic acid surrogates: the acyclic Diisopropyl(bromomethyl)boronate and the tetracoordinate N-methyliminodiacetic acid (MIDA) boronates, with a focus on their performance, stability, and handling.
This comparison will delve into the nuanced differences in their stability, reactivity, and purification, supported by experimental data and protocols to aid in the rational selection of the optimal reagent for specific synthetic challenges.
At a Glance: Key Performance Differences
| Feature | This compound | MIDA Boronates |
| Structure | Acyclic, trivalent, sp²-hybridized boron | Cyclic, tetracoordinate, sp³-hybridized boron |
| Stability | Moderate; susceptible to hydrolysis and oxidation.[1][2] | High; exceptionally stable to air, moisture, and chromatography.[3][4] |
| Reactivity in Cross-Coupling | Generally more reactive than MIDA boronates under standard conditions.[1] | Unreactive in anhydrous cross-coupling conditions; requires hydrolysis for slow release of the boronic acid.[4] |
| Purification | Typically requires careful chromatography on neutral alumina or deactivated silica gel; can be challenging due to potential decomposition.[5] | Readily purified by standard silica gel chromatography.[4][6] |
| Handling | Requires storage under inert atmosphere and refrigeration to minimize decomposition. | Bench-stable, free-flowing crystalline solids that are easy to handle and store.[3] |
| Key Applications | Direct use in cross-coupling reactions where high reactivity is desired and the boronic acid is relatively stable.[7][8] | Iterative cross-coupling strategies, synthesis with unstable boronic acids, and as protecting groups for the boronic acid functionality.[3][4][9] |
Delving Deeper: A Performance Showdown
Stability: A Clear Advantage for MIDA Boronates
The superior stability of MIDA boronates is their hallmark feature, stemming from the tetracoordinate nature of the boron atom, which is protected by the MIDA ligand.[10] This structural feature shields the boron from premature reactions, such as hydrolysis and oxidation.
In contrast, acyclic boronic esters like this compound, while more stable than the corresponding free boronic acid, are still susceptible to decomposition, particularly in the presence of moisture.[1][2][11] This instability can lead to challenges in purification and long-term storage, and may negatively impact the reproducibility of reactions.
Table 1: Comparative Stability Profile
| Condition | This compound | MIDA Boronates |
| Hydrolytic Stability | Moderate; hydrolyzes in the presence of water.[12] | High; stable to aqueous conditions in the absence of a base.[3] |
| Oxidative Stability | Moderate; can undergo oxidation. | High; generally resistant to oxidation.[13] |
| Chromatographic Stability | Prone to decomposition on standard silica gel; neutral alumina or deactivated silica is often recommended.[5] | Highly stable to standard silica gel chromatography.[4][6] |
| Benchtop Stability | Requires refrigeration and inert atmosphere for long-term storage. | Indefinitely stable at room temperature in air.[3] |
Reactivity: A Tale of Two Activation Strategies
The difference in stability directly translates to a fundamental difference in reactivity and how these reagents are employed in cross-coupling reactions.
This compound , being a trivalent boronic ester, can participate directly in the transmetalation step of the Suzuki-Miyaura catalytic cycle, often exhibiting higher reactivity than more hindered boronic esters.[1]
MIDA boronates , on the other hand, are unreactive towards transmetalation under anhydrous conditions.[4] Their utility in cross-coupling relies on a "slow-release" strategy, where the MIDA ligand is cleaved under aqueous basic conditions to gradually generate the reactive boronic acid in situ.[14] This controlled release is particularly advantageous when dealing with unstable boronic acids that would otherwise decompose under the reaction conditions.
Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling
| Parameter | This compound | MIDA Boronates |
| Activation | Direct participation. | Requires hydrolysis to the boronic acid.[4] |
| Typical Reaction Conditions | Anhydrous or aqueous basic conditions. | Aqueous basic conditions for slow release.[14] |
| Use with Unstable Boronic Acids | Less suitable, as the corresponding boronic acid may decompose. | Ideal, as the slow release minimizes the concentration of the unstable boronic acid. |
| Iterative Cross-Coupling | Not suitable. | The method of choice due to the orthogonal reactivity of the protected boronate.[3][4] |
Experimental Corner: Protocols and Workflows
Synthesis and Purification of a Bromomethyl MIDA Boronate
A bromomethyl MIDA boronate can be synthesized from the corresponding bromomethylboronic acid. The following is a general procedure based on established methods for MIDA boronate formation.[6]
Experimental Protocol:
-
To a solution of (bromomethyl)boronic acid (1.0 equiv) in a suitable solvent (e.g., DMSO or toluene), add N-methyliminodiacetic acid (MIDA) (1.1 equiv).
-
Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the bromomethyl MIDA boronate.
Suzuki-Miyaura Cross-Coupling: A Comparative Workflow
The following diagram illustrates the key differences in the experimental workflow for a Suzuki-Miyaura reaction using this compound versus a bromomethyl MIDA boronate.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key transmetalation step is where the choice of boronic acid derivative has the most significant impact.
Conclusion: Making the Right Choice for Your Synthesis
Both this compound and MIDA boronates are valuable tools in the synthetic chemist's arsenal, each with distinct advantages and disadvantages.
Choose this compound when:
-
High reactivity is desired for a straightforward cross-coupling reaction.
-
The corresponding boronic acid is relatively stable.
-
Careful purification techniques can be employed.
Opt for a bromomethyl MIDA boronate when:
-
Working with an unstable bromomethylboronic acid.
-
An iterative cross-coupling strategy is being employed.
-
High stability, ease of handling, and straightforward purification are priorities.
-
A controlled, slow release of the reactive species is beneficial to the reaction outcome.
Ultimately, the choice between these two classes of reagents will depend on the specific requirements of the synthetic target and the overall strategic approach to its construction. By understanding the fundamental differences in their stability and reactivity, researchers can make more informed decisions to enhance the efficiency and success of their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Cas 137297-49-5,this compound | lookchem [lookchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Diisopropyl(bromomethyl)boronate: A Superior Reagent for Efficient Bromomethylation in Modern Synthesis
For researchers, scientists, and professionals in drug development, the strategic introduction of a bromomethyl group is a pivotal step in the synthesis of a vast array of complex molecules and pharmaceutical intermediates. Diisopropyl(bromomethyl)boronate has emerged as a reagent of choice for this transformation, offering significant advantages in efficiency, selectivity, and safety over traditional bromomethylating agents. This guide provides an objective comparison of this compound with other common reagents, supported by experimental data, to inform rational reagent selection in your synthetic endeavors.
This compound is a versatile organoboron compound that serves as a key building block in organic synthesis.[1][2] Its utility is particularly pronounced in the formation of carbon-boron and carbon-carbon bonds, making it an invaluable tool in the construction of complex molecular architectures for pharmaceuticals and agrochemicals.[1][2] Researchers favor this reagent for its ability to enhance reaction efficiency and improve yields under mild conditions.[1]
Performance Comparison with Alternative Reagents
The advantages of this compound become evident when compared with other commonly employed bromomethylating agents, such as the combination of paraformaldehyde and hydrogen bromide (HBr), and N-bromosuccinimide (NBS). While these reagents have their applications, they often present challenges in terms of safety, selectivity, and substrate scope.
| Reagent | Typical Reaction | Substrate | Product | Yield (%) | Reaction Conditions | Ref. |
| This compound | Matteson Homologation | Arylboronic ester | Homologated boronic ester | High | THF, -78 °C to rt | [3] |
| Paraformaldehyde / HBr | Aromatic Bromomethylation | Mesitylene | Mono(bromomethyl)mesitylene | 94 | Acetic acid, 40-50 °C, 2 h | [4] |
| N-Bromosuccinimide (NBS) | Allylic Bromination | Cyclohexene | 3-Bromocyclohexene | 82-87 | CCl₄, reflux, initiator | [5] |
Table 1: Comparison of this compound with alternative bromomethylating agents in representative reactions. Yields and conditions are based on reported literature values.
Key Advantages of this compound
Enhanced Efficiency and Yields
This compound is renowned for its role in the Matteson homologation reaction, a powerful method for the stereospecific synthesis of boronic esters. This reaction proceeds with high efficiency and stereocontrol, offering a reliable route to chiral building blocks. The resulting boronic esters are stable and can be readily purified and used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Milder Reaction Conditions
The reactions involving this compound, such as the Matteson reaction, are typically carried out under mild, controlled conditions, often at low temperatures. This contrasts with the often harsh acidic conditions required for bromomethylation using paraformaldehyde and HBr, which can be detrimental to sensitive functional groups.
Improved Safety Profile
Traditional bromomethylating agents can pose significant safety hazards. For instance, the reaction of paraformaldehyde with HBr can generate highly toxic bis(bromomethyl)ether as a byproduct.[6] Similarly, bromomethyl ethers are known to be highly toxic.[4] this compound offers a safer alternative with more predictable reactivity and byproducts.
Broad Substrate Scope and Functional Group Tolerance
This compound exhibits excellent compatibility with a wide range of functional groups. This tolerance is crucial in multi-step syntheses of complex molecules, where protecting group strategies can be minimized, leading to more efficient synthetic routes. In contrast, the radical conditions of NBS-mediated brominations or the strongly acidic environment of paraformaldehyde/HBr reactions can limit the substrate scope.
Experimental Protocols
General Procedure for Matteson Homologation using this compound
This protocol is a generalized procedure based on the principles of the Matteson homologation.
Materials:
-
Arylboronic ester
-
This compound
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.0 equivalent) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to generate the corresponding α-bromo boronate complex.
-
In a separate flask, dissolve the arylboronic ester (1.0 equivalent) in anhydrous THF at -78 °C.
-
Slowly add the solution of the arylboronic ester to the pre-formed α-bromo boronate complex at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homologated boronic ester.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis of a functionalized biaryl compound utilizing this compound in a key homologation step followed by a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow for biaryl synthesis.
Logical Relationships in Reagent Selection
The choice of a bromomethylating agent is dictated by the specific synthetic context, particularly the nature of the substrate and the desired selectivity.
Caption: Reagent selection based on substrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes [mdpi.com]
- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 5. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [vivo.weill.cornell.edu]
A Head-to-Head Battle of Boron Reagents: Benchmarking Diisopropyl(bromomethyl)boronate Against Trifluoroborates in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of complex synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, organoboron compounds are indispensable tools for carbon-carbon bond formation. This guide provides an objective comparison of two classes of these reagents: the versatile building block, diisopropyl(bromomethyl)boronate, and the increasingly popular potassium trifluoroborate salts.
While both reagents offer pathways to desired coupled products, their performance characteristics, stability, and typical use cases differ significantly. This comparison will delve into their relative strengths and weaknesses, supported by experimental data, to inform reagent selection in drug discovery and development pipelines.
Executive Summary: A Tale of Two Strategies
Potassium trifluoroborates have emerged as highly effective coupling partners in Suzuki-Miyaura reactions due to their exceptional stability to air and moisture, which simplifies handling and storage.[1][2] They are crystalline, free-flowing solids that often lead to higher yields and faster reaction times compared to their boronic acid counterparts.[3] The in-situ slow release of the corresponding boronic acid from the trifluoroborate salt under basic conditions is believed to be a key factor in their superior performance, minimizing side reactions.[3]
In contrast, this compound is more commonly employed as a versatile precursor for the synthesis of other boronic acid derivatives rather than as a direct coupling partner.[4] Its utility lies in its ability to be transformed into a variety of functionalized boronic esters, which then participate in cross-coupling reactions. This two-step approach offers flexibility in molecular design but requires additional synthetic transformations.
This guide will benchmark the direct coupling approach of a representative potassium trifluoroborate against a two-step strategy commencing with this compound.
Performance Data: A Quantitative Comparison
To provide a clear performance benchmark, we will compare the overall efficiency of synthesizing a model diarylmethane compound, 4-methoxy-4'-methylbiphenyl, via two distinct routes:
-
Direct Coupling: A Suzuki-Miyaura reaction between potassium benzyltrifluoroborate and 4-bromoanisole.
-
Two-Step Synthesis and Coupling: The synthesis of benzylboronic acid diisopropyl ester from this compound, followed by its Suzuki-Miyaura coupling with 4-bromoanisole.
| Performance Metric | Potassium Benzyltrifluoroborate Pathway | This compound Pathway |
| Reagent | Potassium Benzyltrifluoroborate | This compound |
| Number of Synthetic Steps | 1 | 2 |
| Overall Yield | ~85%[5] | Estimated ~70-80% (based on typical yields for each step) |
| Key Advantages | High stability, ease of handling, direct use, often higher yields in one step.[3][5] | Versatility in generating diverse boronic esters.[4] |
| Key Disadvantages | Requires synthesis of the specific trifluoroborate salt. | Two-step process, potentially lower overall yield, requires handling of Grignard reagents. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the key reactions discussed.
Protocol 1: Suzuki-Miyaura Coupling of Potassium Benzyltrifluoroborate with 4-Bromoanisole
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of potassium benzyltrifluoroborate with an aryl bromide.[5]
Materials:
-
Potassium benzyltrifluoroborate
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a dry Schlenk tube, add potassium benzyltrifluoroborate (1.05 equiv.), 4-bromoanisole (1.0 equiv.), and potassium carbonate (3.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and deionized water (10:1 v/v).
-
In a separate vial, combine palladium(II) acetate (2 mol%) and RuPhos (4 mol%) and add to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Two-Step Synthesis of 4-Methoxy-4'-methylbiphenyl from this compound
This two-step protocol first describes the synthesis of a benzylboronic ester, which is then used in a subsequent Suzuki-Miyaura coupling.
Step 2a: Synthesis of Benzylboronic Acid Diisopropyl Ester
This procedure is adapted from general methods for the synthesis of boronic esters from alkyl halides via Grignard reagents.
Materials:
-
Magnesium turnings
-
Benzyl bromide
-
This compound
-
Anhydrous diethyl ether or THF
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of benzyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate Grignard reagent formation.
-
Once the Grignard reagent is formed, cool the solution to -78 °C.
-
Slowly add a solution of this compound in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude benzylboronic acid diisopropyl ester, which can be purified by distillation or used directly in the next step.
Step 2b: Suzuki-Miyaura Coupling of Benzylboronic Acid Diisopropyl Ester with 4-Bromoanisole
This is a general protocol for the coupling of a boronic ester with an aryl bromide.
Materials:
-
Benzylboronic acid diisopropyl ester (from Step 2a)
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
In a flask, combine benzylboronic acid diisopropyl ester (1.2 equiv.), 4-bromoanisole (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and potassium carbonate (2.0 equiv.).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, and perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
Visualizing the Pathways
To better illustrate the two synthetic approaches, the following diagrams outline the experimental workflows.
Caption: Workflow for the direct Suzuki-Miyaura coupling using potassium benzyltrifluoroborate.
Caption: Two-step workflow starting from this compound.
Mechanistic Considerations
The fundamental mechanism of the Suzuki-Miyaura reaction is consistent for both trifluoroborates and boronic esters, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A key difference lies in the activation of the boron species. Boronic esters typically require a base to facilitate transmetalation. For potassium trifluoroborates, hydrolysis to the corresponding boronic acid is generally considered a prerequisite for transmetalation, a process that can be influenced by the reaction conditions.[2] The slow, controlled release of the reactive boronic acid from the stable trifluoroborate salt is a significant advantage, often leading to cleaner reactions and higher yields.
Conclusion and Recommendations
For the direct synthesis of molecules where the required trifluoroborate is readily available or easily synthesized, potassium trifluoroborates offer a more streamlined and often higher-yielding approach compared to a multi-step strategy starting from this compound. Their enhanced stability and ease of handling make them particularly attractive for high-throughput screening and library synthesis in drug discovery.
This compound, on the other hand, shines in its role as a versatile building block. It provides access to a wide array of novel boronic esters that may not be commercially available. This flexibility is invaluable in medicinal chemistry for the exploration of novel chemical space.
Recommendation for Researchers:
-
For established synthetic routes and commercially available building blocks: Favor the use of potassium trifluoroborates for their efficiency and reliability.
-
For the synthesis of novel analogues and exploration of new chemical scaffolds: Utilize this compound as a key intermediate to generate diverse boronic esters for subsequent cross-coupling reactions.
Ultimately, the choice of reagent will depend on the specific synthetic goals, the availability of starting materials, and the desired complexity of the target molecule. This guide provides the foundational data and protocols to make an informed decision between these two powerful classes of organoboron reagents.
References
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
A Comparative Guide to the Cross-Reactivity of Boronic Acid-Based Probes in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Diisopropyl(bromomethyl)boronate and related boronic acid-containing molecules as chemical probes and enzyme inhibitors. While direct, quantitative cross-reactivity data for this compound is not extensively available in the public domain, this document synthesizes findings on the broader class of boronic acids to offer insights into their potential off-target interactions. We will explore the underlying mechanism of action, methodologies for assessing selectivity, and comparisons with other common covalent modifiers.
Introduction to this compound
This compound is a versatile organoboron compound frequently employed in organic synthesis and medicinal chemistry.[1][2] Its primary applications include serving as a precursor for the synthesis of more complex boronic acids and their derivatives, which are valuable in cross-coupling reactions and as building blocks for pharmacologically active molecules.[1][2] Boronic acids, in general, have gained significant attention as potential inhibitors of various enzymes, notably serine proteases and penicillin-binding proteins.[1][3]
Mechanism of Action and the Basis for Cross-Reactivity
Boronic acids typically function as reversible covalent inhibitors. The boron atom acts as a Lewis acid, making it susceptible to nucleophilic attack by amino acid residues with lone pairs of electrons in enzyme active sites. Serine, threonine, and to a lesser extent, lysine and cysteine, are common targets. This interaction forms a tetrahedral boronate adduct, which can mimic the transition state of substrate hydrolysis, thereby inhibiting the enzyme.
The potential for cross-reactivity arises from the fact that this mechanism is not unique to a single enzyme. Any protein with a suitably positioned and reactive nucleophile in a binding pocket that can accommodate the boronic acid-containing molecule could be a potential off-target. The selectivity of a boronic acid inhibitor is therefore determined by the specific non-covalent interactions between the inhibitor's scaffold and the amino acid residues surrounding the active site of the intended target enzyme versus other proteins.
Assessing Cross-Reactivity: Activity-Based Protein Profiling (ABPP)
A key methodology for evaluating the selectivity of covalent and reversible covalent inhibitors is Activity-Based Protein Profiling (ABPP). ABPP utilizes chemical probes to directly assess the functional state of enzymes in complex biological systems like cell lysates or living cells.
Experimental Protocol: A Generalized ABPP Workflow for Boronic Acid Probes
The following protocol outlines a typical competitive ABPP experiment designed to identify the protein targets of a boronic acid inhibitor.
-
Proteome Preparation: A complex proteome, such as a cell lysate or tissue homogenate, is prepared.
-
Inhibitor Incubation: The proteome is treated with the boronic acid inhibitor of interest (e.g., a derivative of this compound) at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Broad-Spectrum Probe Labeling: A broad-spectrum activity-based probe is added to the proteomes. For serine hydrolases, a common target class for boronic acids, a fluorophosphonate (FP)-based probe coupled to a reporter tag (e.g., a fluorophore or biotin) is often used. This probe will covalently label the active sites of serine hydrolases that were not blocked by the boronic acid inhibitor.
-
Analysis of Labeled Proteins:
-
Gel-Based Analysis: The proteomes are separated by SDS-PAGE. In-gel fluorescence scanning reveals the protein bands labeled by the fluorescent probe. A decrease in fluorescence intensity for a particular band in the inhibitor-treated samples compared to the control indicates that the inhibitor has bound to that protein.
-
Mass Spectrometry-Based Analysis (Chemoproteomics): For a more comprehensive and unbiased analysis, a biotinylated probe is used. After labeling, the probe-labeled proteins are enriched using streptavidin beads. The enriched proteins are then digested (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the protein targets.
-
-
Data Analysis: The relative abundance of labeled proteins in the inhibitor-treated versus control samples is determined. Proteins that show a dose-dependent decrease in labeling are identified as targets or off-targets of the boronic acid inhibitor.
Figure 1. A generalized workflow for identifying protein targets of a boronic acid inhibitor using competitive ABPP.
Performance Comparison of Boronic Acids and Other Covalent Warheads
While specific data for this compound is lacking, we can compare the general properties of the boronic acid "warhead" to other electrophilic groups commonly used in the design of covalent inhibitors. This comparison is based on their mechanism of action, reactivity, and reported selectivity profiles from various studies.
| Warhead Class | Mechanism of Action | Target Residues | Reversibility | General Selectivity |
| Boronic Acids | Nucleophilic addition to the boron atom | Ser, Thr, Lys, Cys | Reversible | Can be highly selective depending on the scaffold. Generally considered "soft" electrophiles. |
| α,β-Unsaturated Carbonyls (e.g., Acrylamides) | Michael addition | Cys | Irreversible | Reactivity can be tuned. Can have off-target reactivity with other nucleophiles. |
| Chloroacetamides | Nucleophilic substitution | Cys, Lys, His | Irreversible | Generally more reactive than acrylamides, potentially leading to lower selectivity. |
| Epoxides | Ring-opening by nucleophilic attack | Cys, Lys, His, Asp, Glu | Irreversible | Highly reactive, often with low selectivity. |
| Sulfonyl Fluorides | Nucleophilic attack on the sulfur atom | Ser, Tyr, Lys | Irreversible | Can be designed to be highly selective for specific enzyme classes (e.g., serine proteases). |
Table 1. Comparison of common electrophilic warheads used in covalent inhibitor design.
The selectivity of a covalent probe is not solely determined by the reactivity of its warhead but is significantly influenced by the non-covalent interactions of the entire molecule with its protein targets.[4] However, the inherent reactivity of the electrophile plays a crucial role in the potential for off-target labeling. Boronic acids are considered relatively mild electrophiles, and their reversible binding mechanism allows for dissociation from off-targets, which can contribute to a more favorable overall selectivity profile compared to highly reactive, irreversible warheads.
Signaling Pathway Interaction: Inhibition of a Serine Protease
Boronic acids are well-known inhibitors of serine proteases, which are involved in a multitude of signaling pathways, including blood coagulation, inflammation, and apoptosis. The diagram below illustrates the general mechanism of serine protease inhibition by a boronic acid.
Figure 2. Simplified diagram of the formation of a stable, inhibitory complex between a boronic acid and the catalytic triad of a serine protease.
Conclusion
This compound is a valuable synthetic intermediate for the development of boronic acid-based chemical probes and potential therapeutics. While a detailed, public cross-reactivity profile for this specific compound is not available, the broader class of boronic acids is known to act as reversible covalent inhibitors of enzymes, particularly serine hydrolases.
The assessment of cross-reactivity is crucial for the development of any covalent or reversible covalent inhibitor and is typically performed using chemoproteomic methods like activity-based protein profiling. The choice of the electrophilic warhead is a key determinant of selectivity, with boronic acids generally considered to be "softer" electrophiles compared to more reactive irreversible modifiers. However, high selectivity is ultimately achieved through the optimization of the entire molecular scaffold to maximize specific interactions with the intended target while minimizing binding to off-targets. Researchers using this compound to develop new probes or inhibitors should anticipate the need for rigorous selectivity profiling to validate their findings and ensure the safe and effective application of these compounds.
References
A Comparative Kinetic Analysis of Methylene Transfer Reactions: Diisopropyl(bromomethyl)boronate vs. Sulfonium Ylides
For Researchers, Scientists, and Drug Development Professionals: A Guide to Methylene Donor Reactivity
In the realm of synthetic organic chemistry, the precise introduction of a methylene (-CH2-) group is a fundamental transformation, crucial for homologation and the construction of complex molecular architectures. This guide provides a comparative kinetic analysis of two prominent methylene donor reagents: Diisopropyl(bromomethyl)boronate, a key player in the Matteson homologation, and sulfonium ylides, the workhorses of the Corey-Chaykovsky reaction. By examining the available quantitative data and detailed experimental protocols, this document aims to equip researchers with the insights needed to select the optimal reagent for their specific synthetic challenges.
At a Glance: Performance Comparison
| Reagent/Reaction | Typical Substrate | Reaction Type | Relative Rate | Key Advantages | Key Limitations |
| This compound (Matteson Homologation) | Boronic Esters | Nucleophilic Substitution/1,2-Migration | Very Fast | High stereoselectivity, broad substrate scope, in-situ generation of the reactive species. | Requires strong base and low temperatures; limited direct kinetic data available. |
| Sulfonium Ylides (Corey-Chaykovsky Reaction) | Aldehydes, Ketones, Imines, Enones | Nucleophilic Addition/Intramolecular Substitution | Fast | Forms epoxides, aziridines, and cyclopropanes; can be catalytic in the sulfide. | Stability of the ylide can be a challenge; regioselectivity can be an issue with α,β-unsaturated systems. |
Deep Dive: Kinetic Data and Reaction Mechanisms
This compound in the Matteson Homologation
The Matteson homologation is a powerful method for the stereospecific elongation of a carbon chain by one methylene unit. The reaction is initiated by the deprotonation of a dihalomethane, followed by nucleophilic attack of the resulting carbenoid on a boronic ester. In the context of this compound, the reaction proceeds via a nucleophilic attack on the electrophilic carbon of the bromomethyl group.
While extensive synthetic applications have been reported, direct experimental kinetic data, such as second-order rate constants for the initial nucleophilic substitution on this compound, are scarce in the literature. However, studies utilizing flow chemistry have demonstrated that the entire Matteson homologation sequence, including the initial attack and subsequent 1,2-migration, can be completed in a matter of seconds.[1][2][3] This indicates an exceptionally fast reaction rate.
The generally accepted mechanism involves the formation of a boronate "ate" complex, which then undergoes a rapid intramolecular 1,2-migration of the alkyl or aryl group from boron to the adjacent carbon, displacing the bromide leaving group.
Diagram 1: Simplified workflow of the Matteson Homologation.
Sulfonium Ylides in the Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction provides a powerful alternative for methylene transfer, leading to the formation of epoxides, aziridines, and cyclopropanes. The reaction involves the nucleophilic attack of a sulfur ylide on a carbonyl group, imine, or α,β-unsaturated system.
Computational studies have provided valuable insights into the kinetics of this reaction. For the reaction of dimethylsulfoxonium methylide (DMSOM) with enones, the activation free energy for the rate-determining 1,4-addition leading to cyclopropanation is calculated to be 17.5 kcal/mol. For the competing 1,2-addition leading to epoxidation, the barrier is higher at 23.0 kcal/mol. In contrast, for the less stable dimethylsulfonium methylide (DMSM), the activation barriers are lower: 15.5 kcal/mol for cyclopropanation and 13.3 kcal/mol for epoxidation, indicating a faster reaction and a preference for epoxide formation. The half-life of some unstabilized sulfonium ylides can be as short as 5 minutes at room temperature, highlighting their high reactivity.[1]
Diagram 2: General mechanism of the Corey-Chaykovsky epoxidation.
Experimental Protocols
General Protocol for Monitoring Matteson Homologation Kinetics (Adapted from Flow Chemistry Studies)
Objective: To determine the approximate reaction time for the homologation of a boronic ester using this compound.
Materials:
-
This compound
-
Boronic ester substrate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Internal standard for GC or NMR analysis
-
Microfluidic reactor or a setup allowing for rapid mixing and quenching.
Procedure:
-
Prepare a stock solution of the boronic ester and this compound in anhydrous THF.
-
Prepare a separate stock solution of n-BuLi in hexanes.
-
Set up a continuous flow reactor with two inlet channels and one outlet. The reactor should be cooled to the desired temperature (e.g., -78 °C).
-
Pump the boronic ester/Diisopropyl(bromomethyl)boronate solution through one channel and the n-BuLi solution through the other at defined flow rates to ensure stoichiometric equivalence at the mixing point.
-
Vary the length of the reactor tubing or the flow rates to control the residence time (reaction time).
-
The reaction mixture exiting the reactor is directly quenched by flowing into a solution of saturated aqueous NH4Cl.
-
Extract the quenched reaction mixture with an organic solvent (e.g., diethyl ether).
-
Analyze the organic layer by GC or 1H NMR spectroscopy using an internal standard to determine the conversion to the homologated product at different residence times.
-
Plot conversion versus time to obtain a kinetic profile of the reaction.
General Protocol for Kinetic Analysis of the Corey-Chaykovsky Reaction
Objective: To determine the rate constant for the reaction of a sulfonium ylide with a carbonyl compound.
Materials:
-
Trimethylsulfonium iodide (or other sulfonium salt precursor)
-
Strong base (e.g., NaH, n-BuLi)
-
Anhydrous solvent (e.g., DMSO, THF)
-
Carbonyl substrate
-
Quenching solution (e.g., water)
-
Internal standard for GC or NMR analysis
-
A thermostated reaction vessel.
Procedure:
-
In a flame-dried, nitrogen-purged flask, suspend the trimethylsulfonium iodide in the anhydrous solvent.
-
Cool the suspension to the desired temperature (e.g., 0 °C).
-
Add the strong base dropwise to generate the sulfonium ylide in situ.
-
In a separate flask, prepare a solution of the carbonyl substrate and an internal standard in the same anhydrous solvent.
-
Initiate the reaction by rapidly adding the carbonyl substrate solution to the freshly prepared ylide solution under vigorous stirring.
-
At specific time intervals, withdraw aliquots from the reaction mixture and immediately quench them in a vial containing water and an extraction solvent (e.g., diethyl ether).
-
Separate the organic layer and analyze it by GC or 1H NMR to determine the concentration of the remaining carbonyl substrate and/or the formed epoxide.
-
Plot the concentration of the reactant or product versus time.
-
Assuming pseudo-first-order conditions (if one reactant is in large excess) or second-order kinetics, determine the rate constant by fitting the data to the appropriate integrated rate law.[4][5][6]
Logical Flow for Reagent Selection
Diagram 3: Decision tree for selecting a methylene transfer reagent.
Conclusion
Both this compound and sulfonium ylides are highly effective reagents for methylene transfer, each with its own set of advantages and optimal applications. The Matteson homologation, utilizing reagents like this compound, offers unparalleled stereocontrol and is exceptionally rapid, making it a powerful tool for the synthesis of chiral molecules. The Corey-Chaykovsky reaction, employing sulfonium ylides, provides a versatile route to three-membered rings and can be rendered catalytic. The choice between these methodologies will ultimately depend on the specific synthetic goal, the nature of the substrate, and the desired level of stereochemical precision. The kinetic insights and experimental protocols provided in this guide serve as a valuable resource for making informed decisions in the design and execution of methylene transfer reactions.
References
A Comparative Guide to Stereoselective Reactions Using Diisopropyl(bromomethyl)boronate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of stereocenters is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Chiral boronic esters have emerged as powerful and versatile building blocks for the stereocontrolled construction of carbon-carbon and carbon-heteroatom bonds. Among these, (bromomethyl)boronic esters are valuable one-carbon synthons for chain elongation reactions. This guide provides an objective comparison of the performance of Diisopropyl(bromomethyl)boronate and its alternatives in stereoselective transformations, with a focus on the widely utilized Matteson homologation and the complementary Aggarwal homologation.
Introduction to Stereoselective Homologation of Boronic Esters
The homologation of boronic esters, a reaction that extends a carbon chain by one carbon atom, is a powerful tool for the iterative and stereocontrolled synthesis of complex molecules. The stereoselectivity of these reactions is paramount, and the choice of the boronic ester, particularly the diol moiety, plays a crucial role in determining the stereochemical outcome.
This compound , often generated in situ from bromomethylboronic acid and a chiral diisopropyl-substituted diol, is a key reagent in this class. Its performance is best understood in the context of the broader family of (bromomethyl)boronic esters and alternative synthetic strategies.
Comparison of Key Methodologies
Two primary strategies dominate the stereoselective homologation of boronic esters: the substrate-controlled Matteson homologation and the reagent-controlled Aggarwal homologation.
The Matteson Homologation: A Substrate-Controlled Approach
The Matteson homologation involves the reaction of a chiral boronic ester with a dihalomethyllithium reagent (e.g., LiCHCl2), followed by nucleophilic displacement of the resulting α-halo boronic ester. The stereochemical outcome is dictated by the chiral auxiliary on the boron atom.
Mechanism of Stereocontrol:
The high diastereoselectivity of the Matteson homologation arises from a double stereodifferentiation mechanism. The chiral diol auxiliary directs the approach of the dihalomethyllithium to one face of the boronic ester. Subsequent 1,2-migration of the alkyl group from boron to carbon occurs with inversion of configuration at the carbon center, leading to a high degree of stereocontrol. The use of C2-symmetric diols is particularly effective in achieving high diastereoselectivity.
Performance Comparison of Diol Auxiliaries in Matteson Homologation:
The choice of the diol used to form the boronic ester has a profound impact on the diastereoselectivity of the Matteson homologation. While direct quantitative comparisons under identical conditions are scarce in the literature, a general trend of reactivity and selectivity can be established.
| Diol Auxiliary Type | Reagent Example | Typical Diastereomeric Ratio (d.r.) | Yield | Key Advantages | Key Disadvantages |
| C2-Symmetric Chiral Diol | This compound (from (R,R)- or (S,S)-N,N,N',N'-tetramethyltartaramide derived diol) | >95:5 to >99:1[1] | Good to Excellent | Extremely high stereocontrol, predictable stereochemical outcome.[1] | Chiral diol can be expensive and require multi-step synthesis. |
| Pinanediol (Chiral, Non-C2-Symmetric) | Pinanediol (bromomethyl)boronate | 90:10 to 98:2[2] | Good to Excellent | Readily available and inexpensive chiral auxiliary. | Generally lower diastereoselectivity compared to C2-symmetric diols. |
| Achiral Diol | Pinacol (bromomethyl)boronate | Not applicable (produces racemic mixture) | Excellent | Inexpensive, readily available starting material. | Requires a chiral reagent or catalyst for stereoselectivity. |
The Aggarwal Homologation: A Reagent-Controlled Alternative
The Aggarwal homologation offers a powerful alternative to the Matteson reaction. This method utilizes an achiral boronic ester (e.g., pinacol (bromomethyl)boronate) and a chiral lithium carbamate, which acts as a chiral nucleophile.
Mechanism of Stereocontrol:
In this approach, the stereoselectivity is controlled by the chiral lithium carbamate, which is generated in situ from a carbamate precursor and a chiral base like (-)-sparteine. The chiral lithium carbamate adds to the achiral boronic ester, and subsequent 1,2-migration and elimination afford the homologated boronic ester with high enantioselectivity. A key advantage is that both enantiomers of the product can be accessed by simply choosing the appropriate enantiomer of the chiral base.
| Feature | Matteson Homologation (Substrate-Controlled) | Aggarwal Homologation (Reagent-Controlled) |
| Source of Chirality | Chiral diol on the boronic ester | Chiral lithium carbamate reagent |
| Starting Boronic Ester | Chiral (e.g., Diisopropyl ester) | Achiral (e.g., Pinacol ester) |
| Access to Enantiomers | Requires synthesis of the enantiomeric chiral diol | Achieved by using the enantiomer of the chiral base (e.g., (+)- or (-)-sparteine) |
| Stereoselectivity | Typically high diastereoselectivity | Typically high enantioselectivity |
| Substrate Scope | Broad | Broad |
Experimental Protocols
General Experimental Protocol for Matteson Homologation
This protocol is a representative procedure for the diastereoselective homologation of a boronic ester.
Materials:
-
Chiral boronic ester (e.g., formed from a C2-symmetric diol) (1.0 equiv)
-
Dichloromethane (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 equiv)
-
Zinc Chloride (1.1 equiv, as a solution in THF)
-
Grignard reagent (e.g., MeMgBr) or other nucleophile (1.2 equiv)
Procedure:
-
A flame-dried flask under an inert atmosphere (e.g., Argon) is charged with anhydrous THF and dichloromethane.
-
The solution is cooled to -100 °C using a liquid nitrogen/ethanol bath.
-
n-Butyllithium is added dropwise to generate dichloromethyllithium. The mixture is stirred for 30 minutes at -100 °C.
-
A solution of the chiral boronic ester in anhydrous THF is added dropwise to the dichloromethyllithium solution at -100 °C.
-
The reaction mixture is allowed to warm to room temperature, and then the zinc chloride solution is added.
-
After stirring for a specified time (typically 1-2 hours), the reaction is cooled to -78 °C.
-
The nucleophile (e.g., Grignard reagent) is added dropwise, and the reaction is allowed to warm slowly to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the homologated boronic ester.
-
The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC analysis.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations and logical relationships in the stereoselective homologation of (bromomethyl)boronates.
Caption: Workflow of the substrate-controlled Matteson Homologation.
Caption: Workflow of the reagent-controlled Aggarwal Homologation.
Caption: Logic for selecting the desired stereoisomer.
Conclusion
The choice between this compound (as a representative of C2-symmetric chiral boronic esters) and its alternatives for stereoselective homologation depends on the specific synthetic goals.
-
For achieving the highest possible diastereoselectivity in a substrate-controlled manner, this compound and other C2-symmetric boronic esters are the reagents of choice. The well-defined chiral environment provided by the diol auxiliary ensures excellent stereochemical control.
-
When flexibility in accessing both enantiomers of a product is crucial, the Aggarwal homologation using an achiral (bromomethyl)boronate like the pinacol ester in conjunction with a chiral lithium carbamate is a superior strategy. This reagent-controlled approach simplifies the synthetic route to obtaining either stereoisomer.
Researchers and drug development professionals should consider factors such as the availability and cost of the chiral auxiliary, the desired level of stereoselectivity, and the need for stereochemical diversity when selecting the optimal method for their specific application. Both the Matteson and Aggarwal homologations represent powerful and reliable methods for the stereocontrolled synthesis of complex chiral molecules.
References
Safety Operating Guide
Proper Disposal Procedures for Diisopropyl(bromomethyl)boronate
This document provides comprehensive guidance on the safe handling and disposal of diisopropyl(bromomethyl)boronate, designed for researchers, scientists, and professionals in drug development. The following procedures are essential for maintaining laboratory safety and ensuring regulatory compliance.
Essential Safety and Handling
This compound is a flammable and irritant compound. Strict adherence to safety protocols is mandatory.
1.1 Personal Protective Equipment (PPE) Before handling the compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[1]
-
Lab Coat: A flame-retardant lab coat is recommended.
1.2 Handling and Storage
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, well-ventilated place, away from heat, sparks, and open flames.[1] The recommended storage temperature is between 2-8°C.[2]
-
Use only non-sparking tools and explosion-proof equipment.
-
Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.
-
Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.
Quantitative Data Summary
The following table summarizes key physical and safety data for this compound.
| Property | Value | References |
| Molecular Formula | C₇H₁₆BBrO₂ | [1] |
| Molecular Weight | 222.92 g/mol | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Boiling Point | 138.7 ± 23.0 °C at 760 mmHg | [1] |
| Flash Point | 37.7 ± 22.6 °C | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Storage Temperature | 2 - 8 °C (Refrigerate) | [2] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent injury and further contamination.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Ventilate: Immediately alert personnel in the area and ensure the spill area is well-ventilated. If the spill is large, evacuate the laboratory.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1]
-
Contain the Spill: For small spills, absorb the material using an inert absorbent such as dry sand or vermiculite. For larger spills, create a dike around the spill area using a suitable absorbent material to prevent it from spreading.[1]
-
Collect Absorbent Material: Carefully scoop the absorbent material into a designated, airtight container.[1] Use non-sparking tools for this process.
-
Decontaminate Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of Waste: The collected waste must be treated as hazardous. Label the container clearly and dispose of it following the chemical disposal procedure outlined below.
Disposal Procedure
Unused or waste this compound must be chemically quenched before being collected for disposal by an approved waste management service. The following protocol outlines a safe method for quenching small, laboratory-scale quantities of the compound.
Experimental Protocol: Quenching and Disposal
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Preparation:
-
Prepare a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Place a cooling bath (ice/water) under the flask.
-
Dilute the this compound waste with an inert, high-boiling point solvent (e.g., toluene or heptane) in the flask. This helps to control the reaction temperature.
-
-
Initial Quenching (Isopropanol):
-
Secondary Quenching (Methanol):
-
After the initial reaction with isopropanol has subsided, slowly add methanol as a more reactive quenching agent to ensure complete reaction of any remaining boronate.[3]
-
-
Final Hydrolysis (Water):
-
Once the methanol addition is complete and the reaction is quiescent, slowly add water to the mixture to hydrolyze any remaining reactive species.[3]
-
-
Neutralization and Collection:
-
Check the pH of the resulting solution. Neutralize with a dilute acid or base if necessary.
-
Transfer the quenched solution to a clearly labeled hazardous waste container. The container should be designated for halogenated organic waste.
-
Arrange for pickup by your institution's certified hazardous waste disposal service.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diisopropyl(bromomethyl)boronate
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Diisopropyl(bromomethyl)boronate, a versatile but hazardous compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Chemical Profile and Hazards
This compound (CAS No: 137297-49-5) is a flammable liquid and vapor that causes skin and serious eye irritation.[1] Understanding its physical and chemical properties is the first step toward safe handling.
| Property | Value |
| Molecular Formula | C7H16BBrO2 |
| Molecular Weight | 222.916 g/mol |
| Boiling Point | 138.7 ± 23.0 °C at 760 mmHg |
| Flash Point | 37.7 ± 22.6 °C |
| Density | 1.2 ± 0.1 g/cm3 |
| Vapor Pressure | 8.3 ± 0.2 mmHg at 25°C |
| Data sourced from Chemsrc[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for different routes of exposure.
| Area of Protection | Required PPE | Specifications |
| Respiratory | Vapor respirator | Follow local and national regulations. |
| Hand | Protective gloves | Chemical-resistant (e.g., nitrile, neoprene). |
| Eye | Safety glasses with side-shields or Goggles | Conforming to EN 166 (EU) or NIOSH (US) standards. |
| Face | Face shield | Required when there is a splash hazard. |
| Body | Protective clothing, Lab coat | To prevent skin contact. |
| Feet | Protective boots | Required in situations with a risk of spills. |
| Information compiled from multiple safety data sheets.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risks. The following diagram illustrates the key stages of handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Handling Procedures
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that safety showers and eyewash stations are readily accessible.
-
Preventing Ignition : This compound is a flammable liquid.[1][2] Keep it away from heat, sparks, open flames, and hot surfaces.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[1] Employ only non-sparking tools and take precautionary measures against static discharge.[2]
-
Personal Hygiene : Wash hands thoroughly after handling.[1] Avoid contact with skin, eyes, and clothing.[1]
Storage Plan
Proper storage is critical to maintain the chemical's stability and prevent hazardous situations.
-
Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Conditions : Store in a refrigerator, under an inert gas, and protected from moisture.[1]
-
Incompatibilities : Store away from oxidizing agents.[1]
Emergency and Disposal Plan
In the event of an emergency, a clear and practiced response is essential.
Emergency Response Flowchart
Caption: A flowchart outlining immediate actions for spills or personal exposure.
First Aid Measures
-
Inhalation : Move the victim to fresh air and keep them at rest. If feeling unwell, seek medical advice.[1]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the skin with water or shower.[1] If skin irritation occurs, get medical attention.[1]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical advice.[1]
-
Ingestion : Rinse mouth. If you feel unwell, get medical advice.[1]
Spill Cleanup
For small spills, absorb the material with dry sand or an inert absorbent. For large spills, contain the spill by bunding.[1] In either case, collect the absorbed material into an airtight container for disposal.[1] Ensure the use of spark-proof tools and explosion-proof equipment during cleanup.[1]
Fire-Fighting
In case of a fire, use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[1] Firefighters should wear personal protective equipment, and the fire should be extinguished from the windward side.[1]
Disposal
Dispose of this compound and any contaminated materials through a licensed waste management company, in accordance with local, regional, and national regulations.[1] Do not empty into drains.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
